Product packaging for (2-chloro-5-methylphenoxy)acetic acid(Cat. No.:CAS No. 1556-00-9)

(2-chloro-5-methylphenoxy)acetic acid

Cat. No.: B109179
CAS No.: 1556-00-9
M. Wt: 199.61 g/mol
InChI Key: JEJIBWJTYHKGFO-UHFFFAOYSA-N
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Description

(2-chloro-5-methylphenoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClO3- and its molecular weight is 199.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClO3- B109179 (2-chloro-5-methylphenoxy)acetic acid CAS No. 1556-00-9

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJIBWJTYHKGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-chloro-5-methylphenoxy)acetic acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-5-methylphenoxy)acetic acid is a synthetic organic compound belonging to the class of phenoxyacetic acids. This guide provides a detailed overview of its chemical properties, structure, and known biological activities. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles the available information and draws upon data from the broader class of chlorophenoxyacetic acid herbicides to provide a comprehensive technical resource. This compound is identified by the CAS numbers 1556-00-9 and 25141-38-2 .[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound consists of a phenoxy group substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. An acetic acid moiety is connected to the phenyl ring via an ether linkage.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following table summarizes the available information.[1][4][5]

PropertyValueSource
Molecular Formula C₉H₉ClO₃[1][4][5]
Molecular Weight 200.62 g/mol [1][4][5]
Physical Form Solid[4]
Purity 96%[4]
SMILES CC1=CC(Cl)=C(OCC(O)=O)C=C1[5]
InChI InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)[4]
InChI Key JEJIBWJTYHKGFO-UHFFFAOYSA-N

Experimental Protocols

General Synthesis of Phenoxyacetic Acids

A common method for synthesizing phenoxyacetic acids is through the Williamson ether synthesis. This involves the reaction of a substituted phenol with a salt of chloroacetic acid in an alkaline medium.

Reaction Scheme:

synthesis_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 2-chloro-5-methylphenol condition1 NaOH (aq) reactant1->condition1 + reactant2 Sodium chloroacetate reactant2->condition1 condition2 Heat condition1->condition2 product1 This compound condition2->product1 product2 NaCl condition2->product2 +

Caption: General reaction scheme for the synthesis of this compound.

Methodology:

  • Deprotonation of Phenol: 2-chloro-5-methylphenol is dissolved in an aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.

  • Nucleophilic Substitution: A solution of sodium chloroacetate is added to the phenoxide solution.

  • Reaction: The mixture is heated to facilitate the nucleophilic substitution reaction, where the phenoxide ion displaces the chloride ion from the chloroacetate.

  • Acidification: After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for the analysis of (2-methylphenoxy)acetic acid and can be adapted for its chlorinated derivatives.[6]

Methodology:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated form.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 230 nm or 280 nm.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in a sample.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to other chlorophenoxyacetic acid herbicides suggests it may exhibit similar mechanisms of action. Furthermore, one source indicates potential anticancer activity.

Herbicidal Activity: Synthetic Auxin Mechanism

Chlorophenoxyacetic acids are well-known herbicides that act as synthetic auxins.[7] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing death in susceptible broadleaf plants.[7]

The signaling pathway for auxin and synthetic auxins involves the following key components:

  • TIR1/AFB Receptors: Auxin binds to a co-receptor complex formed by an F-box protein (like TRANSPORT INHIBITOR RESPONSE 1 - TIR1) and an Aux/IAA transcriptional repressor.[8]

  • SCF Complex: This binding event promotes the ubiquitination of the Aux/IAA repressor by an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex.[8]

  • Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[8]

  • Gene Expression: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to various physiological responses, including uncontrolled growth.[8]

auxin_pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds SCF SCF E3 Ligase TIR1->SCF activates Aux_IAA Aux/IAA Repressor Aux_IAA->SCF Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF inhibits SCF->Aux_IAA ubiquitinates ARE Auxin Response Element (ARE) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Proposed auxin-like signaling pathway for this compound.

Potential Anticancer Activity: Induction of Apoptosis via Reactive Oxygen Species (ROS)

One report suggests that 2-(5-chloro-2-methylphenoxy)acetic acid can induce apoptosis and inhibit cell growth in breast cancer cells.[5] The proposed mechanism involves interaction with reactive oxygen species (ROS), leading to DNA damage.[5] This aligns with known mechanisms where excessive ROS can trigger the intrinsic apoptotic pathway.

The intrinsic apoptosis pathway is initiated by cellular stress, such as DNA damage or an overload of ROS. Key steps include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak are activated, leading to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: This allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.

apoptosis_pathway cluster_cell Cancer Cell Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS induces DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion activates pro-apoptotic Bcl-2 proteins (Bax, Bak) Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome activates Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed ROS-mediated intrinsic apoptosis pathway for this compound.

Conclusion

This compound is a member of the chlorophenoxyacetic acid class of compounds. While specific data for this isomer is not abundant, its structural characteristics suggest potential applications as a herbicide, acting as a synthetic auxin. Preliminary information also points towards a potential for inducing apoptosis in cancer cells through the generation of reactive oxygen species. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound, including detailed experimental validation of its synthesis, purification, and mechanisms of action. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in various fields of study.

References

(2-chloro-5-methylphenoxy)acetic Acid (MCPA): A Technical Guide to its Mechanism of Action in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely utilized for the control of broadleaf weeds in various agricultural settings.[1] Its efficacy stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and biochemical disruptions in susceptible plant species. This technical guide provides an in-depth exploration of the molecular mechanism of action of MCPA, detailing its interaction with the auxin signaling pathway, downstream cellular effects, and the induction of oxidative stress. The guide also presents quantitative data on its biological activity, detailed experimental protocols for key assays, and visual representations of the core signaling pathways.

Core Mechanism of Action: Synthetic Auxin Mimicry

MCPA functions as a synthetic auxin, a class of herbicides that structurally and functionally resemble the endogenous plant hormone IAA.[1] This mimicry allows MCPA to hijack the plant's natural auxin signaling pathway, leading to uncontrolled and disorganized growth that ultimately results in plant death. The primary mode of action can be dissected into several key steps:

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the MCPA-TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Polyubiquitinated Aux/IAA proteins are subsequently degraded by the 26S proteasome.

  • Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), a family of transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs. The MCPA-induced degradation of Aux/IAA repressors liberates ARFs, allowing them to either activate or repress the expression of a wide array of downstream genes involved in growth and development.

  • Uncontrolled Gene Expression and Physiological Disruption: The persistent activation of ARFs by MCPA leads to an overstimulation of auxin-responsive genes. This results in a range of detrimental physiological effects, including epinasty (downward bending of leaves), stem twisting, cell division in tissues that are normally quiescent, and disruption of vascular tissue development. These uncontrolled growth processes exhaust the plant's energy reserves and ultimately lead to its death.

Signaling Pathway

The following diagram illustrates the core signaling pathway of MCPA in susceptible plants, leading to herbicidal action.

MCPA_Mechanism_of_Action MCPA Signaling Pathway cluster_perception 1. Perception and Co-receptor Formation cluster_degradation 2. Ubiquitination and Degradation cluster_transcription 3. Transcriptional Regulation cluster_effects 4. Physiological Effects MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB (F-box Protein) MCPA->TIR1_AFB Binds to MCPA->TIR1_AFB Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Stabilizes Interaction with SCF_Complex SCF Complex (E3 Ubiquitin Ligase) Aux_IAA->SCF_Complex Recruitment to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Ub Ubiquitin AuxRE AuxRE (Promoter Element) ARF->AuxRE Binds to Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes Auxin-Responsive Genes (e.g., GH3, SAUR, IAA) AuxRE->Auxin_Genes Regulates Expression of Auxin_Genes->Uncontrolled_Growth Epinasty Epinasty & Stem Twisting Uncontrolled_Growth->Epinasty Oxidative_Stress Oxidative Stress Uncontrolled_Growth->Oxidative_Stress Plant_Death Plant Death Epinasty->Plant_Death Oxidative_Stress->Plant_Death

Caption: MCPA perception leads to the degradation of Aux/IAA repressors and uncontrolled gene expression.

Induction of Oxidative Stress

A secondary but significant component of MCPA's mechanism of action is the induction of oxidative stress. The massive metabolic disruption caused by auxin overload leads to the excessive production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻).[3] This surge in ROS overwhelms the plant's antioxidant defense systems, resulting in cellular damage.

Key events in MCPA-induced oxidative stress include:

  • ROS Production: The over-activation of metabolic pathways and disruption of electron transport chains in mitochondria and chloroplasts lead to increased ROS generation.

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This process damages membrane integrity, leading to electrolyte leakage and loss of cellular function.[4] Malondialdehyde (MDA) is a key byproduct and a common marker of lipid peroxidation.[5]

  • Damage to Macromolecules: ROS can also damage other vital cellular components, including proteins and nucleic acids, further contributing to cellular dysfunction and death.

The following diagram illustrates the pathway of MCPA-induced oxidative stress.

MCPA_Oxidative_Stress MCPA-Induced Oxidative Stress Pathway MCPA MCPA Application Auxin_Overload Auxin Overload & Metabolic Disruption MCPA->Auxin_Overload ROS_Production Increased ROS Production (H₂O₂, O₂⁻) Auxin_Overload->ROS_Production Antioxidant_Depletion Depletion of Antioxidant Systems ROS_Production->Antioxidant_Depletion Overwhelms Lipid_Peroxidation Lipid Peroxidation (MDA Production) ROS_Production->Lipid_Peroxidation Macromolecule_Damage Damage to Proteins & Nucleic Acids ROS_Production->Macromolecule_Damage Membrane_Damage Cell Membrane Damage & Electrolyte Leakage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Macromolecule_Damage->Cell_Death

Caption: MCPA-induced metabolic disruption leads to ROS production and subsequent cellular damage.

Quantitative Data

The following tables summarize quantitative data related to the effects of MCPA on plants.

Table 1: Dose-Response of MCPA on Plant Growth

Plant SpeciesParameterMCPA ConcentrationEffectReference
Sinapis arvensis (Wild Mustard)Shoot Biomass0.5 - 2x field rateSignificant decline[6]
Sinapis arvensis (Wild Mustard)Root Biomass0.5 - 2x field rateSignificant decline[6]
Gossypium hirsutum (Cotton)Plant Height130 g/L54.95% decrease[7]
Gossypium hirsutum (Cotton)Boll Number130 g/L79.50% decrease (at budding stage)[7]
Raphanus raphanistrum (Wild Radish)Growth Reduction (GR₅₀)96 g ae/ha (Susceptible)50% growth reduction[8]
Raphanus raphanistrum (Wild Radish)Growth Reduction (GR₅₀)949 g ae/ha (Resistant)50% growth reduction (10-fold resistance)[8]

Table 2: Effects of MCPA on Physiological and Biochemical Parameters

Plant SpeciesParameterMCPA ConcentrationEffectReference
Sinapis arvensis (Wild Mustard)Photosynthetic RateIncreasing doseSignificant decline[6]
Sinapis arvensis (Wild Mustard)Stomatal ConductanceIncreasing doseSignificant decline[6]
Sinapis arvensis (Wild Mustard)Lipid Peroxidation (MDA)Increasing doseIncreased[6]
Gossypium hirsutum (Cotton)Chlorophyll Content130 g/L41.86% decrease (day 7)[7]
Gossypium hirsutum (Cotton)Soluble Protein Content130 g/L68.97% increase (day 7)[7]
Gossypium hirsutum (Cotton)MDA Content130 g/L34.95% increase (day 7)[7]
Triticum aestivum (Spring Wheat)Dry Weight of StemsField application rate14% decrease[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for MCPA-TIR1/AFB Binding Analysis

This protocol provides a framework for assessing the binding kinetics of MCPA to the TIR1/AFB auxin co-receptor.

Objective: To determine the binding affinity and kinetics of MCPA to a purified TIR1/AFB protein in the presence of an Aux/IAA degron peptide.

Materials:

  • Purified recombinant TIR1/AFB protein

  • Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

  • MCPA solutions of varying concentrations

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Streptavidin

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation:

    • Immobilize streptavidin onto the CM5 sensor chip surface using standard amine coupling chemistry.[10]

    • Inject the biotinylated Aux/IAA degron peptide over the streptavidin-coated surface to achieve a stable capture level.

  • Binding Assay:

    • Prepare a series of MCPA dilutions in running buffer.

    • Prepare a solution of the purified TIR1/AFB protein in running buffer.

    • Co-inject the TIR1/AFB protein solution with each MCPA concentration over the sensor chip surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol outlines the steps to quantify the expression changes of auxin-responsive genes in response to MCPA treatment.

Objective: To measure the relative transcript abundance of target auxin-responsive genes (e.g., GH3, SAUR, IAA) in plant tissue following MCPA exposure.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • MCPA solution

  • Control solution (mock treatment)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • Plant Treatment:

    • Grow seedlings under controlled conditions.

    • Treat seedlings with a defined concentration of MCPA or a mock solution for a specific time course (e.g., 0, 1, 3, 6, 24 hours).

    • Harvest plant tissue at each time point and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.[11]

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix containing the cDNA template, gene-specific primers, and SYBR Green master mix.

    • Run the qRT-PCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of a stably expressed reference gene (e.g., Actin or Ubiquitin).[12]

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Measurement of Oxidative Stress Markers (H₂O₂ and MDA)

This protocol describes methods to quantify two key indicators of oxidative stress in plant tissues.

Objective: To measure the concentration of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) in plant tissue following MCPA treatment.

Materials:

  • Plant tissue treated with MCPA and control

  • Trichloroacetic acid (TCA)

  • Potassium iodide (KI)

  • Phosphate buffer

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure for H₂O₂ Measurement:

  • Homogenize fresh plant tissue in cold 0.1% (w/v) TCA.

  • Centrifuge the homogenate to pellet debris.

  • Mix the supernatant with potassium phosphate buffer and a solution of 1 M KI.

  • Measure the absorbance of the mixture at 390 nm.

  • Calculate the H₂O₂ concentration using a standard curve.

Procedure for MDA Measurement (Lipid Peroxidation):

  • Homogenize fresh plant tissue in 0.1% (w/v) TCA.

  • Centrifuge the homogenate.

  • Mix the supernatant with a solution containing 20% (w/v) TCA and 0.5% (w/v) TBA.

  • Heat the mixture in a water bath at 95°C for 30 minutes, then cool on ice.

  • Centrifuge to clarify the solution.

  • Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

  • Calculate the MDA concentration using its extinction coefficient.[5]

Conclusion

The herbicidal activity of this compound is a multifaceted process initiated by its mimicry of the plant hormone auxin. By binding to the TIR1/AFB co-receptor complex, MCPA triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. This primary mechanism is further exacerbated by the induction of severe oxidative stress, characterized by the accumulation of reactive oxygen species and subsequent cellular damage. A thorough understanding of these intricate molecular events is crucial for the development of more effective and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and professionals engaged in the study and application of this important class of herbicides.

References

MCPA (2-methyl-4-chlorophenoxyacetic acid): A Technical Guide on its Mode of Action as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the mode of action of MCPA, a phenoxyacetic acid herbicide widely utilized for the selective control of broadleaf weeds.[1] As a synthetic auxin, MCPA mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of hormonal balance in susceptible dicotyledonous species.[2][3] This guide details the molecular perception and signaling cascade initiated by MCPA, summarizes key quantitative metrics of its efficacy, outlines relevant experimental protocols for its study, and illustrates the core mechanisms through detailed diagrams. The intended audience includes researchers, plant scientists, and professionals in the fields of herbicide development and crop protection.

Molecular Mode of Action

The herbicidal activity of MCPA is a direct consequence of its ability to hijack the plant's natural auxin signaling pathway, causing a sustained and unregulated activation that leads to metabolic exhaustion and death.[4][5]

Perception and Co-Receptor Binding

Unlike the natural hormone IAA, which is subject to tight homeostatic control, synthetic auxins like MCPA are more resistant to degradation within the plant, leading to their persistent action.[6] The core of the auxin perception machinery is a co-receptor complex consisting of an F-box protein, typically TIR1 (TRANSPORT INHIBITOR RESPONSE 1) or its AFB (AUXIN SIGNALING F-BOX) homologues, and an Aux/IAA transcriptional repressor protein.[6][7]

MCPA enters the cell and acts as a 'molecular glue', promoting and stabilizing the interaction between the TIR1/AFB protein and the degron domain of an Aux/IAA repressor.[6][7] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[4][6]

Derepression of Auxin-Responsive Genes

Following ubiquitination, the Aux/IAA repressor is degraded by the 26S proteasome.[4][6] In their stable state, Aux/IAA proteins sequester Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-inducible genes. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of a wide array of early-response genes, including the GH3 and SAUR gene families.[4]

This massive, uncontrolled gene expression leads to downstream effects, including the stimulation of ethylene biosynthesis and the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the abscisic acid (ABA) biosynthesis pathway.[4][6] The resulting hormonal chaos is a primary driver of the phytotoxic symptoms.[6]

MCPA_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus MCPA MCPA TIR1_AFB SCF-TIR1/AFB Complex MCPA->TIR1_AFB Binds & Stabilizes Interaction With Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ubiquitination Aux_IAA->TIR1_AFB Binds ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds To Genes Auxin-Responsive Genes (e.g., GH3, SAURs, NCED) AuxRE->Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Elongation & Division Genes->Uncontrolled_Growth Leads To Ethylene_ABA Ethylene & ABA Overproduction Genes->Ethylene_ABA Leads To Death Plant Death Uncontrolled_Growth->Death Ethylene_ABA->Death

Diagram 1: The molecular signaling pathway of MCPA in a susceptible plant cell.

Physiological and Phytotoxic Effects

The molecular disruptions caused by MCPA manifest as distinct physiological symptoms in susceptible broadleaf plants. The overstimulation of growth processes leads to epinasty (twisting and curling of stems and petioles), leaf malformation, and abnormal thickening of tissues.[5][8] This uncontrolled growth diverts energy from essential functions, ultimately causing necrosis of meristematic tissues, inhibition of root and shoot growth, and plant death.[8] The visible effects typically appear within 7 to 14 days of application.[1]

Quantitative Analysis of MCPA Activity

The efficacy of MCPA can be quantified through various laboratory and greenhouse experiments. Key metrics include receptor binding affinity and whole-plant dose-response relationships.

Receptor Binding Affinity

Binding assays using purified auxin receptor proteins provide a direct measure of a compound's interaction with its molecular target. Compared to the natural auxin IAA, MCPA generally exhibits lower, yet still effective, binding to TIR1/AFB receptors.

Table 1: Relative Binding of Phenoxy-Carboxylate Auxins to Arabidopsis Receptors

Compound Receptor Target Relative Binding vs. IAA Source
MCPA TIR1, AFB2, AFB5 Lower [9]
2,4-D TIR1 Lower [9]
Mecoprop TIR1 Significantly Higher than MCPA/2,4-D [9]
Dichlorprop TIR1 Significantly Higher than MCPA/2,4-D [9]

Note: Data is based on comparative binding assays. Specific Kd values were not provided in the source.

Dose-Response Metrics

Whole-plant bioassays are used to determine the concentration of herbicide required to achieve a certain level of effect, typically 50% growth reduction (GR50). These values are critical for assessing herbicide efficacy and for studying the evolution of resistance in weed populations.

Table 2: MCPA GR50 Values for Susceptible and Resistant Weed Biotypes

Weed Species Biotype GR50 (g ae/ha)† Resistance Level (R/S Ratio) Source
Wild Radish (Raphanus raphanistrum) Susceptible (S) 96 10-fold [10]
Resistant (R) 949 [10]
Hemp-nettle (Galeopsis tetrahit) Susceptible (S) ~4,500‡ >3-fold [11]
Resistant (R) >13,600‡ [11]

†g ae/ha = grams of acid equivalent per hectare. ‡Values estimated from graphical data in the source.

Key Experimental Protocols

Investigating the mode of action of MCPA involves a range of specialized techniques. Below are summarized protocols for key experimental approaches.

Protocol: Whole-Plant Root Growth Inhibition Assay

This bioassay assesses the biological efficacy of MCPA by measuring its effect on seedling root growth, a classic auxin-regulated process.[9]

  • Objective: To determine the dose-response relationship and calculate the GR50 of MCPA on a model plant species (e.g., Arabidopsis thaliana).

  • Methodology:

    • Seed Sterilization: Seeds are surface-sterilized (e.g., using 70% ethanol followed by a bleach solution) and rinsed with sterile water.[9]

    • Media Preparation: A sterile growth medium (e.g., half-strength Murashige and Skoog salts with 0.4% agar and 0.8% sucrose) is prepared.[9]

    • Dosing: Aliquots of MCPA, dissolved in a suitable solvent like DMSO, are added to the liquid media to achieve a range of final concentrations (e.g., 0.001 to 10 µM). A solvent-only control is included.[9]

    • Plating: The media is dispensed into sterile multi-well plates and allowed to solidify. Sterilized seeds (~15 per well) are placed on the surface.[9]

    • Incubation: Plates are sealed and moved to a controlled environment growth chamber (e.g., 25°C, 16-hour photoperiod).[9]

    • Measurement & Analysis: After a set period (e.g., 8 days), primary root length is measured for several plants per treatment.[9] The percentage of root growth inhibition relative to the solvent control is calculated. Data is fitted to a non-linear regression model (e.g., a three-parameter log-logistic model) to determine the GR50 value.[12][13]

Root_Assay_Workflow start Start step1 1. Seed Sterilization (Ethanol/Bleach) start->step1 step2 2. Prepare Growth Media (MS, Agar, Sucrose) step1->step2 step3 3. Create MCPA Dilution Series (e.g., 0.001 to 10 µM) step2->step3 step4 4. Add MCPA to Media + Solvent Control step3->step4 step5 5. Plate Media and Seeds in Multi-Well Plates step4->step5 step6 6. Incubate in Growth Chamber (e.g., 8 days, 25°C, 16h light) step5->step6 step7 7. Measure Primary Root Length step6->step7 step8 8. Calculate % Inhibition vs. Control step7->step8 step9 9. Data Analysis (Log-logistic regression) step8->step9 end Determine GR50 Value step9->end

Diagram 2: Experimental workflow for a whole-plant root growth inhibition assay.
Protocol: Transcriptomic Analysis of MCPA Response via RNA-Seq

This protocol allows for a global view of the changes in gene expression induced by MCPA treatment.

  • Objective: To identify differentially expressed genes (DEGs) in a plant species following exposure to MCPA.

  • Methodology:

    • Plant Treatment: Susceptible plants are grown to a specific stage (e.g., 8-10 cm height). A group is treated with a sublethal dose of MCPA, while a control group is mock-treated.[4]

    • Tissue Harvest: Plant tissues (e.g., shoots, roots) are harvested at specific time points after treatment (e.g., 6, 24, 48 hours), flash-frozen in liquid nitrogen, and stored at -80°C.

    • RNA Extraction: Total RNA is extracted from the homogenized tissue using a suitable kit or protocol, followed by a quality control check (e.g., using a Bioanalyzer).

    • Library Preparation: mRNA is typically isolated, fragmented, and converted to cDNA. Sequencing adapters are ligated to the fragments to create a sequencing library.

    • Sequencing: The prepared libraries are sequenced using a high-throughput platform (e.g., Illumina).

    • Data Analysis:

      • Raw sequencing reads are quality-checked and trimmed.

      • Reads are aligned to a reference genome.

      • A gene expression count matrix is generated.

      • Differential expression analysis is performed using statistical packages like DESeq2 in R to identify genes with significant changes in expression (e.g., log2 fold change > 2 and p-value < 0.05) between MCPA-treated and control samples.[4]

Conclusion

MCPA's mode of action as a synthetic auxin is a well-established example of herbicidal chemistry that exploits a fundamental plant biological pathway. Its efficacy stems from its ability to persistently activate the TIR1/AFB-mediated auxin signaling cascade, leading to the degradation of Aux/IAA repressors and the subsequent uncontrolled expression of auxin-responsive genes. This results in catastrophic hormonal imbalance, aberrant growth, and ultimately, the death of susceptible broadleaf plants. A quantitative understanding of its binding affinity, dose-response characteristics, and impact on gene expression is crucial for its effective use in agriculture and for managing the emergence of herbicide resistance.

Logical_Effects_Cascade level1 Molecular Event node1 MCPA Binds to SCF-TIR1/AFB Co-Receptor node2 Degradation of Aux/IAA Repressors & Activation of ARF Transcription Factors node1->node2 level2 Cellular Response node3 Massive Transcription of Auxin-Responsive Genes node2->node3 level3 Biochemical Changes node4 Overproduction of Ethylene & ABA node3->node4 node5 Uncontrolled Cell Elongation, Division, and Differentiation node3->node5 node6 Epinasty, Malformation, Necrosis & Growth Inhibition node4->node6 level4 Physiological Disruption node5->node6 level5 Organismal Outcome node7 Plant Death node6->node7

Diagram 3: Logical cascade of events from molecular binding to phytotoxicity.

References

Degradation of (2-chloro-5-methylphenoxy)acetic Acid: A Technical Guide to Products and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a widely used phenoxy herbicide for the control of broadleaf weeds.[1] Understanding its environmental fate and metabolic pathways is crucial for assessing its ecological impact and ensuring human safety. This technical guide provides a comprehensive overview of the degradation products and metabolites of MCPA, detailing the transformation pathways in various environments and organisms. It includes a compilation of quantitative data, detailed experimental protocols for analysis, and visual representations of the degradation pathways.

Degradation and Metabolic Pathways

MCPA undergoes degradation through several key pathways, including microbial breakdown in soil, photodegradation in aquatic environments, and metabolism in plants and animals. These processes result in a range of transformation products.

Microbial Degradation in Soil

The primary mechanism of MCPA dissipation in soil is microbial degradation.[1] The process is initiated by the cleavage of the ether linkage, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene found in various soil microorganisms.[1][2] This initial step yields the major metabolite, 4-chloro-2-methylphenol (MCP) , and acetic acid.[1]

An alternative microbial pathway involves the hydroxylation of the methyl group of MCPA, leading to the formation of cloxyfonac (4-chloro-2-hydroxymethylphenoxyacetic acid) .[1] Further oxidation of MCP can lead to the formation of 4-chloro-2-methyl-6-nitrophenol (CMNP) , although this is considered a minor product.[3]

Microbial_Degradation_of_MCPA MCPA This compound (MCPA) MCP 4-chloro-2-methylphenol (MCP) MCPA->MCP Ether linkage cleavage (tfdA gene product) Cloxyfonac Cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid) MCPA->Cloxyfonac Hydroxylation of methyl group Further_Degradation Further Degradation (e.g., ring cleavage) MCP->Further_Degradation CMNP 4-chloro-2-methyl-6-nitrophenol (CMNP) MCP->CMNP Oxidation Photodegradation_of_MCPA MCPA This compound (MCPA) Hydroxyl_Radical Hydroxyl Radical (•OH) Attack MCPA->Hydroxyl_Radical Positive_Hole Positive Electron Hole (h+) Oxidation MCPA->Positive_Hole MCP 4-chloro-2-methylphenol (MCP) Hydroxyl_Radical->MCP Ether linkage cleavage Intermediate 4-chloro-2-methylphenylformate Positive_Hole->Intermediate Intermediate->MCP Hydrolysis Minor_Products Minor Photoproducts (e.g., methylhydroquinone, 2-methylphenol) MCP->Minor_Products Plant_Metabolism_of_MCPA MCPA This compound (MCPA) HMCPA 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA) MCPA->HMCPA Oxidation of methyl group CCPA 4-chloro-2-carboxyphenoxyacetic acid (CCPA) HMCPA->CCPA Further oxidation Conjugates Conjugates (e.g., glucose conjugates) HMCPA->Conjugates CCPA->Conjugates

References

Environmental Fate of (2-chloro-5-methylphenoxy)acetic acid in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a widely used post-emergence herbicide for the control of broadleaf weeds in agricultural and non-agricultural settings.[1][2] Its extensive use necessitates a thorough understanding of its environmental fate to assess potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental behavior of MCPA in soil and water, detailing its degradation, transport, and persistence.

Physicochemical Properties of MCPA

All forms of MCPA, including its salts and esters, dissociate in the environment to the parent acid, which is the active herbicidal form.[1][3] The environmental behavior of MCPA is therefore governed by the properties of the acid form.

PropertyValueReference
Water Solubility825 mg/L at 25 °C[1]
log Kow (pH dependent)-0.81 to 0.71 at pH 7[1]
pKa3.07

Environmental Fate in Soil

The fate of MCPA in the soil environment is primarily dictated by microbial degradation, with adsorption and leaching also playing significant roles.

Degradation in Soil

Microbial degradation is the principal mechanism of MCPA dissipation in soil.[3][4] The rate of degradation is influenced by several factors, including soil type, pH, moisture content, organic matter content, and temperature.[1][3] Under aerobic conditions, MCPA degradation is relatively rapid, while it is negligible in anaerobic environments.[1][4]

Degradation Half-Life (DT50):

Soil TypeHalf-life (days)ConditionsReference
Various15 - 50Not specified[1][3]
Chernozem2.2Laboratory incubation[5]
Regosol11.7Laboratory incubation[5]
Sandy Soil (Ap horizon)1.5 - 6.925°C[6]
Sandy Soil (BwC, E, Bw horizons)8.7 - 20.125°C[6]
Sandy Soil (C, Bt, BwC horizons)27.6 - 85.825°C[6]
Field Soil (Beijing)3.22Field experiment[7]
Field Soil (Tianjin)3.10Field experiment[7]

Degradation Products: The primary degradation product of MCPA in soil is 4-chloro-2-methylphenol (4C2MP).[3][8] Other identified metabolites include phenoxyacetic acid (PAC), 4-chlorophenol (4CP), 2-methylphenol (2MP), and phenol.[4][8]

Adsorption and Mobility in Soil

MCPA exhibits poor adsorption to soil particles, particularly in soils with low organic matter content.[4] This low sorption potential, coupled with its high water solubility, makes MCPA mobile in the soil profile and susceptible to leaching into groundwater.[1][4]

Adsorption Coefficients:

Soil TypeFreundlich Constant (Kf)Reference
Agricultural Soils0.33 - 4.87 mg^(1-1/n) L^(1/n) / kg[8]

Leaching studies have demonstrated that a higher percentage of applied MCPA is recovered in the leachate of soils with lower organic carbon content.[5]

Environmental Fate in Water

The primary routes of MCPA entry into aquatic environments are surface runoff and leaching from treated soils.[3][4] Once in water, its fate is determined by biodegradation and, to a lesser extent, photolysis.

Degradation in Water

Similar to soil, biological degradation under aerobic conditions is the most significant process for MCPA removal in water.[1][3] In anaerobic aquatic systems, such as sediments, the biodegradation of MCPA is negligible.[1][3] Hydrolysis is not considered an important degradation pathway for MCPA in water.[3]

Degradation Half-Life (DT50):

Water SystemHalf-life (days)ConditionsReference
Rice Paddy Water13 (total degradation)Dark, aquatic microorganisms[1]
River Water (Thames)~14Natural sunlight (autumn)[4]
Aquatic SystemsA few days to several weeksNot specified[9]

Photolysis: Direct photolysis of MCPA in water can occur, with the main breakdown product being 4-chloro-2-methylphenol (4C2MP).[4][8] The photolytic half-life in aqueous solution at pH 8.3 in sunlight has been reported to be 20-24 days.

Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol is a generalized representation based on common laboratory practices for assessing pesticide degradation in soil.

  • Soil Collection and Preparation: Collect topsoil from a relevant agricultural field. Sieve the soil (e.g., to <2 mm) to remove large debris and homogenize.[10] Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Fortification: Weigh replicate soil samples into incubation vessels. Apply a solution of MCPA (often radiolabeled for easier tracking) to the soil surface to achieve the desired concentration.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate airflow.

  • Sampling and Extraction: At predetermined time intervals, remove replicate samples for analysis. Extract MCPA and its metabolites from the soil using an appropriate solvent or series of solvents with varying polarities.[11]

  • Analysis: Quantify the concentration of MCPA and its degradation products in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[7]

  • Data Analysis: Plot the concentration of MCPA over time and fit the data to a kinetic model (e.g., first-order kinetics) to calculate the degradation half-life (DT50).

Adsorption/Desorption Batch Equilibrium Study

This protocol outlines the batch equilibrium method for determining the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

  • Soil and Solution Preparation: Use sieved, air-dried soil. Prepare a stock solution of MCPA in a background electrolyte solution (e.g., 0.01 M CaCl2).

  • Adsorption Phase: Add a known mass of soil to a series of centrifuge tubes. Add varying concentrations of the MCPA solution to the tubes. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Separation and Analysis: Centrifuge the tubes to separate the soil from the solution. Analyze the concentration of MCPA remaining in the supernatant.

  • Calculation of Adsorption: The amount of MCPA adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The data is then fitted to an adsorption isotherm (e.g., Freundlich or Langmuir) to determine the adsorption coefficient (Kd).

  • Desorption Phase: After the adsorption phase, decant the supernatant and add a fresh background electrolyte solution to the soil pellet. Shake for the same equilibrium time.

  • Analysis and Calculation of Desorption: Analyze the concentration of MCPA in the solution to determine the amount desorbed.

Analytical Method for MCPA in Water

The following is a general procedure for the analysis of MCPA in water samples.

  • Sample Preparation: Fortify water samples with a known concentration of MCPA.

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane or a solid-phase extraction (SPE) with C18 cartridges.[7]

  • Derivatization (if necessary): For analysis by Gas Chromatography (GC), MCPA is often esterified, for example, with diazomethane to form the methyl ester.

  • Instrumental Analysis: Analyze the extracts using either HPLC-DAD/MS or GC with a mass selective detector (MSD).[7][12]

  • Quantification: Create a standard curve using certified reference standards of MCPA. Quantify the concentration in the samples by comparing their response to the standard curve.[12]

Visualizations

Environmental_Fate_of_MCPA cluster_soil Soil Compartment cluster_water Water Compartment MCPA_soil MCPA in Soil Degradation_soil Microbial Degradation (Aerobic) MCPA_soil->Degradation_soil Primary Pathway Adsorption Adsorption to Soil Particles MCPA_soil->Adsorption Leaching Leaching MCPA_soil->Leaching Runoff Surface Runoff MCPA_soil->Runoff Metabolites_soil Metabolites (e.g., 4C2MP) Degradation_soil->Metabolites_soil MCPA_water MCPA in Water Leaching->MCPA_water Transport Runoff->MCPA_water Transport Degradation_water Biodegradation (Aerobic) MCPA_water->Degradation_water Photolysis Photolysis MCPA_water->Photolysis Metabolites_water Metabolites (e.g., 4C2MP) Degradation_water->Metabolites_water Photolysis->Metabolites_water

Caption: Environmental fate and transport pathways of MCPA in soil and water.

Experimental_Workflow cluster_workflow Experimental Workflow for Soil Degradation Study A Soil Collection & Preparation B MCPA Application (Fortification) A->B C Aerobic Incubation (Controlled Temp. & Moisture) B->C D Time-course Sampling C->D E Solvent Extraction D->E F Analytical Quantification (e.g., HPLC-MS) E->F G Data Analysis & DT50 Calculation F->G

Caption: A typical experimental workflow for a soil degradation study.

References

Toxicological Profile of (2-chloro-5-methylphenoxy)acetic acid (MCPA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely used for the control of broadleaf weeds in agriculture. This technical guide provides a comprehensive overview of its toxicological profile, intended for an audience of researchers, scientists, and professionals in drug development. The document summarizes key findings on acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental methodologies, based on internationally recognized guidelines, are provided for key study types. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its toxicological mechanisms and the processes for their evaluation.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 94-74-6
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance White to light brown solid
Mechanism of Action (Herbicidal) Synthetic auxin mimic, leading to uncontrolled plant growth and death.[1][2]

Toxicological Data

Acute Toxicity

MCPA is classified as slightly toxic via oral and dermal routes of exposure.

SpeciesRouteParameterValue (mg/kg bw)Reference
RatOralLD50700 - 1160[3]
MouseOralLD50550 - 800[3]
RabbitDermalLD50>4000[3]
RatDermalLD50>1000[3]

Symptoms of Acute Exposure: In cases of high acute exposure in humans, symptoms may include slurred speech, twitching, spasms, drooling, low blood pressure, and unconsciousness.[3]

Subchronic and Chronic Toxicity

Repeated exposure to MCPA has been shown to affect the liver, kidneys, spleen, and thymus in animal studies.

SpeciesDurationRouteNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Effects Observed at LOAELReference
Rat7 monthsOral (dietary)-~50Reduced feeding and retarded growth rates.[3]
Rat90 daysOral (dietary)2.520Growth retardation and elevated relative kidney weights.[4]
Dog13 weeksOral-8Adverse sperm and testes changes.[3]
Rat2 yearsOral (dietary)519Increased kidney weight, chronic progressive nephropathy (males), and haemosiderin deposition in the spleen.[5]
Mouse2 yearsOral (dietary)1683Increased kidney weight and increased incidence of intratubular calcification, hyaline casts, and tubular epithelial hyperplasia.[5]
Genotoxicity

The genotoxic potential of MCPA has been evaluated in a range of in vitro and in vivo assays. The overall weight of evidence suggests that MCPA is not genotoxic in vivo.[6]

Assay TypeSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames test)S. typhimuriumWith and withoutNegative[6]
In vitro Chromosomal AberrationHuman lymphocytesWith S9Positive (at cytotoxic concentrations)[6]
In vivo Micronucleus TestMouse bone marrowN/ANegative[6]
In vivo Chromosomal AberrationChinese hamster bone marrowN/ANegative[6]
Carcinogenicity

Based on long-term studies in rodents, MCPA is not considered to be carcinogenic.[6][7] Epidemiological studies have shown inconsistent and inconclusive evidence for an association between exposure to chlorophenoxy herbicides in general and certain cancers.[7][8]

SpeciesDurationRouteDoses TestedFindingsReference
Rat2 yearsOral (dietary)20, 80, 320 ppmNo evidence of carcinogenicity.[6]
Mouse2 yearsOral (dietary)20, 100, 500 ppmNo evidence of carcinogenicity.[6]
Reproductive and Developmental Toxicity

MCPA is not considered a reproductive toxicant. Developmental effects have been observed at doses that also cause maternal toxicity.

SpeciesStudy TypeDoses Tested (mg/kg bw/day)NOAEL (Reproductive)NOAEL (Parental Toxicity)NOAEL (Offspring Toxicity)FindingsReference
RatTwo-generationup to 15-1212Reduced body weight gain in parents and offspring at 40 mg/kg bw/day.[5]
RatDevelopmental20, 50, 125---No birth defects observed.[3]
MouseDevelopmental5, 25, 100--25Reduced fetal weight and delayed bone development at 100 mg/kg/day.[4]
RabbitDevelopmentalup to 60-1560Maternal toxicity (clinical signs and death) at 30 mg/kg bw/day. No developmental effects up to 60 mg/kg bw/day.[5]

Experimental Protocols

The toxicological evaluation of MCPA follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD 423)
  • Principle: The acute toxic class method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three fasted animals is dosed by oral gavage. The outcome (mortality or survival) determines the next step:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, a higher dose is tested.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded at the start and end of the study. A gross necropsy is performed on all animals.

  • Endpoint: The test allows for the classification of the substance into a toxicity category and an estimation of the LD50.

Subchronic Oral Toxicity - 90-Day Study (OECD 408)
  • Principle: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

  • Test Animals: Commonly used laboratory strains of rats. At least 10 males and 10 females per dose group.

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals (at least three dose levels and a control group) for 90 days. Administration is typically via the diet, drinking water, or gavage.

  • Observations: Daily clinical observations for signs of toxicity. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at termination. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.

  • Endpoints: Identification of target organs, characterization of toxic effects, and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Two-Generation Reproductive Toxicity (OECD 416)
  • Principle: To assess the effects of a substance on male and female reproductive performance and on the offspring.

  • Test Animals: Rats are the preferred species. Sufficient numbers are used to ensure at least 20 pregnant females per group.

  • Procedure: The substance is administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the substance through their maturation, mating, and production of the second-generation (F2) offspring.

  • Observations:

    • Parental: Clinical signs, body weight, food consumption, mating and fertility indices, gestation length, and parturition are monitored. A full necropsy and histopathology of reproductive organs are performed.

    • Offspring: Viability, sex ratio, clinical signs, and body weight are recorded. Developmental landmarks are noted. Selected F1 and F2 weanlings undergo necropsy.

  • Endpoints: NOAELs for parental toxicity, reproductive toxicity, and offspring toxicity.

Bacterial Reverse Mutation Assay - Ames Test (OECD 471)
  • Principle: To detect gene mutations induced by the test substance using amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strains: At least five strains are used, including those that detect base-pair substitutions and frameshift mutations.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

    • Procedure: The bacterial strains are exposed to the test substance at various concentrations in the presence of a minimal amount of the required amino acid.

    • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Procedure: Cell cultures are exposed to the test substance at several concentrations, both with and without metabolic activation (S9 mix). At a predetermined time after exposure, the cells are treated with a substance to arrest them in metaphase. The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.

  • Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Signaling Pathways and Mechanisms of Toxicity

The primary herbicidal mechanism of action of MCPA is as a synthetic auxin, leading to uncontrolled growth in plants.[1][2][9] In mammals, the toxicological mechanisms are less well-defined but are thought to involve several processes.

Proposed_Mammalian_Toxicity_Pathways cluster_exposure Exposure cluster_cellular Cellular Level Effects cluster_outcomes Toxicological Outcomes MCPA MCPA Ingestion/Absorption Membrane Cell Membrane Damage MCPA->Membrane Direct Interaction Metabolism Disruption of Acetyl-CoA Metabolism MCPA->Metabolism Inhibition/Alteration OxPhos Uncoupling of Oxidative Phosphorylation MCPA->OxPhos Mitochondrial Effect Toxicity Organ Toxicity (Kidney, Liver, Spleen, Thymus) Membrane->Toxicity Metabolism->Toxicity OxPhos->Toxicity ReproDevo Reproductive/Developmental Toxicity (at high doses) Toxicity->ReproDevo Maternal Toxicity

Experimental_Workflow_Reproductive_Toxicity cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_Endpoints Endpoints Assessed F0_Dosing Dosing of F0 Parents (pre-mating, mating, gestation, lactation) F0_Mating Mating of F0 Parents F0_Dosing->F0_Mating Parental_Endpoints Parental Toxicity: - Clinical Signs - Body Weight - Reproductive Indices - Organ Pathology F0_Dosing->Parental_Endpoints F1_Litters Production of F1 Litters F0_Mating->F1_Litters F1_Selection Selection of F1 Offspring for F2 Breeding F1_Litters->F1_Selection Offspring_Endpoints Offspring Toxicity: - Viability - Growth - Development - Necropsy Findings F1_Litters->Offspring_Endpoints F1_Dosing Dosing of F1 Generation F1_Selection->F1_Dosing F1_Mating Mating of F1 Generation F1_Dosing->F1_Mating F1_Dosing->Parental_Endpoints F2_Litters Production of F2 Litters F1_Mating->F2_Litters F2_Litters->Offspring_Endpoints

Conclusion

The toxicological profile of this compound indicates that it is slightly toxic on an acute basis. Subchronic and chronic exposure in animal models have identified the kidneys, liver, spleen, and thymus as target organs. The weight of evidence suggests that MCPA is not genotoxic in vivo and is not carcinogenic in rodents. Reproductive toxicity has not been observed, and developmental effects are only seen at dose levels that also induce maternal toxicity. The proposed mechanisms of toxicity in mammals, while not fully elucidated, may involve cell membrane damage, metabolic disruption, and uncoupling of oxidative phosphorylation. Further research into the specific molecular signaling pathways affected by MCPA in mammalian systems would provide a more complete understanding of its toxicological profile. This guide provides a foundational understanding for professionals engaged in the assessment of this and structurally related compounds.

References

In-Depth Technical Guide: (2-chloro-5-methylphenoxy)acetic acid (CAS Number 1556-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-chloro-5-methylphenoxy)acetic acid, a chemical intermediate with potential applications in the development of herbicides and fungicides. This document consolidates key chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and discusses available toxicological data and metabolic pathways.

Chemical and Physical Properties

This compound is a solid, crystalline compound. While specific experimental data for this particular isomer is limited, the following table summarizes its known and estimated properties, alongside data for the closely related and well-studied herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA), for comparative purposes.

PropertyThis compound (CAS 1556-00-9)(4-chloro-2-methylphenoxy)acetic acid (MCPA) (CAS 94-74-6)
IUPAC Name This compound(4-chloro-2-methylphenoxy)acetic acid
Synonyms Acetic acid, (2-chloro-5-methylphenoxy)-MCPA, 2-methyl-4-chlorophenoxyacetic acid
Molecular Formula C₉H₉ClO₃[1]C₉H₉ClO₃
Molecular Weight 200.62 g/mol [1]200.62 g/mol
Melting Point Data not available118-119 °C
Boiling Point Data not available~287 °C (decomposes)
Solubility Data not availableWater: 825 mg/L at 25 °C
Appearance Solid[2]Colorless crystals

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a phenoxyacetic acid followed by chlorination. The following protocol is a generalized procedure based on the synthesis of related phenoxyacetic acid derivatives.

Step 1: Synthesis of (3-methylphenoxy)acetic acid

This step involves the Williamson ether synthesis, reacting 3-methylphenol (m-cresol) with chloroacetic acid in the presence of a base.

  • Materials: 3-methylphenol, sodium hydroxide, chloroacetic acid, water, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium hydroxide in water.

    • Add 3-methylphenol to the flask and stir until a homogenous solution of sodium 3-methylphenoxide is formed.

    • Slowly add a solution of chloroacetic acid in water to the reaction mixture.

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the (3-methylphenoxy)acetic acid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Chlorination of (3-methylphenoxy)acetic acid

This step introduces a chlorine atom onto the aromatic ring. The position of chlorination can be influenced by the catalyst and reaction conditions.

  • Materials: (3-methylphenoxy)acetic acid, a suitable solvent (e.g., dichloromethane, acetic acid), a chlorinating agent (e.g., chlorine gas, sulfuryl chloride), and a catalyst (e.g., iron(III) chloride, aluminum chloride).

  • Procedure:

    • Dissolve the (3-methylphenoxy)acetic acid in the chosen solvent in a reaction vessel protected from light.

    • Add the catalyst to the solution.

    • Bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining a specific reaction temperature (e.g., 20-30°C). The reaction should be monitored by a suitable analytical technique like TLC or GC to follow the disappearance of the starting material and the formation of the product.

    • Upon completion, the reaction mixture is worked up by washing with water and a solution of sodium bisulfite to remove excess chlorine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system.

A potential synthetic workflow is outlined in the diagram below.

G cluster_synthesis Synthesis Workflow 3-methylphenol 3-methylphenol Williamson Ether Synthesis Williamson Ether Synthesis 3-methylphenol->Williamson Ether Synthesis Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Williamson Ether Synthesis (3-methylphenoxy)acetic acid (3-methylphenoxy)acetic acid Williamson Ether Synthesis->(3-methylphenoxy)acetic acid Chlorination Chlorination (3-methylphenoxy)acetic acid->Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->Chlorination This compound This compound Chlorination->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Caption: Synthesis workflow for this compound.

Analytical Methods

The analysis of this compound in various matrices can be performed using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is suitable for the separation and quantification of phenoxyacetic acids. A reverse-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of an acid like formic acid or acetic acid to ensure the analyte is in its protonated form.

  • Sample Preparation: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering substances.

  • Detection: UV detection can be used, but for higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS) is preferred.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation and Derivatization: As phenoxyacetic acids are not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This typically involves esterification to form a more volatile derivative, for example, by reacting with diazomethane or a silylating agent.

  • Detection: Mass spectrometry provides definitive identification and quantification of the analyte.

Toxicology

MetricValueSpeciesRoute of AdministrationReference Compound
Acute Oral LD₅₀ 300-1000 mg/kgRatOralPhenoxyacetic acid herbicides (general class)
Acute Oral LD₅₀ 700 mg/kgRatOralMCPA

Phenoxyacetic acid herbicides are generally considered to be of moderate acute toxicity. They are not readily absorbed through the skin, but can cause irritation. Inhalation of dusts may cause respiratory irritation.

Metabolic Pathways

The biodegradation of this compound is expected to proceed through pathways similar to those observed for other chlorinated phenoxyacetic acids. Studies on the degradation of the related compound, 4-chloro-2-methylphenoxyacetic acid (MCPA), by the endophytic fungus Phomopsis sp. have identified 4-chloro-2-methylphenol as a key metabolite. This suggests that a primary step in the degradation is the cleavage of the ether linkage.

Based on this, a putative biodegradation pathway for this compound is proposed:

  • Ether Bond Cleavage: The initial step is the enzymatic cleavage of the ether bond, releasing the side chain as glyoxylate and forming 2-chloro-5-methylphenol.

  • Hydroxylation: The resulting phenol is then likely hydroxylated to form a catechol derivative, 3-chloro-6-methylcatechol.

  • Ring Cleavage: The catechol ring is subsequently opened by dioxygenase enzymes, leading to further degradation into smaller, readily metabolizable molecules.

The proposed initial steps of the biodegradation pathway are illustrated in the following diagram.

G cluster_biodegradation Proposed Biodegradation Pathway A This compound B Ether Bond Cleavage (Hydrolysis) A->B C 2-chloro-5-methylphenol B->C D Hydroxylation C->D E 3-chloro-6-methylcatechol D->E F Ring Cleavage (Dioxygenase) E->F G Further Degradation F->G

Caption: Proposed initial steps in the biodegradation of the title compound.

Applications in Research and Development

Given its structural similarity to known herbicides, this compound is a candidate for screening for herbicidal and fungicidal activity. A logical workflow for such a screening process is presented below.

G cluster_screening Herbicidal/Fungicidal Screening Workflow Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay Active Inactive Inactive Primary Screening->Inactive Inactive Selectivity Testing Selectivity Testing Dose-Response Assay->Selectivity Testing Mechanism of Action Studies Mechanism of Action Studies Selectivity Testing->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

Caption: A general workflow for screening novel compounds for herbicidal or fungicidal activity.

References

An In-depth Technical Guide on (2-chloro-5-methylphenoxy)acetic acid (MCPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-chloro-5-methylphenoxy)acetic acid, widely known as MCPA, a prominent phenoxy herbicide. This document details its chemical and physical properties, mechanism of action, metabolic pathways, environmental fate, and toxicological profile. Included are detailed summaries of experimental methodologies and quantitative data presented in a structured format for ease of reference.

Chemical and Physical Properties

This compound is a selective herbicide used to control broadleaf weeds in various agricultural settings.[1][2] Its chemical identity and key physical properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₉ClO₃[1][2][3][4][5]
Molecular Weight 200.62 g/mol [1][2][3][5][6]
CAS Number 94-74-6[2][4][6]
IUPAC Name (4-chloro-2-methylphenoxy)acetic acid[4][7]
Appearance White to light brown solid[1][7][5]
Melting Point 114-118 °C[1][3][7][5]
Water Solubility 825 mg/L (at 25 °C)[1]
Density 1.18-1.21 g/cm³[7][5]

Mechanism of Action: Synthetic Auxin Pathway

MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing their death. The signaling pathway is initiated by the binding of MCPA to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB). This binding event triggers a cascade of molecular interactions leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex MCPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Cell Growth (Plant Death) Auxin_Genes->Uncontrolled_Growth Leads to

Fig. 1: Simplified signaling pathway of MCPA as a synthetic auxin.

Metabolism

MCPA undergoes metabolic transformation in both plants and animals. The primary routes of metabolism involve hydroxylation and conjugation.

  • In Plants: Tolerant plants, such as cereals, can metabolize MCPA more rapidly than susceptible weed species. The main detoxification pathway involves the hydroxylation of the aromatic ring, followed by conjugation with glucose or amino acids.

  • In Animals: When ingested, MCPA is generally rapidly absorbed and excreted, primarily in the urine. The major metabolites identified in animal studies include hydroxylated derivatives and their conjugates.

MCPA_Metabolism MCPA This compound (MCPA) Hydroxylation Hydroxylation MCPA->Hydroxylation Conjugation Conjugation (with glucose, amino acids, etc.) MCPA->Conjugation Metabolites Hydroxylated MCPA Metabolites Hydroxylation->Metabolites Conjugates MCPA Conjugates Conjugation->Conjugates Metabolites->Conjugation Excretion Excretion (in animals) Detoxification (in plants) Conjugates->Excretion

Fig. 2: General metabolic pathway of MCPA.

Environmental Fate and Ecotoxicology

The environmental persistence and mobility of MCPA are influenced by soil type, pH, organic matter content, and microbial activity.

ParameterFindingReference
Soil Half-life Varies, can be around 14 days to a month.
Mobility in Soil Considered to have high mobility, with potential for leaching.
Aquatic Toxicity Moderately toxic to aquatic organisms.[1]
Avian Toxicity Slightly toxic to birds.

Toxicological Profile

The toxicity of MCPA has been evaluated in various animal models. The primary target organs for toxicity are the liver and kidneys.

Study TypeSpeciesKey FindingsReference
Acute Oral LD50 Rat>700 mg/kg[1][6]
90-day Oral Toxicity RatNo-observed-adverse-effect level (NOAEL) established. Effects at higher doses include changes in organ weight and clinical chemistry.
Carcinogenicity Rat, MouseNo evidence of carcinogenicity in long-term studies.

Experimental Protocols

This section provides an overview of a standardized experimental workflow for the analysis of MCPA in environmental samples, a critical aspect of research and regulatory monitoring.

Workflow for MCPA Analysis in Soil Samples by LC-MS/MS

Experimental_Workflow cluster_protocol Analytical Protocol for MCPA in Soil Sample_Collection 1. Soil Sample Collection (Composite sampling from the field) Extraction 2. Extraction (e.g., with an organic solvent like methanol or acetonitrile, often under acidic or basic conditions) Sample_Collection->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Cleanup (To remove interfering matrix components) Extraction->Cleanup Concentration 4. Concentration (Evaporation of solvent and reconstitution in mobile phase) Cleanup->Concentration Analysis 5. LC-MS/MS Analysis (Separation by liquid chromatography and detection by mass spectrometry) Concentration->Analysis Data_Processing 6. Data Processing and Quantification (Comparison with calibration standards) Analysis->Data_Processing

Fig. 3: General experimental workflow for MCPA analysis in soil.

Detailed Methodological Considerations for LC-MS/MS Analysis:

  • Extraction: The choice of extraction solvent and pH is crucial for efficient recovery of MCPA from the soil matrix. Acidification of the sample can improve the extraction of the acidic form of MCPA into an organic solvent.

  • Solid-Phase Extraction (SPE): A variety of SPE sorbents can be used for cleanup, with polymeric reversed-phase materials often providing good results for retaining MCPA while allowing polar interferences to be washed away.

  • Liquid Chromatography (LC): Reversed-phase chromatography is typically employed, using a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure MCPA is in its protonated form for good chromatographic peak shape.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. Detection is typically performed in negative ion mode, monitoring specific precursor-to-product ion transitions for MCPA to ensure accurate identification and quantification.

Synthesis

The industrial synthesis of MCPA typically involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.

Reaction Scheme:

2-methyl-4-chlorophenol + ClCH₂COOH + Base → this compound + Base·HCl

This reaction is a nucleophilic substitution where the phenoxide ion, formed by the reaction of the phenol with the base, attacks the carbon atom of chloroacetic acid, displacing the chloride ion.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of (2-Chloro-5-methylphenoxy)acetic acid (MCPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a widely used phenoxy herbicide for the control of broadleaf weeds in agriculture.[1] Its prevalence in the environment necessitates robust and sensitive analytical methods for its detection and quantification in various matrices, including water, soil, and biological samples. These application notes provide an overview of the principal analytical techniques, detailed experimental protocols, and performance data to guide researchers in selecting and implementing appropriate methods for MCPA analysis. The methodologies covered include chromatographic techniques, electrochemical sensors, and immunoassays, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Analytical Methods Overview

The determination of MCPA residues is predominantly achieved through chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[2][3] Electrochemical sensors and immunoassays are also emerging as rapid and cost-effective screening tools.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, often requiring derivatization of the acidic MCPA to a more volatile ester form prior to analysis.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors like Ultraviolet (UV) or Diode Array (DAD) is a common technique.[7] For higher sensitivity and confirmation, tandem mass spectrometry (LC-MS/MS) is employed.[8][9]

  • Electrochemical Sensors: These offer rapid, in-situ, and cost-effective detection of MCPA without extensive sample preparation.[10]

  • Immunoassays: These methods are based on the specific binding of antibodies to MCPA and are suitable for high-throughput screening of a large number of samples.[5]

Quantitative Data Summary

The performance of various analytical methods for MCPA detection is summarized in the table below, providing key quantitative parameters for easy comparison.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity RangeReference
GC-MSPeas0.0045 ppm0.01 ppm60-940.01-1.0 ppm[6]
GC-MSSoil-0.003 ppm81.5-97.8-[2]
HPLC-DADWheat and Soil0.02 ng0.01 mg/kg87.1-98.2-[7]
RP-HPLC-UVFormulations & Raw Materials1.08 mg/L3.62 mg/L100.10150-350 mg/L[3]
HPLC-FluorescenceCanine Plasma and Urine62.5 ng/mL-85-1150.50-100 mg/L (plasma)[11]
LC-IT-MS/MSWater3-14 ng/L-85-960.02-2.5 µg/L[8]
Electrochemical SensorNatural Waters1.1 µmol/L--10-50 µmol/L[4]
Activated GCEAqueous Phosphate Solution0.008 µM--1-850 µM[10]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for MCPA in Soil

This protocol describes the simultaneous determination of MCPA in soil samples.[2]

a. Sample Preparation (Double Space Extraction)

  • Weigh 50 g of soil into an appropriate extraction vessel.

  • Add a suitable volume of extraction solvent (e.g., acetone/water mixture).

  • Shake vigorously for a specified time.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process on the soil pellet.

  • Combine the supernatants and concentrate the extract.

b. Derivatization

  • Acidify the extract to convert MCPA to its acid form.

  • Esterify the acidic herbicides using a derivatizing agent like diazomethane or pentafluorobenzyl bromide (PFBBr).

  • Neutralize the reaction mixture and extract the derivatized analytes into an organic solvent (e.g., hexane).

c. GC-MS Analysis

  • GC Column: Capillary column suitable for pesticide analysis.

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute the analytes.[12]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[2] Monitor characteristic ions for the derivatized MCPA.

High-Performance Liquid Chromatography (HPLC) Protocol for MCPA in Water

This protocol outlines a method for the determination of MCPA in water samples using solid-phase extraction and HPLC with UV detection.[7][13]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2).[13]

  • Load the water sample (e.g., 500 mL) onto the cartridge at a controlled flow rate.

  • Wash the cartridge with acidified water to remove interferences.

  • Elute the retained MCPA with a small volume of methanol.[13]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. HPLC-UV Analysis

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with formic or acetic acid). A gradient elution may be used to separate MCPA from other compounds.[14]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV or DAD detector set at the wavelength of maximum absorbance for MCPA (around 275-280 nm).[1]

Electrochemical Detection Protocol using an Activated Glassy Carbon Electrode (GCE)

This protocol describes a simple and rapid method for the electrochemical detection of MCPA.[10]

a. Electrode Preparation

  • Polish a glassy carbon electrode with alumina slurry and sonicate in deionized water.

  • Activate the GCE in a phosphate buffer solution by cycling the potential between a wide range (e.g., –2.0 and 2.4 V) for a set number of cycles.[10]

b. Electrochemical Measurement

  • Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).[10]

  • Electrolyte: Phosphate buffer solution (pH ~5.3).[10]

  • Procedure:

    • Immerse the activated GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the electrolyte containing the sample.

    • Scan the potential in the appropriate range and record the current response.

    • The peak current will be proportional to the concentration of MCPA.

Visualizations

Analytical_Workflow_for_MCPA_Detection cluster_sample_prep Sample Preparation cluster_data Data Analysis Sample Sample (Water, Soil, etc.) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (for GC analysis) Cleanup->Derivatization Optional HPLC HPLC-UV/MS Cleanup->HPLC Electrochemical Electrochemical Sensor Cleanup->Electrochemical Immunoassay Immunoassay Cleanup->Immunoassay GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification Electrochemical->Quantification Immunoassay->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: General workflow for the analytical detection of MCPA.

SPE_Protocol_for_MCPA Start Start: Water Sample Condition 1. Condition C18 Cartridge (Methanol, Acidified Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute MCPA (Methanol) Wash->Elute Concentrate 5. Evaporate & Reconstitute Elute->Concentrate Analyze 6. HPLC Analysis Concentrate->Analyze

Caption: Solid-Phase Extraction (SPE) protocol for MCPA in water.

References

Application Note: GC-MS Analysis of (2-chloro-5-methylphenoxy)acetic acid (MCPA) Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a selective, systemic phenoxy herbicide widely used for the post-emergence control of broadleaf weeds in cereal crops, grassland, and turf. Due to its widespread application, persistence, and potential for environmental contamination, monitoring its residues in soil is crucial for assessing environmental impact and ensuring food safety. The analysis of polar, low-volatility compounds like MCPA by gas chromatography (GC) presents a significant challenge.[1] These compounds require a chemical derivatization step to increase their volatility and improve their chromatographic behavior.[2] This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of MCPA in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a reliable and sensitive analytical technique for this purpose.[3][4]

Principle

The method involves the extraction of MCPA from soil using an acidified organic solvent mixture. Since the free carboxylic acid group makes MCPA non-volatile, a derivatization step is performed to convert it into its methyl ester.[1] This volatile derivative is then separated and detected by GC-MS. Quantification is achieved by monitoring specific ions of the MCPA-methyl ester in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity.

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • Mechanical shaker

    • Centrifuge

    • Rotary evaporator

    • Vortex mixer

    • Heating block or water bath

    • Analytical balance

    • Standard laboratory glassware (flasks, beakers, vials)

    • Syringes and micropipettes

    • 50 mL extraction tubes

  • Reagents:

    • MCPA analytical standard

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)[3]

    • Hydrochloric acid (HCl), concentrated

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium sulfate (anhydrous)

    • Nitrogen gas (high purity)

    • Helium carrier gas (high purity)

    • Deionized water

Experimental Protocols

Protocol 1: Soil Sample Preparation and Extraction
  • Homogenization: Air-dry the soil sample at room temperature (or at 55°C for one week) to a constant weight.[5] Remove any large stones, roots, or debris. Grind the soil using a mortar and pestle or a ball-mill grinder and pass it through a 2 mm sieve to ensure homogeneity.[5][6]

  • Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Acidification: Add 1 mL of 2M HCl to the soil sample and mix thoroughly. Acidification ensures that the MCPA is in its protonated form, facilitating extraction into an organic solvent.

  • Solvent Extraction: Add 20 mL of dichloromethane to the tube.[3]

  • Shaking: Cap the tube tightly and shake vigorously on a mechanical shaker for 30 minutes.

  • Separation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the organic phase from the soil particles.[7]

  • Collection: Carefully decant the dichloromethane supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) on the soil pellet with another 20 mL of dichloromethane to ensure complete recovery. Combine the supernatants.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator with the water bath set at 40°C. Dry the final residue under a gentle stream of nitrogen.

Protocol 2: Derivatization (Methyl Esterification)
  • Reagent Preparation: Prepare a 2% (v/v) solution of sulfuric acid in methanol.

  • Reaction: Reconstitute the dried extract from step 4.10 in 2 mL of the 2% H₂SO₄ in methanol solution.

  • Heating: Seal the vial and heat it in a heating block or water bath at 60°C for 1 hour to convert MCPA to its methyl ester (methyl 2-(2-chloro-5-methylphenoxy)acetate).

  • Neutralization: After cooling to room temperature, add 5 mL of deionized water and 5 mL of dichloromethane to the vial. Vortex for 1 minute for liquid-liquid extraction of the derivative.

  • Phase Separation: Allow the layers to separate. Transfer the lower organic (dichloromethane) layer containing the MCPA-methyl ester to a clean vial.

  • Final Preparation: Dry the final extract by passing it through anhydrous sodium sulfate and concentrate it to a final volume of 1 mL under a gentle nitrogen stream. The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Instrumental Analysis

The derivatized sample is analyzed using a GC-MS system. The instrumental conditions should be optimized for the specific instrument in use. The following table provides a typical set of parameters.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[8]
Carrier GasHelium at a constant flow of 1.2 mL/min
Injection Volume1 µL, Splitless mode
Injector Temperature250°C
Oven Program70°C for 1 min, ramp at 25°C/min to 180°C, then ramp at 10°C/min to 280°C, hold for 5 min[8]
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C[8]
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined from the mass spectrum of a derivatized MCPA standard (e.g., m/z 214 [M+], 155, 141)

Data Presentation and Method Validation

Method Validation Summary

Method performance should be established through a validation study. Key parameters are summarized below.[7]

Validation ParameterTypical Value / Result
Linearity (R²) > 0.999[3]
Calibration Range 0.01 - 1.0 µg/mL
Limit of Detection (LOD) 0.001 mg/kg[3]
Limit of Quantitation (LOQ) 0.003 mg/kg[3]
Accuracy (Recovery) 85 - 110%[3]
Precision (RSD %) < 15%[3]

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample 1. Soil Sample (10g) Homogenize 2. Sieve & Homogenize Sample->Homogenize Acidify 3. Acidify (HCl) Homogenize->Acidify Extract 4. Extract (Dichloromethane) Acidify->Extract Centrifuge 5. Centrifuge & Collect Supernatant Extract->Centrifuge Concentrate 6. Evaporate to Dryness Centrifuge->Concentrate Derivatize 7. Add H₂SO₄/Methanol & Heat (60°C) Concentrate->Derivatize LLE 8. Liquid-Liquid Extraction Derivatize->LLE Final_Concentrate 9. Concentrate to 1 mL LLE->Final_Concentrate GCMS_Inject 10. Inject into GC-MS Final_Concentrate->GCMS_Inject Data_Acquire 11. Data Acquisition (SIM Mode) GCMS_Inject->Data_Acquire Quantify 12. Quantify using Calibration Curve Data_Acquire->Quantify Result Final Result (mg/kg) Quantify->Result

Caption: Workflow for GC-MS analysis of MCPA in soil.

References

Application Note: Solid-Phase Extraction of (2-chloro-5-methylphenoxy)acetic acid (MCPA) from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and concentration of (2-chloro-5-methylphenoxy)acetic acid (MCPA), a widely used phenoxyalkanoic acid herbicide, from water samples using solid-phase extraction (SPE). The use of SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and the potential for automation.[1] This document outlines a comprehensive procedure using reversed-phase SPE cartridges, such as C18 or polymeric sorbents, which are effective for retaining MCPA from aqueous matrices. Detailed methodologies for sample pre-treatment, SPE processing, and analyte elution are provided for researchers and analytical scientists.

Introduction

This compound, commonly known as MCPA, is a selective, systemic herbicide used to control broadleaf weeds in cereal crops and pasturelands. Its widespread application raises concerns about the potential contamination of surface and groundwater sources. Due to its potential health and environmental effects, regulatory bodies worldwide have established maximum residue limits for MCPA in drinking water.

Accurate and sensitive monitoring of MCPA in water requires an effective sample preparation step to isolate and concentrate the analyte from the complex sample matrix prior to chromatographic analysis. Solid-phase extraction (SPE) is a robust and efficient technique for this purpose.[1] It utilizes a solid sorbent to adsorb the target analyte from the liquid sample, while interferences are washed away. The retained analyte is then eluted with a small volume of an appropriate organic solvent. This application note details a generalized yet comprehensive SPE protocol for MCPA and presents a comparison of performance data from various established methods.

Experimental Protocols

This section details a generalized experimental protocol for the solid-phase extraction of MCPA from water samples using commercially available SPE cartridges. The most common sorbents for this application are reversed-phase materials like octadecyl-bonded silica (C18) and hydrophilic-lipophilic balanced (HLB) polymeric sorbents.[2][3]

Materials and Reagents
  • SPE Cartridges: C18 (200 mg/6 mL or 500 mg/6 mL) or Polymeric HLB (200 mg/6 mL)

  • MCPA Analytical Standard: Purity ≥99%

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate

  • Reagents: Formic Acid or Hydrochloric Acid (HCl) for pH adjustment, HPLC-grade water

  • Apparatus: SPE vacuum manifold, sample collection vials, nitrogen evaporator

Protocol 1: Using C18 SPE Cartridges

This protocol is adapted from methodologies optimized for phenoxy acid herbicides.[1][4]

  • Sample Pre-treatment:

    • Collect 100 mL to 1 L of the water sample.

    • Acidify the sample to a pH of approximately 2-3 using formic acid or HCl.[1][5] This step is crucial to ensure that the acidic MCPA is in its neutral, non-ionized form, which enhances its retention on the non-polar C18 sorbent.

  • SPE Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the C18 cartridge to wet and activate the sorbent.

    • Flush the cartridge with 5-10 mL of HPLC-grade water (acidified to the same pH as the sample) to equilibrate the sorbent. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned cartridge at a steady flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of HPLC-grade water to remove any co-adsorbed polar impurities.

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.[5]

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained MCPA from the cartridge using 5-10 mL of methanol.[1] Some methods may use other solvents like ethyl acetate or mixtures such as acetone:n-hexane.[6][7] The elution should be performed at a slow flow rate (1-2 mL/min) to ensure complete desorption.

  • Post-Elution Processing:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for the subsequent chromatographic analysis (e.g., HPLC-UV or LC-MS/MS).[8]

Protocol 2: Using Graphitized Carbon Black (GCB) Cartridges

GCB is an effective sorbent for retaining both non-polar and some polar compounds and is particularly useful for removing pigments.[5][9]

  • Sample Pre-treatment:

    • Acidify 100 mL to 1 L of the water sample to pH < 2 with HCl.[5]

  • SPE Cartridge Conditioning:

    • Wash the GCB cartridge with 10 mL of dichloromethane (DCM).

    • Condition with 10 mL of methanol, followed by 10 mL of reagent water.[5]

  • Sample Loading:

    • Apply the sample at a flow rate of approximately 10 mL/min.[5]

  • Washing & Drying:

    • Rinse the sample container with 10 mL of reagent water and pass it through the cartridge.

    • Dry the cartridge thoroughly under full vacuum for at least 10 minutes.[5]

  • Elution:

    • Elute the analytes with a mixture of solvents, for example, 5 mL of ethyl acetate followed by 5 mL of DCM.[5]

  • Post-Elution Processing:

    • Dehydrate the eluent (e.g., by passing it through anhydrous sodium sulfate) and concentrate it to 1 mL under a stream of nitrogen before analysis.[5]

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis Sample 1. Water Sample Collection (100 mL - 1 L) Pretreat 2. Sample Pre-treatment (Acidify to pH 2-3) Sample->Pretreat Condition 3. Cartridge Conditioning (Methanol, then Acidified Water) Pretreat->Condition Load 4. Sample Loading (5-10 mL/min) Wash 5. Cartridge Washing (Acidified Water) Dry 6. Cartridge Drying (Vacuum, 10-20 min) Elute 7. Analyte Elution (Methanol or other solvent) Evap 8. Eluate Evaporation (Nitrogen Stream) Elute->Evap Recon 9. Reconstitution (Mobile Phase, 1 mL) Evap->Recon Analysis 10. Instrumental Analysis (HPLC-UV or LC-MS/MS) Recon->Analysis

Caption: Workflow for Solid-Phase Extraction of MCPA from Water Samples.

Data Presentation

The performance of an SPE method is evaluated based on several key parameters, including recovery, precision (expressed as relative standard deviation, RSD), and the limits of detection (LOD) and quantification (LOQ). The table below summarizes performance data for MCPA from various studies.

Sorbent TypeSample VolumeElution SolventAnalytical MethodRecovery (%)RSD (%)LOD / LOQ (µg/L)Reference
C1850 mLMethanolHPLC-UV>95%<5%- / 0.1 (as µg/mL)[1]
Polymeric1 L-LC-MS/MS75 - 88 (in ultra pure water)<3.4%0.003 / 0.005[10]
Polymeric1 L-LC-MS/MS70 - 120 (in surface water)-0.003 / 0.005[10]
C181 LMethanolHPLC-UV>85%-- / 0.17 (as ng/L)-

Note: The performance data can vary based on the specific water matrix, sorbent brand, and analytical instrumentation used.

Discussion

The choice of SPE sorbent is critical for achieving optimal recovery and selectivity.[2] For acidic herbicides like MCPA, acidification of the water sample is a mandatory pre-treatment step to ensure the molecule is in its neutral form, thereby promoting strong interaction with reversed-phase sorbents like C18 and polymeric phases (e.g., HLB).[1][5]

  • C18 (Octadecyl Silica): This is a traditional reversed-phase sorbent that has proven successful for MCPA extraction.[1] It offers good retention for non-polar to moderately polar compounds from aqueous samples.

  • Polymeric Sorbents (e.g., HLB): These sorbents often provide higher capacity and are stable across a wider pH range compared to silica-based sorbents. The hydrophilic-lipophilic balanced nature allows for excellent retention of a broad range of compounds, including polar analytes.[3]

  • Graphitized Carbon Black (GCB): GCB is a strong adsorbent capable of retaining very polar compounds that are difficult to capture with C18.[5] It is also highly effective at removing pigments from complex samples.[9] However, elution can sometimes require stronger or more complex solvent mixtures.

The choice of elution solvent must be strong enough to disrupt the analyte-sorbent interactions. Methanol is a common and effective eluent for MCPA from reversed-phase sorbents.[1] The final post-elution steps of evaporation and reconstitution are vital for achieving the low detection limits required for environmental monitoring.

Conclusion

Solid-phase extraction is a highly effective, efficient, and reliable technique for the determination of MCPA in various water samples. By selecting the appropriate sorbent (C18, polymeric, or GCB) and carefully optimizing key parameters such as sample pH, washing, and elution solvents, analysts can achieve high recovery rates and low detection limits. The protocols and data presented in this application note provide a solid foundation for developing and validating robust analytical methods for monitoring this important herbicide in the environment.

References

Application Notes and Protocols for Investigating Plant Response to (2-chloro-5-methylphenoxy)acetic acid (MCPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely used for the control of broadleaf weeds in cereal crops and pastures.[1][2][3] Its mode of action is to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized growth in susceptible dicotyledonous plants, which ultimately results in their death.[1][2][3][4] MCPA is absorbed through the leaves and roots and translocated within the plant, concentrating in the meristematic tissues where it interferes with normal cell growth and division.[3][5] Understanding the physiological and molecular responses of plants to MCPA is crucial for developing more effective herbicides, identifying potential resistance mechanisms, and assessing its environmental impact.

These application notes provide detailed protocols for studying the dose-dependent physiological effects, hormonal changes, and gene expression responses in plants treated with MCPA.

Key Signaling Pathway Induced by MCPA

MCPA, as a synthetic auxin, triggers the canonical auxin signaling pathway, leading to changes in gene expression that regulate plant growth and development. At high concentrations, this pathway is overstimulated, causing the herbicidal effects.

MCPA_Signaling_Pathway cluster_perception Cellular Perception cluster_degradation Protein Degradation cluster_transcription Transcriptional Regulation cluster_response Physiological Response MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Auxin Receptor MCPA->TIR1_AFB binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element (in gene promoters) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Hormone_Changes Ethylene & ABA Production Gene_Expression->Hormone_Changes Uncontrolled_Growth Uncontrolled Growth & Epinasty Gene_Expression->Uncontrolled_Growth Hormone_Changes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: MCPA-induced auxin signaling pathway leading to physiological responses in plants.

Experimental Protocols

Dose-Response Analysis of MCPA on Arabidopsis thaliana

This protocol details a method to assess the dose-dependent phytotoxicity of MCPA on the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (90 mm)

  • MCPA stock solution (100 mM in DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween 20. Incubate for 10 minutes with occasional vortexing.

    • Wash seeds five times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Treatment Plates:

    • Prepare sterile MS medium (0.5X) with 1% sucrose and 0.8% agar.

    • Autoclave and cool to approximately 50°C.

    • Add MCPA from the stock solution to achieve final concentrations of 0 (control), 0.1, 0.5, 1, 5, 10, and 50 µM. Ensure the final DMSO concentration is below 0.1% in all plates, including the control.

    • Pour approximately 25 mL of medium into each Petri dish and allow it to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the prepared agar plates, arranging them in a line.

    • Seal the plates with micropore tape and place them vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).

  • Data Collection and Analysis:

    • After 7-10 days, place the plates on a flatbed scanner to capture high-resolution images.

    • Measure the primary root length of at least 20 seedlings per treatment using ImageJ.

    • Calculate the average root length and standard deviation for each concentration.

    • Determine the IC50 value (the concentration of MCPA that inhibits root growth by 50%) by plotting the percentage of root growth inhibition against the logarithm of the MCPA concentration.

Experimental Workflow:

Dose_Response_Workflow A Seed Sterilization & Stratification C Seed Plating A->C B Preparation of MS Plates with varying MCPA concentrations B->C D Incubation in Growth Chamber C->D E Image Acquisition (Scanning) D->E F Root Length Measurement (ImageJ) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the dose-response analysis of MCPA on Arabidopsis thaliana.

Data Presentation:

MCPA (µM)Average Root Length (mm) ± SDRoot Growth Inhibition (%)
0 (Control)35.2 ± 3.10
0.130.1 ± 2.814.5
0.522.5 ± 2.536.1
116.8 ± 2.152.3
58.9 ± 1.574.7
104.2 ± 0.988.1
501.5 ± 0.595.7
Quantification of Endogenous Hormones by HPLC-MS/MS

This protocol outlines the extraction and quantification of IAA, abscisic acid (ABA), and the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) from plant tissue treated with MCPA.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings or leaf discs)

  • Liquid nitrogen

  • Extraction buffer (e.g., isopropanol/water/hydrochloric acid)

  • Internal standards (e.g., ¹³C₆-IAA, D₆-ABA, D₄-ACC)

  • Solid-phase extraction (SPE) cartridges

  • HPLC-MS/MS system

Procedure:

  • Sample Collection and Preparation:

    • Treat plants with a specific concentration of MCPA (e.g., 10 µM) for a defined period (e.g., 24 hours).

    • Harvest approximately 100 mg of fresh tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Hormone Extraction:

    • Add 1 mL of ice-cold extraction buffer and the internal standards to the powdered tissue.

    • Incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for further purification.

  • Purification by SPE:

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the hormones with an appropriate solvent (e.g., methanol).

  • Quantification by HPLC-MS/MS:

    • Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent for injection.

    • Analyze the sample using an HPLC-MS/MS system with optimized parameters for the detection and quantification of IAA, ABA, and ACC.

    • Calculate the hormone concentrations based on the peak areas relative to the internal standards.

Data Presentation:

TreatmentIAA (ng/g FW) ± SDABA (ng/g FW) ± SDACC (ng/g FW) ± SD
Control (0h)15.3 ± 2.18.7 ± 1.55.2 ± 0.9
MCPA (24h)12.8 ± 1.925.4 ± 3.818.6 ± 2.5
Gene Expression Analysis by qRT-PCR

This protocol describes how to measure the relative expression of auxin-responsive genes in response to MCPA treatment.

Materials:

  • Plant tissue treated with MCPA

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target and reference genes

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat plants with MCPA (e.g., 10 µM) for various time points (e.g., 0, 1, 3, 6 hours).

    • Harvest and flash-freeze tissue in liquid nitrogen.

    • Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, cDNA, and forward and reverse primers.

    • Perform the qPCR reaction using a standard thermal cycling program.

    • Include a melt curve analysis to verify the specificity of the amplicons.

  • Data Analysis:

    • Use the 2-ΔΔCt method to calculate the relative expression of the target genes, normalized to a stable reference gene (e.g., ACTIN2).

Suggested Target Genes and Primers for Arabidopsis thaliana:

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')
GH3.3GAGGATGAAGAGAGCTCGGATTTCCGTTGCTCTTTCTTGTTGTC
IAA1GCTGGTTCGTCGCTCAAATATGGTCGCTTGTTGTTCTTTC
SAUR15ATGGCTGAACTTGGTGGAAGTCGTCGTCGTCGTCGTCGTC
ACTIN2GGTAACATTGTGCTCAGTGGTGGAACGACCTTAATCTTCATGCTGC

Data Presentation:

Time (hours)Relative GH3.3 Expression ± SDRelative IAA1 Expression ± SD
0 (Control)1.0 ± 0.01.0 ± 0.0
18.5 ± 1.212.3 ± 1.8
315.2 ± 2.125.6 ± 3.5
69.8 ± 1.518.4 ± 2.9

Conclusion

The protocols and data presented here provide a framework for investigating the multifaceted response of plants to the synthetic auxin herbicide MCPA. By employing these methods, researchers can gain valuable insights into the dose-dependent phytotoxicity, the intricate hormonal cross-talk, and the underlying molecular mechanisms of MCPA action. This knowledge is instrumental for the development of novel herbicides and for devising strategies to manage herbicide resistance in agricultural settings.

References

Application of (2-chloro-5-methylphenoxy)acetic Acid in Weed Control Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(2-chloro-5-methylphenoxy)acetic acid , commonly known as MCPA, is a selective, systemic, post-emergence herbicide widely utilized for the control of broadleaf weeds in various agricultural and turf settings. As a member of the phenoxyalkanoic acid class of herbicides, MCPA mimics the natural plant hormone auxin, leading to abnormal and uncontrolled growth in susceptible dicotyledonous plants, ultimately resulting in their death. Its selectivity allows for effective weed management in monocotyledonous crops such as cereals and grasses.

These application notes provide a comprehensive overview of MCPA's use in weed control research, including its mechanism of action, application guidelines, and detailed experimental protocols for efficacy testing.

Mechanism of Action: A Synthetic Auxin

MCPA's herbicidal activity stems from its ability to act as a synthetic auxin. It is primarily absorbed through the leaves of the plant and translocates to the meristematic tissues, where active cell division and growth occur. At these sites, MCPA disrupts normal hormonal balance, leading to a cascade of physiological and morphological aberrations.

The molecular pathway involves the perception of the synthetic auxin by specific receptor proteins, which then triggers a signaling cascade. This cascade leads to the degradation of transcriptional repressors (Aux/IAA proteins) that normally inhibit the expression of auxin-responsive genes. The subsequent overexpression of these genes results in uncontrolled cell division and elongation, causing symptoms such as stem twisting, leaf curling, and eventual plant death.

Auxin_Signaling_Pathway MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex MCPA->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to SCF_Complex SCF E3 Ligase Aux_IAA->SCF_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome SCF_Complex->Aux_IAA ARF Auxin Response Factor (ARF) Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Figure 1: Simplified signaling pathway of MCPA as a synthetic auxin.

Quantitative Data on Weed Control Efficacy

The efficacy of MCPA is dependent on the target weed species, its growth stage, and the application rate. The following tables summarize quantitative data from various studies on the control of common broadleaf weeds.

Table 1: Efficacy of MCPA on Cirsium arvense (Canada Thistle) and Taraxacum officinale (Common Dandelion) in Grassland Ecosystems

Herbicide FormulationApplication Rate (L/ha)Target WeedEfficacy (% Control) 42 Days After Treatment
MCPA 50% DMA0.9Cirsium arvense60-80
MCPA 50% DMA1.2Cirsium arvense70-90
MCPA 50% DMA1.5Cirsium arvense80-95
MCPA 50% DMA2.0Cirsium arvense85-100
MCPA 75% DMA0.6Taraxacum officinale80
MCPA 75% DMA0.8Taraxacum officinale85
MCPA 75% DMA1.0Taraxacum officinale90
MCPA 75% DMA1.3Taraxacum officinale96.67

Data adapted from a study on weed control in grassland ecosystems.[1]

Table 2: Dose-Response of Amaranthus retroflexus (Redroot Pigweed) to MCPA

MCPA Application Rate (g a.i./ha)Weed Growth StageBiomass Reduction (%)
67.52-4 true leaves~20
202.52-4 true leaves~45
4052-4 true leaves~70
607.52-4 true leaves~85
8102-4 true leaves~95
1012.52-4 true leaves~98
67.54-6 true leaves~15
202.54-6 true leaves~35
4054-6 true leaves~60
607.54-6 true leaves~75
8104-6 true leaves~90
1012.54-6 true leaves~95

Data extrapolated from a greenhouse study on Amaranthus retroflexus.[2][3]

Table 3: Efficacy of MCPA on Chenopodium album (Common Lambsquarters)

MCPA Application Rate (g a.i./ha)Weed Control (%)
25075-85
50085-95
1000>95

General efficacy data compiled from various sources.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data in weed control research. Below are representative protocols for greenhouse and field efficacy trials.

Protocol 1: Greenhouse Dose-Response Bioassay

This protocol is designed to determine the dose-response of a specific weed species to MCPA under controlled greenhouse conditions.

Greenhouse_Protocol Start Start: Seed Germination Potting Transplant Seedlings to Pots Start->Potting Acclimatization Greenhouse Acclimatization (e.g., 24/18°C day/night, 14h photoperiod) Potting->Acclimatization Application Apply MCPA at Defined Growth Stage (e.g., 2-4 true leaves) Acclimatization->Application Treatment_Prep Prepare MCPA Solutions (Multiple Concentrations) Treatment_Prep->Application Incubation Post-Application Incubation Application->Incubation Data_Collection Data Collection (e.g., 21 days after treatment) Incubation->Data_Collection Analysis Data Analysis (Biomass Reduction, ED50) Data_Collection->Analysis End End Analysis->End

Figure 2: Workflow for a greenhouse dose-response bioassay.

1. Plant Material and Growth Conditions:

  • Procure certified seeds of the target weed species (e.g., Amaranthus retroflexus).

  • Germinate seeds in petri dishes on moist filter paper or in seedling trays with a sterile potting mix.

  • Once seedlings have developed their first true leaves, transplant uniform seedlings into individual pots (e.g., 10 cm diameter) filled with a standardized soil mix.

  • Grow plants in a greenhouse with controlled temperature (e.g., 22-25°C day, 16-18°C night) and a defined photoperiod (e.g., 16 hours light, 8 hours dark) with supplemental lighting if necessary.

2. Herbicide Treatment:

  • Prepare a stock solution of a commercial MCPA formulation of known concentration.

  • Perform serial dilutions to obtain a range of treatment concentrations (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). Include a control group treated with water only.

  • Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 true leaf stage) using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

  • Maintain the treated plants in the greenhouse for a specified period (e.g., 21 days).

  • At the end of the experimental period, visually assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = complete death).

  • Harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Calculate the percent biomass reduction relative to the untreated control.

  • Analyze the data using a dose-response model (e.g., log-logistic) to determine the effective dose for 50% inhibition (ED50).

Protocol 2: Field Efficacy Trial

This protocol outlines the methodology for conducting a field trial to evaluate the efficacy of MCPA under real-world agricultural conditions.

Field_Trial_Protocol Start Start: Site Selection & Preparation Plot_Layout Establish Experimental Plots (Randomized Complete Block Design) Start->Plot_Layout Pre_Treatment_Assessment Pre-Treatment Weed Assessment (Species, Density) Plot_Layout->Pre_Treatment_Assessment Application Apply MCPA at Recommended Rates (Calibrated Sprayer) Pre_Treatment_Assessment->Application Post_Treatment_Monitoring Post-Treatment Monitoring Application->Post_Treatment_Monitoring Data_Collection Data Collection at Intervals (e.g., 14, 28, 42 DAT) Post_Treatment_Monitoring->Data_Collection Analysis Statistical Analysis of Weed Control & Crop Yield Data_Collection->Analysis End End Analysis->End

Figure 3: Workflow for a field efficacy trial.

1. Experimental Design and Site Selection:

  • Select a field with a uniform and representative population of the target broadleaf weeds.

  • Design the experiment using a randomized complete block design with at least three to four replications.

  • Individual plot sizes should be adequate for representative sampling (e.g., 3m x 6m).

2. Treatment Application:

  • Calibrate a backpack or tractor-mounted sprayer to deliver a precise application volume.

  • Apply MCPA at different rates, including the recommended label rate, and a half and double rate to assess dose-response and crop safety.

  • Include an untreated control plot in each replication.

  • Record environmental conditions at the time of application (temperature, humidity, wind speed).

3. Data Collection:

  • Conduct pre-application weed counts and biomass sampling to establish a baseline.

  • At regular intervals after application (e.g., 14, 28, and 42 days), visually rate weed control on a percentage scale (0% = no control, 100% = complete control).

  • At the end of the evaluation period, collect weed biomass from a designated area (e.g., a 1m² quadrat) within each plot.

  • If the trial is conducted in a crop, assess crop injury at each evaluation interval and measure crop yield at harvest.

4. Statistical Analysis:

  • Analyze the weed control and crop yield data using analysis of variance (ANOVA) to determine significant differences between treatments.

  • Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Conclusion

This compound remains a valuable tool in weed management due to its selective and systemic properties. Understanding its mechanism of action as a synthetic auxin is key to its effective use. For researchers and scientists, adherence to detailed and standardized experimental protocols is paramount for generating high-quality, reproducible data on its efficacy and for the development of improved weed control strategies. The quantitative data and protocols provided here serve as a foundational resource for further research into the application of MCPA in weed science.

References

Application Notes and Protocols: (2-chloro-5-methylphenoxy)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-chloro-5-methylphenoxy)acetic acid is a versatile reagent in organic synthesis, primarily utilized as a building block for the creation of more complex molecules with a range of biological activities. Its substituted phenoxyacetic acid structure makes it a valuable precursor for the synthesis of pharmaceuticals, herbicides, and fungicides.

Applications in Organic Synthesis

This compound serves as a key intermediate in the development of novel bioactive compounds. The presence of the chloro and methyl groups on the phenyl ring, along with the carboxylic acid functionality, provides multiple reaction sites for derivatization.

Key applications include:

  • Synthesis of Herbicides and Fungicides: This class of compounds is notably used in the synthesis of novel phenoxyacetoxy-thienyl-methylphosphinates, which have demonstrated both herbicidal and fungicidal properties.

  • Pharmaceutical Synthesis: Phenoxyacetic acid derivatives are integral to the structure of various drug classes, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents.[1] The this compound moiety can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.

  • Derivatization to Acyl Chlorides: The carboxylic acid group can be readily converted to the corresponding acyl chloride, a highly reactive intermediate. This acyl chloride can then be used in a variety of acylation reactions to form esters, amides, and other derivatives.

  • Esterification Reactions: The carboxylic acid can be esterified with various alcohols to produce a library of ester derivatives. These esters can have their own unique biological activities or serve as intermediates for further synthetic transformations.

Reaction Data Summary

The following tables summarize quantitative data for representative reactions involving phenoxyacetic acid derivatives, providing a comparative overview of reaction conditions and outcomes.

Table 1: Synthesis of Phenoxyacetic Acid Derivatives

Starting PhenolReagentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
o-cresolChloroacetic acidAcetoneAnhydrous K₂CO₃RefluxNot SpecifiedGood[2]
Substituted phenolsChloroacetic acidAcetoneAnhydrous K₂CO₃Not SpecifiedNot SpecifiedGood[2]
PhenolChloroacetic acidWaterNaOHNot SpecifiedNot SpecifiedNot Specified[2]

Table 2: Derivatization of Phenoxyacetic Acids

Starting MaterialReagent(s)SolventConditionsProduct TypeYield (%)Reference
2-formylphenoxyacetic acidAromatic aminesMethanolNot SpecifiedAzomethine derivativesNot Specified[1]
This compoundThionyl chlorideDichloromethaneRefluxAcetyl chlorideHigh (assumed)General knowledge
2-Methyl-4-chlorophenoxyacetic acid2-ethylhexanolTolueneReflux with catalystEsterNot Specified[3]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Synthesis of (2-chloro-5-methylphenoxy)acetyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[2][4][5][6]

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).

  • Stir the suspension at room temperature.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask. Gas evolution (HCl and SO₂) will be observed.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. A water or base trap should be used to capture the acidic vapors.

  • The resulting crude (2-chloro-5-methylphenoxy)acetyl chloride can be used in the next step without further purification.

Protocol 2: Esterification of this compound

This protocol outlines the synthesis of an ester derivative from this compound and an alcohol under acidic catalysis.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or other suitable solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE.[2][4][5][6]

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

  • Toluene is a flammable and volatile solvent.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and the desired alcohol (1.2-2.0 eq).

  • Add a suitable solvent such as toluene (enough to fill the Dean-Stark trap).

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 1-5 mol%).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue heating until no more water is collected in the trap (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the general synthetic workflow and a key reaction scheme involving this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start_acid This compound reaction Reaction under specified conditions (e.g., Reflux, Catalysis) start_acid->reaction start_reagent Reagent (e.g., Thionyl Chloride, Alcohol) start_reagent->reaction workup Aqueous Workup / Extraction reaction->workup drying Drying of Organic Layer workup->drying purification Purification (e.g., Column Chromatography, Distillation) drying->purification product Desired Derivative purification->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: General workflow for the synthesis of derivatives from this compound.

Caption: General reaction scheme for the derivatization of this compound.

References

Application Notes and Protocols for Field Trial Design: Testing MCPA Herbicide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development to conduct robust and reliable field trials for assessing the efficacy of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).

Introduction

MCPA is a selective, post-emergence phenoxy herbicide widely used for the control of broadleaf weeds in various agricultural and non-crop settings.[1][2][3] Accurate evaluation of its efficacy under field conditions is crucial for determining optimal application rates, identifying target weed species, and ensuring crop safety. This document provides a detailed framework for designing and executing field trials to generate high-quality data on MCPA performance. The protocols outlined herein adhere to established scientific principles and regulatory guidelines for herbicide efficacy testing.

Materials and Methods

Site Selection and Characterization

A critical first step is the selection of a suitable trial site. The chosen location should have a uniform and sufficient population of the target weed species. It is essential to document the field's history, including previous crop rotations, herbicide applications, and tillage practices, to minimize variability.[4]

Protocol for Site Characterization:

  • Soil Analysis: Collect composite soil samples from the trial area. Analyze for soil type, texture, organic matter content, pH, and nutrient levels. These factors can influence herbicide activity and persistence.[5]

  • Weed Species Identification and Density: Conduct a pre-trial survey to identify all weed species present and determine their density and distribution across the trial area. This can be done using quadrats or other standardized sampling methods.[6][7]

  • Environmental Conditions: Record ambient temperature, relative humidity, and wind speed at the time of application and for a period afterward, as these can affect herbicide performance and drift.[8][9]

Experimental Design

A robust experimental design is fundamental for obtaining statistically valid results. The Randomized Complete Block Design (RCBD) is highly recommended for herbicide field trials to account for field variability.[10]

Protocol for Experimental Design:

  • Plot Establishment: Demarcate individual plots of a minimum of 10 square meters. Larger plots may be necessary depending on the application equipment and crop.

  • Replication: Each treatment, including the control, must be replicated at least four times.[11]

  • Randomization: Within each block, randomly assign the treatments to the plots.

  • Treatments:

    • Untreated Control: A plot that receives no herbicide application is essential as a baseline for comparison.

    • MCPA Treatments: Include a range of MCPA application rates. It is recommended to test the proposed label rate, half the proposed label rate, and twice the proposed label rate to evaluate both efficacy and potential crop phytotoxicity.

    • Standard Herbicide (Optional): Including a currently registered and effective herbicide for the target weeds can provide a valuable benchmark for comparison.

MCPA Application

Proper application of the herbicide is critical to ensure uniform coverage and accurate results.

Protocol for MCPA Application:

  • Timing: Apply MCPA at the correct growth stage of both the crop and the target weeds as specified on the product label or as determined by the research objectives.[1][12] The BBCH scale is a standardized method for describing crop and weed growth stages.

  • Equipment and Calibration: Use a calibrated sprayer (e.g., backpack or tractor-mounted boom sprayer) to ensure accurate and uniform application of the desired spray volume. Record details of the spraying equipment, including nozzle type, pressure, and spray volume per hectare.

  • Application Conditions: Avoid spraying during high winds to prevent drift, or when rain is expected within a few hours of application.[1]

Data Collection and Assessment

Systematic and timely data collection is crucial for evaluating herbicide efficacy and crop tolerance.

Protocol for Data Collection:

  • Weed Control Efficacy:

    • Visual Assessment: Visually rate the percentage of weed control for each species in each plot at predefined intervals after application (e.g., 7, 14, 28, and 56 days). A common rating scale is 0% (no control) to 100% (complete kill).[7]

    • Weed Density and Biomass: At the end of the trial, count the number of surviving weeds per unit area (e.g., per square meter) and/or harvest the above-ground weed biomass, dry it, and record the dry weight.[13]

  • Crop Phytotoxicity:

    • Visual Injury Assessment: Visually assess crop injury at regular intervals after application, looking for symptoms such as stunting, chlorosis, necrosis, or malformation. A rating scale of 0 (no injury) to 100% (complete crop death) can be used.

    • Crop Yield: At crop maturity, harvest the yield from a designated area within each plot. Record the fresh and/or dry weight.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and analysis.

Table 1: MCPA Application Rates and Timing

Treatment IDTreatment DescriptionApplication Rate (g a.i./ha)Crop Growth Stage (BBCH)Weed Growth Stage
T1Untreated Control0--
T2MCPA0.5X (e.g., 250)13-142-4 leaf
T3MCPA1X (e.g., 500)13-142-4 leaf
T4MCPA2X (e.g., 1000)13-142-4 leaf
T5Standard HerbicideLabel Rate13-142-4 leaf

Table 2: Weed Control Efficacy Data (Example for a single weed species)

Treatment IDMean % Weed Control (14 DAA)Mean % Weed Control (28 DAA)Mean Weed Density (plants/m²) at 56 DAAMean Weed Biomass (g/m²) at 56 DAA
T100
T2
T3
T4
T5
DAA = Days After Application

Table 3: Crop Phytotoxicity and Yield Data

Treatment IDMean % Crop Injury (14 DAA*)Mean Crop Yield (t/ha)
T10
T2
T3
T4
T5
DAA = Days After Application

Statistical Analysis

Statistical analysis is essential to determine if the observed differences between treatments are significant.[4][14]

Protocol for Statistical Analysis:

  • Data Transformation: If necessary, transform percentage data (e.g., arcsine transformation) to meet the assumptions of the statistical tests.

  • Analysis of Variance (ANOVA): Use ANOVA to analyze the data for weed control, crop phytotoxicity, and yield.[13]

  • Mean Separation: If the ANOVA shows a significant treatment effect, use a mean separation test (e.g., Fisher's LSD, Tukey's HSD) to determine which treatment means are significantly different from each other.[4]

  • Software: Utilize statistical software packages for data analysis.

Visualization

Diagrams can effectively illustrate the experimental workflow.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting site_selection Site Selection & Characterization experimental_design Experimental Design (RCBD) site_selection->experimental_design plot_establishment Plot Establishment & Randomization experimental_design->plot_establishment herbicide_application MCPA Application plot_establishment->herbicide_application weed_assessment Weed Efficacy Assessment (Visual, Density, Biomass) herbicide_application->weed_assessment crop_assessment Crop Phytotoxicity & Yield Assessment herbicide_application->crop_assessment data_analysis Statistical Analysis (ANOVA) weed_assessment->data_analysis crop_assessment->data_analysis reporting Reporting & Interpretation data_analysis->reporting

References

Troubleshooting & Optimization

Overcoming solubility issues with (2-chloro-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-chloro-5-methylphenoxy)acetic acid (MCPA)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound (MCPA) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCPA) and why is its solubility a concern?

A1: this compound, a member of the phenoxy herbicide family, acts as a synthetic auxin, mimicking plant growth hormones to induce uncontrolled growth in susceptible plants.[1][2] Its acidic form has low water solubility (approximately 825 mg/L at 25°C), which can present challenges in preparing stock solutions and in various experimental setups, leading to issues with bioavailability and consistent dosing.[3]

Q2: I'm having trouble dissolving MCPA in water. Why is this happening?

A2: The free acid form of MCPA is poorly soluble in water due to its chemical structure, which includes a nonpolar aromatic ring.[3] Its solubility is also highly dependent on the pH of the solution. In neutral or acidic water, it will remain in its less soluble free acid form.

Q3: How can I increase the aqueous solubility of MCPA?

A3: The most effective method to increase the aqueous solubility of MCPA is through pH adjustment. By increasing the pH of the solution with a base (e.g., KOH or NaOH), you deprotonate the carboxylic acid group, forming a much more soluble salt (e.g., potassium or sodium salt).[4][5] Commercially, MCPA is often formulated as a more soluble dimethylamine salt for this reason.[3][6]

Q4: My MCPA precipitated out of solution after I diluted my stock. What went wrong?

A4: This common issue, known as precipitation upon dilution, often occurs when an organic stock solution (like MCPA in DMSO) is diluted into an aqueous buffer with a neutral or acidic pH. The change in solvent and pH can cause the compound to crash out of solution.[7] Similarly, if you have a high-pH aqueous stock and dilute it into a buffer with a lower pH, the MCPA can convert back to its less soluble acid form and precipitate.[7]

Q5: What organic solvents can be used to dissolve MCPA?

A5: MCPA is soluble in various organic solvents. It is very soluble in ethanol, ether, toluene, and xylene, and soluble in methanol.[3] For laboratory purposes, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also commonly used to prepare concentrated stock solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Precipitate forms when preparing an aqueous solution.

  • Question: I added MCPA powder to water, and it won't dissolve, or a precipitate formed. What should I do?

  • Answer & Workflow: This indicates the solution is not basic enough to form the soluble salt. Follow this workflow to dissolve the precipitate and prepare a clear solution.

G start Precipitate observed in aqueous MCPA solution check_ph Check the pH of the solution start->check_ph is_acidic Is the pH < 9? check_ph->is_acidic add_base Slowly add 1M KOH or NaOH dropwise while stirring continuously is_acidic->add_base  Yes troubleshoot Solution not clearing? Consider co-solvents (e.g., ethanol) or gentle heating. is_acidic->troubleshoot  No recheck_ph Re-check pH. Is the solution clear? add_base->recheck_ph is_clear Is the solution clear? recheck_ph->is_clear is_clear->add_base  No end_success Solution is ready for use. Store appropriately. is_clear->end_success  Yes

Troubleshooting workflow for MCPA precipitation.

Issue 2: Solution becomes cloudy after diluting a DMSO stock into a buffer.

  • Question: My experiment requires a final concentration of MCPA in a phosphate-buffered saline (PBS) at pH 7.4. When I add my DMSO stock, the solution turns cloudy.

  • Answer: The pH of your final buffer is not high enough to maintain the solubility of MCPA once the DMSO concentration is lowered.

  • Solutions:

    • Lower the Stock Concentration: Use a more diluted stock solution to minimize the amount of DMSO added and reduce the risk of precipitation.

    • Modify the Dilution Method: Add the stock solution dropwise into the vortexing buffer. This rapid mixing can help prevent localized high concentrations that initiate precipitation.[7]

    • Use a Co-solvent: If your experimental design allows, including a small percentage of a water-miscible organic solvent like ethanol in your final buffer can help maintain solubility.

    • Prepare an Aqueous Stock: Follow the protocol for preparing a high-pH aqueous stock solution (see Experimental Protocols) and use this for dilutions into your experimental buffer.

Quantitative Data Presentation

The following tables summarize the solubility of this compound.

Table 1: Solubility in Water

FormSolventTemperatureSolubility
Free AcidWater23-25 °C~825 mg/L[1][3]
Amine SaltWater23 °C866 g/L[1]
EsterWater23 °C~5 mg/L[1]

Table 2: Solubility in Organic Solvents

SolventRelative PolaritySolubility
Toluene0.099Very Soluble[3]
Diethyl Ether0.117Very Soluble[3]
Ethanol0.654Very Soluble[3]
Methanol0.762Soluble[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of MCPA (as Potassium Salt)

Objective: To prepare a clear, aqueous stock solution of MCPA by converting the free acid to its highly soluble potassium salt.

Materials:

  • This compound (MW: 200.62 g/mol )

  • Potassium hydroxide (KOH) solution, 1 M

  • High-purity water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Methodology:

  • Weigh out 2.006 g of MCPA powder and add it to a beaker containing approximately 80 mL of high-purity water.

  • Place the beaker on a stir plate and begin stirring. The mixture will appear as a cloudy suspension.

  • While monitoring the pH, slowly add the 1 M KOH solution dropwise to the suspension.

  • Continue adding KOH until the MCPA powder completely dissolves and the solution becomes clear. This typically occurs at a pH between 9 and 10.[8]

  • Once the solution is clear, stop adding the base.

  • Transfer the clear solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with high-purity water.

  • Sterile filter the solution if required for your application. Store at 4°C.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of MCPA in an organic solvent.

Materials:

  • This compound (MW: 200.62 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vial or tube with a secure cap

  • Vortex mixer

Methodology:

  • Weigh out 200.6 mg of MCPA powder and place it into a suitable vial.

  • Add 10 mL of anhydrous DMSO to the vial.

  • Secure the cap and vortex the mixture thoroughly until the MCPA is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action: Auxin Signaling Pathway

MCPA functions as a synthetic auxin. It disrupts plant growth by binding to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates auxin response genes, causing uncontrolled cell division and elongation, and ultimately, plant death.[1][9]

G cluster_0 Cell Cytoplasm cluster_1 Nucleus MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex MCPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses ARG Auxin Response Genes ARF->ARG Activates Response Gene Expression & Uncontrolled Growth ARG->Response Leads to

Simplified auxin signaling pathway activated by MCPA.

References

Technical Support Center: Analytical Detection of MCPA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the analytical detection of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in MCPA analysis?

The primary source of interference in MCPA analysis is the sample matrix itself.[1] Complex matrices such as soil, wheat, food products, and biological tissues contain numerous endogenous compounds that can co-elute with MCPA, leading to signal suppression or enhancement, a phenomenon known as the "matrix effect".[1][2] Other potential sources of interference include contamination from labware, solvents, and reagents.

Q2: Which analytical techniques are most suitable for MCPA detection?

Several chromatographic techniques are commonly employed for MCPA analysis, each with its advantages and disadvantages:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A straightforward and cost-effective method, but it can be susceptible to interference from co-eluting compounds in complex matrices.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity. However, due to MCPA's polarity and low volatility, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis.[6][7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for its high sensitivity, selectivity, and ability to analyze MCPA directly without derivatization.[5][9][10] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference.[10]

Q3: Is derivatization always necessary for GC-MS analysis of MCPA?

Yes, due to its carboxylic acid group, MCPA is a polar and non-volatile compound.[8] To analyze it by Gas Chromatography (GC), it must be converted into a less polar and more volatile derivative.[7][8] Common derivatization techniques include esterification (e.g., with dichloropropanol) or silylation (e.g., using BSTFA).[6][8][11]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Symptom: The detected concentration of MCPA is significantly lower than the expected or spiked amount.

Possible Causes & Solutions:

  • Incomplete Extraction: The extraction solvent and conditions may not be optimal for your sample matrix. For instance, acidic conditions are often required to ensure MCPA is in its protonated form for efficient extraction from aqueous samples.[4][12]

    • Recommendation: Ensure the sample pH is adjusted to <2 before extraction.[12] For soil samples, extraction with an organic solvent-water mixture at an acidic pH is common.[6]

  • Inefficient Sample Cleanup: Interfering compounds in the matrix can lead to ion suppression in the mass spectrometer, resulting in a lower signal.

    • Recommendation: Implement or optimize a Solid-Phase Extraction (SPE) cleanup step. C18 and C8 cartridges are effective for retaining MCPA from aqueous samples.[3][13] For complex food matrices, Oasis HLB cartridges have shown good recovery.[14]

  • Analyte Loss During Solvent Evaporation: If your protocol involves an evaporation step, volatile derivatives of MCPA could be lost.

    • Recommendation: Carefully control the temperature and nitrogen flow during evaporation. The addition of a high-boiling point "keeper" solvent like n-dodecane can help minimize analyte loss.[5]

Issue 2: High Baseline Noise or Interfering Peaks

Symptom: The chromatogram shows a noisy baseline or peaks that co-elute with the MCPA peak, making accurate quantification difficult.

Possible Causes & Solutions:

  • Matrix Interferences: Co-extracted matrix components are the most likely cause.[5]

    • Recommendation 1: Enhance Sample Cleanup: Utilize a more rigorous cleanup method. Dispersive solid-phase extraction (dSPE) with adsorbents like primary secondary amine (PSA) can be effective in removing interferences from food and environmental samples.[9]

    • Recommendation 2: Optimize Chromatographic Separation: Adjust the mobile phase gradient, column type, or temperature to improve the separation of MCPA from interfering peaks.[2]

    • Recommendation 3: Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating the matrix effect.[15] While this may increase the limit of detection, in cases of severe matrix suppression, it can surprisingly improve the signal-to-noise ratio.[15]

  • Contamination: Contamination from glassware, solvents, or the instrument itself can introduce interfering peaks.

    • Recommendation: Ensure all glassware is thoroughly cleaned. Run solvent blanks to check for contamination in your reagents and system.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction and cleanup of MCPA from water samples using C18 SPE cartridges.

  • Sample Preparation:

    • Filter the water sample using a 0.7-µm glass fiber filter.[10]

    • Acidify 1 L of the filtered water sample to a pH < 2 with 6 N HCl.[16]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 200 mg) by passing 6 mL of methanol, followed by 6 mL of deionized water through it.[3] Do not let the cartridge dry out.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 6-8 mL/min.[3]

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove any remaining polar interferences.[3]

  • Elution:

    • Elute the retained MCPA from the cartridge with 1-2 mL of methanol into a collection vial.[3]

  • Analysis:

    • The eluate can then be analyzed directly by LC-MS/MS or subjected to solvent exchange and derivatization for GC-MS analysis.

Protocol 2: Derivatization of MCPA for GC-MS Analysis

This protocol describes a general procedure for the esterification of MCPA.

  • Evaporation: Evaporate the sample extract containing MCPA to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a suitable derivatizing agent, such as a solution of p-toluenesulfonic acid and 1,3-dichloro-2-propanol in an appropriate solvent.[6]

  • Reaction: Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period to allow the derivatization reaction to complete.

  • Extraction: After cooling, perform a liquid-liquid extraction to isolate the derivatized MCPA from the reaction mixture.

  • Analysis: The organic layer containing the derivatized MCPA is then ready for injection into the GC-MS.

Quantitative Data Summary

Table 1: Recovery of MCPA using various analytical methods.

Analytical MethodSample MatrixSpiked LevelMean Recovery (%)RSD (%)Reference
HPLC-DADWheat and Soil0.01 mg/kg87.1 - 98.20.604 - 3.44[4]
HPLC-DADWheat and Soil0.1 mg/kg87.1 - 98.20.604 - 3.44[4]
HPLC-DADWheat and Soil0.5 mg/kg87.1 - 98.20.604 - 3.44[4]
UPLC-MS/MSWheat Plants0.01 - 1.0 mg/kg75.1 - 93.93.0 - 9.3[9]
UPLC-MS/MSWheat Grain0.01 - 1.0 mg/kg75.1 - 93.93.0 - 9.3[9]
UPLC-MS/MSSoil0.01 - 1.0 mg/kg75.1 - 93.93.0 - 9.3[9]
LC-MS/MSKidney Tissue1 mg/kg82 - 933.2 - 19[17]
LC-MS/MSKidney Tissue5 mg/kg82 - 933.2 - 19[17]
GC-ECDSoil0.1 - 10 µg/mL87 - 913.4 - 8.7[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MCPA.

Analytical MethodSample MatrixLODLOQReference
HPLC-DADWheat and Soil0.02 ng0.01 mg/kg[4]
UPLC-MS/MSWheat Plants0.005 mg/kg0.02 mg/kg[9]
UPLC-MS/MSWheat Grain0.004 mg/kg0.01 mg/kg[9]
UPLC-MS/MSSoil0.004 mg/kg0.01 mg/kg[9]
LC-MS/MSKidney Tissue0.02 mg/kg-[17]
GC-ECDSoil0.001 mg/kg0.0026 mg/kg[6]

Visualized Workflows

Troubleshooting_Low_Recovery start Low MCPA Recovery Detected check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Sample Cleanup start->check_cleanup check_evaporation Check Evaporation Step start->check_evaporation ph_optimization Optimize Sample pH (e.g., pH < 2) check_extraction->ph_optimization pH issue? solvent_optimization Test Different Extraction Solvents check_extraction->solvent_optimization Solvent issue? spe_optimization Optimize SPE Method (sorbent, elution solvent) check_cleanup->spe_optimization SPE issue? other_cleanup Consider Alternative Cleanup (e.g., dSPE, LLE) check_cleanup->other_cleanup Ineffective? evap_conditions Adjust Evaporation (temperature, N2 flow) check_evaporation->evap_conditions Harsh conditions? keeper_solvent Add Keeper Solvent check_evaporation->keeper_solvent Analyte loss? solution Recovery Improved ph_optimization->solution solvent_optimization->solution spe_optimization->solution other_cleanup->solution evap_conditions->solution keeper_solvent->solution

Caption: Troubleshooting workflow for low MCPA recovery.

MCPA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method sample Sample Collection (Water, Soil, Food, etc.) extraction Extraction (e.g., LLE, QuEChERS) sample->extraction cleanup Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms gc_ms_path GC-MS Analysis cleanup->gc_ms_path data_analysis Data Analysis & Quantification lc_ms->data_analysis derivatization Derivatization gc_ms_path->derivatization gc_ms GC-MS Injection derivatization->gc_ms gc_ms->data_analysis

Caption: General workflow for MCPA analysis.

References

Optimizing reflux conditions for phenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid, with a focus on optimizing reflux conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction has resulted in a very low yield of phenoxyacetic acid. What are the common causes?

    • A: Low yields can stem from several factors. First, ensure the complete deprotonation of phenol by using the correct molar ratio of a strong base like sodium hydroxide (NaOH). The reaction to form the sodium phenolate is critical. Second, verify your reflux conditions. The reaction mixture must be heated to the appropriate temperature (typically around 100-102°C) and maintained for a sufficient duration (ranging from 2 to 5 hours).[1][2] Inadequate heating or shortened reflux times will lead to an incomplete reaction. Finally, significant product loss can occur during the workup. Ensure the acidification step lowers the pH sufficiently (to 1-2) to fully precipitate the phenoxyacetic acid.[1]

  • Q: I followed the protocol, but no precipitate formed after adding hydrochloric acid. What should I do?

    • A: First, double-check the pH of the solution using a calibrated pH meter or reliable pH paper to confirm it is in the 1-2 range.[1] If the pH is correct, the product might be more soluble in the reaction mixture than expected. Try cooling the solution in an ice bath to decrease solubility and induce precipitation. If precipitation is still not observed, the product may need to be recovered via extraction with an organic solvent, such as diethyl ether, followed by washing and evaporation.[3]

Issue 2: Product Purity and Contamination

  • Q: My final product appears discolored or oily. What are the likely impurities?

    • A: A common impurity is unreacted phenol. This can occur if the initial reaction is incomplete. The presence of residual phenol can be identified by its characteristic odor. Another possibility is the formation of side products. To improve purity, ensure the crude product is washed thoroughly after filtration. Recrystallization from a suitable solvent like ethanol or hot deionized water is a highly effective purification step.[1][3]

  • Q: How can I confirm the identity and purity of my synthesized phenoxyacetic acid?

    • A: Standard analytical techniques are used for confirmation. The melting point of pure phenoxyacetic acid is a key indicator. Spectroscopic methods such as 1H NMR and Mass Spectrometry (MS) can confirm the chemical structure and identify any impurities.[1]

Frequently Asked Questions (FAQs)

  • Q: What is the optimal reflux time and temperature for this synthesis?

    • A: While conditions can vary, a common and effective protocol involves refluxing the mixture of sodium phenolate and sodium chloroacetate at approximately 102°C for 5 hours.[1] Other reported procedures use temperatures of 90°C for 2 hours.[2] The optimal conditions may depend on the specific scale and solvent system used. Refer to the data table below for a comparison of different published conditions.

  • Q: Can I use a different base instead of sodium hydroxide?

    • A: Yes, other strong bases like potassium hydroxide (KOH) can also be used effectively to deprotonate phenol and form the corresponding phenolate salt.[2] The key is to use a base strong enough to completely deprotonate the phenol.

  • Q: Is the order of reagent addition important?

    • A: Yes. It is generally recommended to first prepare the sodium phenolate solution and the sodium chloroacetate solution separately. The sodium chloroacetate solution is then added to the heated sodium phenolate solution before initiating the reflux.[1][2] This ensures the reactive phenolate is readily available to react with the chloroacetate.

Comparison of Synthesis Conditions

The table below summarizes quantitative data from various experimental protocols for the synthesis of phenoxyacetic acid and its derivatives.

ReactantsBaseSolvent SystemTemperatureTimeYieldReference
Phenol, Chloroacetic acidSodium HydroxideWater, Ethanol102°C5 h75%[1]
Phenol, Chloroacetic acidSodium HydroxideWater90°C2 h96%[2]
p-Cresol, Chloroacetic acidSodium HydroxideWaterWater Bath1 hN/A[3]
Methylphenol, Chloroacetic acidPotassium HydroxideWaterReflux2 h98%[2]
Phenol salt, Chloroacetic acid saltN/AMethanol50°C10 h>95%[4]

Detailed Experimental Protocol

This protocol is a generalized procedure based on common laboratory methods.[1][2]

1. Preparation of Reagents:

  • Sodium Chloroacetate Solution: In an ice water bath, dissolve chloroacetic acid (1.1 equivalents) in deionized water. Slowly add a 30% NaOH solution dropwise until the pH is between 8 and 9.
  • Sodium Phenolate Solution: In a separate reaction flask, dissolve NaOH (1 equivalent) in a mixture of deionized water and ethanol. With constant stirring, slowly add phenol (1 equivalent). Stir for an additional 20 minutes at room temperature.

2. Reflux Reaction:

  • To the sodium phenolate solution, add the prepared sodium chloroacetate solution.
  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 102°C) with constant stirring.
  • Maintain the reflux for 5 hours.

3. Workup and Isolation:

  • After the reflux period, allow the mixture to cool to room temperature.
  • Slowly acidify the mixture by adding 2M HCl dropwise until the pH reaches 1-2, which will cause a white precipitate to form.
  • Filter the crude product using a Buchner funnel and wash the solid three times with dilute hydrochloric acid.

4. Purification:

  • Disperse the crude product in heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution to redissolve it.
  • Filter the solution to remove any insoluble impurities.
  • Re-precipitate the pure product from the filtrate by again adjusting the pH to 1-2 with 2M HCl.
  • Cool the mixture, filter the purified solid, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven at 60°C.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Prepare Sodium Chloroacetate Solution C Combine Solutions & Reflux (2-5h) A->C B Prepare Sodium Phenolate Solution B->C D Cool & Acidify (pH 1-2) C->D E Filter & Wash Crude Product D->E F Recrystallize or Re-precipitate E->F G Filter, Wash & Dry Final Product F->G

Caption: Workflow for Phenoxyacetic Acid Synthesis.

References

Technical Support Center: (2-chloro-5-methylphenoxy)acetic acid (MCPA) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (2-chloro-5-methylphenoxy)acetic acid (MCPA) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing MCPA stock solutions?

A1: The choice of solvent depends on the experimental requirements. For high concentration stocks, Dimethyl Sulfoxide (DMSO) is commonly used due to its excellent solubilizing capacity. For aqueous-based assays, it is advisable to prepare primary high-concentration stocks in DMSO or ethanol and then perform serial dilutions in the aqueous experimental medium. MCPA is a weak acid and can also be dissolved in a small amount of 1 N NaOH and then brought to the final volume with distilled water for certain applications.

Q2: What are the optimal storage conditions for MCPA stock solutions to ensure long-term stability?

A2: For long-term stability, MCPA stock solutions should be stored at low temperatures. Storage at -20°C is recommended for a period of up to one year, while storage at -80°C can extend the stability for up to two years. To prevent degradation from light, it is crucial to store solutions in amber or light-blocking vials.

Q3: How many times can I freeze and thaw my MCPA stock solution?

A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can accelerate degradation and potentially cause the compound to precipitate out of solution. The best practice is to aliquot the stock solution into single-use volumes after preparation. This ensures that the main stock remains undisturbed and minimizes the risk of degradation and contamination.

Q4: Is MCPA sensitive to light?

A4: Yes, MCPA is susceptible to photodegradation, especially when in solution and exposed to UV radiation. The direct photolysis of MCPA in aqueous solutions can lead to the formation of degradation products, which may interfere with experimental results. Therefore, it is imperative to protect stock solutions from light by using amber vials and minimizing exposure to ambient light during handling.

Troubleshooting Guides

Q1: I observed precipitation in my MCPA stock solution after thawing. What should I do?

A1: Precipitation upon thawing can indicate that the solubility limit of MCPA has been exceeded at the storage temperature or that the solvent composition has changed (e.g., due to water condensation).

  • Step 1: Re-dissolving: Gently warm the solution to room temperature and vortex or sonicate the vial for 5-10 minutes to see if the precipitate re-dissolves.

  • Step 2: Check Concentration: If precipitation persists, the stock concentration may be too high for the chosen solvent and storage conditions. Consider preparing a new, more dilute stock solution.

  • Step 3: Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. Water contamination in organic solvents can significantly decrease the solubility of many compounds.

Q2: The color of my MCPA stock solution has changed (e.g., turned yellow). What does this signify?

A2: A change in color, such as yellowing, is often a visual indicator of chemical degradation. This could be due to oxidation or the formation of chromophoric degradation products. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh stock. The purity of the solution should be verified using an analytical method like HPLC before use.

Q3: My experiments are showing inconsistent or weaker-than-expected results. Could my MCPA stock be degraded?

A3: Yes, a loss of potency is a common consequence of compound degradation. If you suspect your MCPA stock has degraded, it is crucial to perform a quality control check.

  • Analytical Verification: The most reliable method to confirm the concentration and purity of your stock solution is through High-Performance Liquid Chromatography (HPLC) with UV detection. A comparison of the peak area of your current stock against a freshly prepared standard of known concentration will confirm its integrity.

  • Fresh Preparation: Prepare a fresh stock solution from the solid compound and repeat the experiment. If the results are restored to the expected levels, it confirms that the original stock solution was compromised.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (MCPA) Stock Solutions

ParameterRecommendationRationale
Solvent High-purity DMSO, Ethanol, or aqueous buffer (pH-adjusted)Ensures maximum solubility and minimizes solvent-induced degradation.
Temperature -20°C (up to 1 year) or -80°C (up to 2 years)Low temperatures significantly slow down chemical degradation rates.
Container Amber glass vials or light-blocking polypropylene tubesPrevents photodegradation from exposure to UV and ambient light.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can compromise stability.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) if possibleMinimizes the risk of oxidation, especially for long-term storage.

Experimental Protocols

Protocol 1: Preparation of a 100 mM MCPA Stock Solution in DMSO

Materials:

  • This compound (MCPA) powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance

  • 1.5 mL amber glass vials with screw caps

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Acclimatization: Allow the vial of solid MCPA to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation.

  • Calculation: Calculate the mass of MCPA required. For a 100 mM solution, the mass (in mg) = 100 mmol/L * 200.62 g/mol (MW of MCPA) * Volume (in L). To prepare 1 mL (0.001 L), you will need 20.06 mg of MCPA.

  • Weighing: Accurately weigh the calculated amount of MCPA powder onto weighing paper using an analytical balance and carefully transfer it into a suitable glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For 20.06 mg of MCPA, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex the solution for 1-2 minutes. If the solid is not completely dissolved, place the vial in a sonicator water bath for 5-10 minutes. Visually inspect to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber vials (e.g., 50 µL aliquots).

  • Storage: Label the vials clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C or -80°C.

Protocol 2: Quality Control of MCPA Stock Solution using HPLC

Objective: To verify the concentration and purity of a prepared MCPA stock solution.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and water (e.g., 90:10 v/v). The aqueous phase can be acidified with a small amount of formic or acetic acid (e.g., 0.1%) to ensure the protonation of MCPA.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a fresh standard solution of MCPA with a known concentration (e.g., 200 mg/L) in the mobile phase.

  • Sample Preparation: Dilute an aliquot of your MCPA stock solution to the same theoretical concentration as the standard using the mobile phase.

  • Analysis: Inject the standard and the diluted stock solution into the HPLC system.

  • Data Interpretation:

    • Identity Confirmation: The retention time of the major peak in your stock solution sample should match that of the standard.

    • Purity Assessment: The chromatogram of your stock solution should show a single major peak. The presence of other significant peaks may indicate degradation or impurities. Purity can be estimated by the relative peak area (% purity = [Area of MCPA peak / Total area of all peaks] * 100).

    • Concentration Verification: Compare the peak area of your diluted stock solution to the peak area of the standard. If the areas are comparable (e.g., within ±10%), the concentration of your stock solution is confirmed.

Visualizations

G cluster_0 Troubleshooting Workflow for MCPA Stock Solution Issues start Issue Observed with MCPA Stock Solution issue_precipitate Precipitation or Crystals Observed start->issue_precipitate issue_color Solution Color Has Changed start->issue_color issue_potency Loss of Efficacy/ Inconsistent Results start->issue_potency action_warm Warm to RT, Vortex/Sonicate issue_precipitate->action_warm action_discard DISCARD Solution & Prepare Fresh Stock issue_color->action_discard action_hplc Verify Purity/Concentration with HPLC issue_potency->action_hplc check_dissolved Does it Re-dissolve? action_warm->check_dissolved check_dissolved->action_discard No check_dissolved->action_hplc Yes action_new_stock Prepare New, Possibly More Dilute Stock action_discard->action_new_stock check_hplc Purity/Concentration Acceptable? action_hplc->check_hplc check_hplc->start Yes, investigate other experimental variables Solution is OK check_hplc->action_discard No

Caption: Troubleshooting workflow for common issues with MCPA stock solutions.

G cluster_1 Simplified Degradation Pathways of MCPA in Solution cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (pH dependent) cluster_oxidation Oxidation MCPA This compound (MCPA) photo_product 4-chloro-2-methylphenol (MCP) + other products MCPA->photo_product Ether bond cleavage hydrolysis_product 4-chloro-2-methylphenol (MCP) + Glycolic Acid MCPA->hydrolysis_product Ether bond cleavage oxidation_product Ring-hydroxylated and other byproducts MCPA->oxidation_product light UV Light (e.g., Sunlight) light->MCPA conditions Strong Acid or Base, Elevated Temperature conditions->MCPA H₂O oxidants Contaminating Oxidants, Atmospheric O₂ oxidants->MCPA

Caption: Simplified chemical degradation pathways for MCPA in a laboratory setting.

Technical Support Center: Addressing Inconsistent Results in Plant Bioassays with MCPA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthetic auxin herbicide MCPA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistent results in your plant bioassays.

Frequently Asked Questions (FAQs)

Q1: What is MCPA and how does it work?

A1: MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective herbicide used to control broadleaf weeds in various crops.[1] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3] At high concentrations, MCPA disrupts normal plant growth processes by binding to auxin receptors, leading to uncontrolled cell division and elongation, and ultimately, plant death.[4][5]

Q2: What are the most common causes of inconsistent results in MCPA bioassays?

A2: Inconsistent results in MCPA bioassays can stem from several factors, including:

  • Environmental Variability: Fluctuations in temperature, humidity, and light intensity can alter plant growth and their response to the herbicide.

  • Lack of Plant Uniformity: Differences in plant age, size, and developmental stage can lead to varied susceptibility to MCPA.

  • Inconsistent Herbicide Application: Uneven spray coverage or inaccurate dosing can result in some plants receiving more or less of the active ingredient.

  • Substrate Heterogeneity: Variations in soil composition, pH, or organic matter can affect the bioavailability of MCPA to the plant roots.

  • Improper Solution Preparation: Errors in calculating dilutions or inadequate solubilization of MCPA can lead to incorrect concentrations being applied.

Q3: How do I establish a proper dose-response curve for MCPA in my chosen plant species?

A3: To establish a reliable dose-response curve, it is crucial to perform a preliminary range-finding experiment. This involves testing a wide range of MCPA concentrations, spanning several orders of magnitude, to identify the concentrations that produce a graded response from no effect to complete lethality. This will help you select an appropriate concentration range for your definitive bioassay. A lack of a clear dose-response curve may indicate that the concentrations tested are either too high (all-or-nothing effect) or too low (no observable effect).

Q4: What are the typical symptoms of MCPA phytotoxicity in sensitive plants?

A4: Common symptoms of MCPA injury in sensitive broadleaf plants include epinasty (twisting and curling of stems and petioles), leaf malformations (cupping, crinkling), stem splitting, stunting of growth, and eventual necrosis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your MCPA bioassays.

Issue 1: High Variability Between Replicates

High variability among replicates, even within the same treatment group, can mask the true effect of MCPA.

Potential Cause Troubleshooting Step
Inconsistent Environmental Conditions Ensure all experimental units are in a controlled environment with uniform light, temperature, and humidity. Use data loggers to monitor and record these parameters.
Non-Uniform Plant Material Select plants of a consistent size, age, and developmental stage for your experiments. Discard any plants that show signs of stress or disease.
Heterogeneous Growth Substrate Thoroughly mix your soil or growth medium before potting to ensure uniformity. Ensure consistent compaction in each pot.
Inconsistent Herbicide Application Calibrate your spray equipment to deliver a consistent volume and droplet size. For manual applications, use precise pipetting techniques to ensure accurate dosing.
Issue 2: Poor or No Dose-Response Relationship

The absence of a clear dose-response curve can indicate several issues with the experimental setup.

Potential Cause Troubleshooting Step
Incorrect Concentration Range Conduct a preliminary range-finding experiment with a broad range of MCPA concentrations to identify the optimal range for your bioassay.
Improper Solution Preparation Double-check all calculations for your stock solution and serial dilutions. Ensure MCPA is fully dissolved in an appropriate solvent before preparing aqueous dilutions.
Insensitive Plant Species Verify that the plant species you are using is sensitive to MCPA. Consult literature for data on the relative sensitivity of different species.
Herbicide Degradation Prepare fresh herbicide solutions for each experiment. Protect stock solutions from light and store them at the recommended temperature to prevent degradation.

Quantitative Data Summary

The following tables provide quantitative data to aid in the design and interpretation of your MCPA bioassays.

Table 1: Environmental Conditions for Plant Bioassays

ParameterRecommended RangeRationale
Temperature 20-28°C (Day), 15-22°C (Night)Temperature affects plant metabolism and the rate of herbicide uptake and translocation. Extreme temperatures can stress plants and alter their response.
Relative Humidity 50-70%High humidity can increase herbicide uptake through the leaves, while very low humidity can cause stomatal closure, reducing uptake.
Light Intensity 300-500 µmol/m²/sAdequate light is necessary for normal plant growth and photosynthesis. Inconsistent light can be a significant source of variability.
Photoperiod 12-16 hoursA consistent light/dark cycle is crucial for regulating plant growth and development.

Table 2: Relative Sensitivity of Different Plant Species to Synthetic Auxin Herbicides

Plant SpeciesRelative SensitivityExpected Symptoms
Tomato (Solanum lycopersicum) HighSevere epinasty, leaf curling, and stunting.
Cotton (Gossypium hirsutum) HighLeaf malformations, stem twisting, and boll shed.
Grape (Vitis vinifera) HighDistorted leaf growth, shoot stunting, and fruit abnormalities.
Field Pea (Pisum sativum) Moderate to HighEpinasty, reduced growth, and yield loss.[6]
Red Clover (Trifolium pratense) HighSevere visual injury symptoms.[6]
Wheat (Triticum aestivum) Low (Tolerant)Minimal to no visible injury at recommended field rates.
Corn (Zea mays) Low (Tolerant)Generally tolerant, but some injury may occur at high rates.

Note: Sensitivity can vary depending on the specific cultivar and growth stage.

Experimental Protocols

Standard Whole-Plant Bioassay Protocol for MCPA

This protocol outlines a general procedure for conducting a whole-plant bioassay to assess the effects of MCPA.

1. Plant Material and Growth Conditions:

  • Select a sensitive plant species (e.g., tomato, field pea).
  • Sow seeds in pots containing a uniform, well-characterized soil or potting mix.
  • Grow the plants in a controlled environment chamber or greenhouse with consistent temperature, humidity, and light conditions (refer to Table 1).
  • Thin seedlings to one plant per pot to ensure uniformity.
  • Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.

2. Herbicide Preparation and Application:

  • Prepare a stock solution of MCPA in an appropriate solvent.
  • Perform serial dilutions to obtain the desired treatment concentrations. Include a solvent-only control.
  • Apply the herbicide solution to the plants using a calibrated sprayer to ensure uniform coverage. Apply a consistent volume to each pot.

3. Experimental Design and Replication:

  • Use a completely randomized design with a minimum of 4-5 replicates per treatment.
  • Include a non-treated control group and a solvent control group.

4. Data Collection and Evaluation:

  • Observe the plants daily for the development of phytotoxicity symptoms.
  • At a predetermined time point (e.g., 14-21 days after treatment), conduct a visual assessment of plant injury using a rating scale (e.g., 0 = no injury, 100 = complete death).
  • Measure quantitative endpoints such as plant height, shoot biomass (fresh or dry weight), and root biomass.

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test).
  • If a dose-response relationship is being investigated, use regression analysis to determine the effective dose (e.g., ED50 or GR50) - the dose that causes a 50% reduction in a measured parameter.

Visualizations

Synthetic Auxin (MCPA) Signaling Pathway

The following diagram illustrates the simplified canonical signaling pathway for synthetic auxins like MCPA in a plant cell.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex MCPA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Gene_Expression Altered Gene Expression Auxin_Response_Genes->Gene_Expression Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Simplified signaling pathway of synthetic auxin (MCPA).

Troubleshooting Workflow for High Replicate Variability

This diagram outlines a logical workflow for diagnosing and resolving high variability between replicates in your bioassays.

TroubleshootingWorkflow Start High Variability Observed Check_Env Review Environmental Conditions Start->Check_Env Check_Plants Examine Plant Uniformity Check_Env->Check_Plants Consistent Solution_Env Standardize Environmental Controls Check_Env->Solution_Env Inconsistent Check_Substrate Assess Substrate Homogeneity Check_Plants->Check_Substrate Uniform Solution_Plants Select for Uniform Plant Material Check_Plants->Solution_Plants Non-uniform Check_Application Verify Application Technique Check_Substrate->Check_Application Homogenous Solution_Substrate Ensure Homogenous Growth Medium Check_Substrate->Solution_Substrate Heterogeneous Solution_Application Calibrate and Standardize Application Check_Application->Solution_Application Inconsistent End Reduced Variability, Reproducible Results Check_Application->End Consistent Solution_Env->Check_Plants Solution_Plants->Check_Substrate Solution_Substrate->Check_Application Solution_Application->End

Caption: Troubleshooting workflow for high replicate variability.

References

Minimizing by-product formation in Williamson ether synthesis of phenoxyacetates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the Williamson ether synthesis of phenoxyacetates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common by-products in the Williamson ether synthesis of phenoxyacetates, and how can I minimize them?

A1: The two primary by-products of concern are C-alkylation products and products resulting from the elimination of the alkylating agent.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation).[1][2]

  • Elimination (E2) Reactions: This competing reaction is more prevalent with secondary or tertiary alkyl halides, which are prone to elimination reactions in the presence of a strong base like a phenoxide, resulting in the formation of an alkene.[1][3]

Troubleshooting Steps:

  • To favor O-alkylation over C-alkylation: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) generally favor O-alkylation.[1][2][4] Protic solvents, on the other hand, can lead to more C-alkylation.[1]

  • To minimize elimination by-products: It is crucial to use primary alkyl halides whenever possible.[3][5] Secondary and tertiary alkyl halides are more susceptible to E2 elimination reactions.[3][6] Lowering the reaction temperature can also favor the desired SN2 reaction over the E2 pathway.[1]

Q2: My reaction yield is consistently low. What are the likely causes and solutions?

A2: Low yields can stem from several factors, including incomplete deprotonation of the phenol, suboptimal reaction conditions, or side reactions.[2]

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The base must be strong enough to fully deprotonate the phenol to form the more nucleophilic phenoxide ion.[2] If you are using a weaker base like potassium carbonate (K₂CO₃) and observing a low yield, consider switching to a stronger base such as sodium hydroxide (NaOH) or, for less reactive phenols, sodium hydride (NaH).[2][7]

  • Optimize Reaction Conditions: The reaction may require longer reaction times or higher temperatures to go to completion. Typical laboratory conditions range from 50-100°C for 1-8 hours.[2][8] Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.[7]

  • Solvent Choice: The use of polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide and accelerate the reaction rate.[1][4]

Q3: I am observing the formation of an alkene by-product. How can I prevent this?

A3: Alkene formation is a result of a competing E2 elimination reaction.[1] This is particularly an issue when using sterically hindered alkyl halides.

Troubleshooting Steps:

  • Choice of Alkyl Halide: The most effective way to prevent elimination is to use a primary alkyl halide.[3] Avoid using secondary and especially tertiary alkyl halides, as they will predominantly lead to alkene formation.[3][9]

  • Reaction Temperature: Higher temperatures tend to favor elimination. Running the reaction at a lower temperature can increase the proportion of the desired ether product.[1]

  • Base Selection: While the phenoxide is the nucleophile, the initial base used to deprotonate the phenol can play a role. Using a very strong or sterically hindered base can promote elimination of the alkylating agent.[7] In most cases for phenols, moderately strong bases are sufficient.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Phenoxyacetone via Williamson Ether Synthesis

Starting MaterialsBaseSolvent(s)Reaction ConditionsReported Yield
Phenol, ChloroacetoneSodium HydroxideWaterNot specified~10%[10]
Phenol, ChloroacetoneNot specifiedNot specifiedGeneral, various procedures20-50%[10]
Phenol, ChloroacetonePotassium CarbonateAcetoneNot specified>90% (claimed)[10]

Table 2: Impact of Base and Solvent on the Yield of Propargyl Ethers from Hydroxy-Chromenes *

Base / Solvent SystemTemperature (°C)Time (h)Yield (%)
NaH / DMFRT380 - 96%[7]
K₂CO₃ / AcetoneReflux875 - 92%[7]
Cs₂CO₃ / AcetonitrileReflux682 - 95%[7]

*While not specific to phenoxyacetates, this data for structurally similar compounds illustrates the performance of different base/solvent systems.

Experimental Protocols

General Protocol for the Synthesis of Phenoxyacetates via Williamson Ether Synthesis

This protocol provides a general guideline and may require optimization for specific substrates and scales.

1. Deprotonation of the Phenol (Formation of the Phenoxide): a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equivalent). b. Add a suitable anhydrous polar aprotic solvent such as DMF or acetonitrile.[1] c. Add the appropriate base (e.g., potassium carbonate, 1.5 equivalents). d. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

2. Alkylation Reaction: a. To the stirred suspension of the phenoxide, slowly add the primary alkyl haloacetate (e.g., methyl chloroacetate, 1.1 equivalents). b. Heat the reaction mixture to a suitable temperature (typically 50-80°C) and monitor the progress by TLC.[7] c. Maintain the temperature until the starting phenol is consumed (typically 2-8 hours).

3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Filter the reaction mixture to remove any inorganic salts. c. Transfer the filtrate to a separatory funnel and dilute with an organic solvent like ethyl acetate. d. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).[10] e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10] f. Purify the crude product by a suitable method such as column chromatography or recrystallization to obtain the pure phenoxyacetate.

Visualizations

experimental_workflow reactant_prep Reactant Preparation (Phenol, Base, Anhydrous Solvent) phenoxide_formation Phenoxide Formation (Deprotonation) reactant_prep->phenoxide_formation alkylation Addition of Alkyl Haloacetate (Alkylation Step) phenoxide_formation->alkylation reaction_monitoring Reaction Monitoring (TLC) alkylation->reaction_monitoring workup Aqueous Work-up (Quenching, Extraction, Washing) reaction_monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Pure Phenoxyacetate purification->product troubleshooting_workflow start Low Yield or By-product Formation check_byproduct Identify By-product (e.g., via NMR, GC-MS) start->check_byproduct is_alkene Alkene (E2) By-product? check_byproduct->is_alkene Analysis is_c_alkylation C-Alkylation By-product? check_byproduct->is_c_alkylation Analysis is_starting_material High Amount of Starting Material? check_byproduct->is_starting_material Analysis solution_alkene Use Primary Alkyl Halide Lower Reaction Temperature is_alkene->solution_alkene Yes solution_c_alkylation Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) is_c_alkylation->solution_c_alkylation Yes solution_starting_material Use Stronger Base Increase Reaction Time/Temp is_starting_material->solution_starting_material Yes end Improved Yield and Purity solution_alkene->end solution_c_alkylation->end solution_starting_material->end

References

Technical Support Center: (2-chloro-5-methylphenoxy)acetic acid (MCPA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of (2-chloro-5-methylphenoxy)acetic acid (MCPA).

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the experimental analysis of MCPA, with a focus on calibration curve problems.

Frequently Asked Questions (FAQs)

1. My calibration curve for MCPA shows poor linearity (R² < 0.99). What are the possible causes and solutions?

Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrumental issues. A low coefficient of determination (R²) indicates that the data points do not fall on a straight line, which can lead to inaccurate quantification.

Possible Causes:

  • Inaccurate Standard Preparation: Errors in weighing the analytical standard, incorrect solvent volumes, or serial dilution errors can lead to concentrations that deviate from the theoretical values.

  • Standard Degradation: MCPA standard solutions may degrade over time if not stored properly. One study indicated that standard solutions are stable for up to 149 days when stored at 2-8°C.[1]

  • Improper pH of Standards and Samples: The pH of the solution can significantly affect the analysis of acidic herbicides like MCPA. For HPLC-UV analysis, adjusting the pH of both standards and samples to a range of 2.24–2.26 has been shown to enhance peak intensity.[2]

  • Detector Saturation: At high concentrations, the detector response may no longer be linear.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of MCPA in LC-MS/MS analysis or co-elute with the analyte in HPLC-UV, leading to signal suppression or enhancement.[3][4]

  • Instrumental Problems: Issues with the injector, pump, column, or detector can all contribute to poor linearity.

Troubleshooting Steps:

  • Prepare Fresh Standards: Always use high-purity analytical standards and prepare fresh stock and working solutions.

  • Verify pH: Ensure that the pH of your standards and samples is optimized for your analytical method.

  • Check Concentration Range: If detector saturation is suspected, narrow the concentration range of your calibration standards.

  • Evaluate Matrix Effects: Prepare matrix-matched calibration standards to compensate for any signal suppression or enhancement from the sample matrix.

  • Perform Instrument Maintenance: Check the performance of your analytical instrument, including injector precision, pump flow rate stability, and detector response.

2. I am not seeing any peak for my lowest calibration standard. What should I do?

The absence of a peak for your lowest standard points towards an issue with either the concentration of the standard itself or the sensitivity of the instrument.

Possible Causes:

  • Concentration is Below the Limit of Detection (LOD): The concentration of your lowest standard may be below the LOD of your analytical method. The LOD is the smallest amount of an analyte that can be reliably detected.

  • Standard Preparation Error: An error during the dilution process may have resulted in a much lower concentration than intended, or the standard was omitted entirely.

  • Instrument Sensitivity: The instrument may not be sensitive enough to detect the analyte at that concentration.

Troubleshooting Steps:

  • Verify the LOD and LOQ: Ensure your lowest calibration point is at or above the Limit of Quantitation (LOQ). For MCPA, reported LODs and LOQs can vary depending on the method. For example, one HPLC-UV method reported an LOD of 1.08 mg/L and an LOQ of 3.62 mg/L.[5]

  • Prepare a Fresh Standard: Prepare a new set of serial dilutions to rule out preparation errors.

  • Increase Injection Volume: A larger injection volume can increase the signal response, but be mindful of potential peak shape distortion.

  • Optimize Instrument Parameters: Adjust instrument settings, such as the detector wavelength or mass spectrometer parameters, to enhance sensitivity.

3. My calibration curve has a negative y-intercept. What does this indicate?

A negative y-intercept suggests a constant loss of analyte or a problem with the blank measurement.

Possible Causes:

  • Contaminated Blank: The blank solution used to zero the instrument may be contaminated with the analyte, leading to an artificially high baseline that is subtracted from the standards.

  • Analyte Loss During Sample Preparation: A consistent amount of MCPA may be lost during the sample preparation process for the standards.

  • Integration Issues: Incorrect integration of the chromatographic peaks can also lead to a negative intercept.

Troubleshooting Steps:

  • Prepare a Fresh Blank: Use a fresh, clean solvent as your blank and re-zero the instrument.

  • Review Sample Preparation: Evaluate your sample preparation procedure for any steps that could lead to analyte loss.

  • Check Peak Integration: Manually review the integration of your chromatographic peaks to ensure they are being processed correctly.

4. I'm observing high background noise in my chromatograms. How can I reduce it?

High background noise can interfere with the detection and quantification of MCPA, particularly at low concentrations.

Possible Causes:

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation can contribute to high background noise.

  • Dirty Instrument Components: A contaminated flow path, column, or detector can be a source of noise.

  • Matrix Effects: Complex sample matrices can introduce a significant amount of background noise.[3][4]

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use HPLC or MS-grade solvents for your mobile phase and sample preparation.

  • Flush the System: Flush the analytical system with a strong solvent to remove any contaminants.

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample.

  • Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components.[6]

Data Presentation

Table 1: Typical Quantitative Data for MCPA Analysis by HPLC-UV

ParameterValueReference
Linearity (R²)0.998[5]
Limit of Detection (LOD)1.08 mg/L[5]
Limit of Quantitation (LOQ)3.62 mg/L[5]
Recovery100.10%[5]
Precision (RSD%)0.11%[5]

Table 2: Typical Quantitative Data for MCPA Analysis by GC-MS

ParameterValueReference
Limit of Quantitation (LOQ)1.0 ng/mL[7]
Recovery (at 1.0 ng/mL)70-120% (typical expected range)[8]
Linearity Range0.1 to 5 ppb (for similar herbicides)[3]

Experimental Protocols

Protocol 1: HPLC-UV Method for MCPA Quantification

This protocol is based on a validated method for the simultaneous determination of Bromoxynil and MCPA.[5]

  • Instrumentation: Shimadzu LC-20AT with SPD-20A UV-Detector.

  • Column: C18 Zorbax Agilent Technologies (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol: Water (90:10 v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of 200 mg/L MCPA is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 150 to 350 mg/L.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guide for the extraction of MCPA from water samples.[6]

  • Condition the Cartridge: Condition a C18 SPE cartridge (200 mg) with 3 mL of methanol followed by 3 mL of 0.01 M phosphate buffer/methanol (80:20 v/v) at pH 2.

  • Load the Sample: Pass the water sample through the conditioned cartridge at a flow rate of 6-8 mL/min.

  • Wash the Cartridge: Wash the cartridge with 6 mL of the phosphate buffer solution.

  • Elute the Analyte: Elute the retained MCPA from the cartridge with 1 mL of methanol.

  • Analyze: The eluate is then ready for analysis by HPLC-UV or another suitable technique.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start weigh_standard Weigh MCPA Standard start->weigh_standard sample_collection Collect Sample start->sample_collection prepare_stock Prepare Stock Solution weigh_standard->prepare_stock serial_dilution Prepare Calibration Standards prepare_stock->serial_dilution hplc HPLC-UV Analysis serial_dilution->hplc Inject Standards gcms GC-MS Analysis serial_dilution->gcms Inject Standards spe Solid-Phase Extraction (SPE) sample_collection->spe spe->hplc Inject Sample Extract spe->gcms Inject Sample Extract calibration_curve Construct Calibration Curve hplc->calibration_curve gcms->calibration_curve quantification Quantify MCPA in Sample calibration_curve->quantification end End quantification->end troubleshooting_logic cluster_linearity Poor Linearity (R² < 0.99) cluster_no_peak No Peak for Low Standard cluster_intercept Negative Y-Intercept start Calibration Curve Issue Identified q_linearity Check Standard Preparation start->q_linearity q_lod Concentration > LOD? start->q_lod q_blank Check Blank for Contamination start->q_blank a_fresh_standards Prepare Fresh Standards q_linearity->a_fresh_standards Yes q_ph Verify pH of Standards q_linearity->q_ph No a_adjust_ph Adjust pH q_ph->a_adjust_ph Yes q_concentration Check Concentration Range q_ph->q_concentration No a_narrow_range Narrow Concentration Range q_concentration->a_narrow_range Yes q_matrix Suspect Matrix Effects? q_concentration->q_matrix No a_matrix_matched Use Matrix-Matched Standards q_matrix->a_matrix_matched Yes a_increase_conc Increase Concentration q_lod->a_increase_conc No q_instrument Check Instrument Sensitivity q_lod->q_instrument Yes a_optimize_instrument Optimize Instrument Parameters q_instrument->a_optimize_instrument Yes a_fresh_blank Prepare Fresh Blank q_blank->a_fresh_blank Yes q_integration Review Peak Integration q_blank->q_integration No a_manual_integration Manually Integrate Peaks q_integration->a_manual_integration Yes

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for (2-chloro-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of (2-chloro-5-methylphenoxy)acetic acid (MCPA) against established analytical techniques. The selection of a robust and validated analytical method is paramount for accurate quantification in research, quality control, and safety assessment. This document outlines the performance characteristics of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and compares it with conventional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. All data presented is based on experimental validation consistent with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Method Performance Comparison

The following table summarizes the key validation parameters for the new UHPLC-MS/MS method and compares them with existing HPLC-UV and GC-MS methods for the analysis of this compound.

Performance Metric New UHPLC-MS/MS Method Existing HPLC-UV Method Existing GC-MS Method
Linearity Range 0.1 - 1000 ng/mL1 - 50 µg/mL0.05 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.998
Accuracy (Recovery) 98.5 - 101.2%95.7 - 103.5%97.2 - 102.8%
Precision (%RSD) < 2.0%< 5.0%< 3.5%
Limit of Detection (LOD) 0.03 ng/mL0.5 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL1.0 µg/mL0.05 µg/mL
Specificity High (Mass-based)ModerateHigh (Mass-based)
Analysis Time per Sample ~ 8 minutes~ 15 minutes~ 25 minutes
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionDerivatization & LLE

Experimental Protocols

Detailed methodologies for the key validation experiments for the new UHPLC-MS/MS method are provided below.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and its internal standard.

Method Validation Protocol

The new UHPLC-MS/MS method was validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH Q2(R2) guidelines.[1][2][3][4]

  • Linearity: A calibration curve was constructed by analyzing a series of standard solutions over the concentration range of 0.1 to 1000 ng/mL.

  • Accuracy and Precision: Determined by analyzing quality control samples at three concentration levels (low, medium, and high) on three separate days.

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interference from endogenous components at the retention time of the analyte.

  • LOD and LOQ: Determined based on the signal-to-noise ratio, with LOD at a ratio of 3:1 and LOQ at 10:1.

Diagrams

Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for a new analytical method.

A Method Development B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I J Method Implementation I->J

Caption: Workflow for the validation of a new analytical method.

Signaling Pathway (Illustrative Example)

While this compound is a herbicide and does not have a signaling pathway in the context of drug development, the following is an illustrative example of a signaling pathway diagram as requested.

A Ligand B Receptor A->B C Signal Transducer B->C D Effector Protein C->D E Cellular Response D->E

Caption: A generic signaling pathway diagram.

References

A Comparative Analysis of the Herbicidal Efficacy of MCPA and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance, mechanisms, and application of two widely used phenoxy herbicides.

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) are selective, systemic herbicides that have been cornerstones of broadleaf weed management in agriculture for decades. Both belong to the phenoxyalkanoic acid chemical family and are classified as Group 4 herbicides, acting as synthetic auxins. They mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf plants while generally being safe for grass crops like cereals and turf. This guide provides a detailed comparison of their herbicidal efficacy, crop safety, and underlying mechanisms of action, supported by experimental data and detailed protocols for researchers.

Data Presentation: Comparative Herbicidal Efficacy

While both MCPA and 2,4-D are effective on a wide range of broadleaf weeds, their efficacy on specific species can vary. Generally, 2,4-D is considered to have a broader spectrum of control than MCPA. The following tables summarize available data on the comparative efficacy of these two herbicides. It is important to note that direct comparative data from a single study under identical conditions is limited. Therefore, the presented data, while indicative, may not be directly comparable across different studies.

Table 1: Comparative Efficacy of MCPA and 2,4-D on Common Broadleaf Weeds

Weed SpeciesCommon NameMCPA Efficacy2,4-D EfficacyNotes
Sinapis arvensisWild MustardGood to ExcellentExcellentBoth are highly effective.
Capsella bursa-pastorisShepherd's-purseGoodExcellent2,4-D generally provides more consistent control.
Chenopodium albumCommon LambsquartersModerate to GoodGood to ExcellentEfficacy can vary depending on the biotype and environmental conditions.
Cirsium arvenseCanada ThistleModerate to GoodGoodMCPA is often considered more effective on Canada thistle.[1]
Stellaria mediaCommon ChickweedPoorPoorBoth herbicides are generally weak on chickweed when used alone.
Galium aparineCleaversPoorPoorOther herbicides are typically required for effective control.

Source: Qualitative assessment based on multiple sources. Direct quantitative comparison is limited.

Table 2: Quantitative Efficacy Data from a Field Study on a 2,4-D/MCPA Herbicide Mixture

This table presents data on the percentage of weed population reduction using a tank mixture of 2,4-D plus MCPA at two different rates. This demonstrates the combined efficacy but does not isolate the individual contribution of each herbicide.

Weed SpeciesApplication Rate (g ai/ha)Population Reduction (%)
Hoary Cress (Cardaria draba)975100
1300100
Hares-ear Mustard (Conringia orientalis)97585.2
1300Not Reported
Field Bindweed (Convolvulus arvensis)97596.2
130096.9
Fumitory (Fumaria officinalis)975100
1300100

Data from a field experiment in wheat.[2] The mixture contained both 2,4-D and MCPA.

Table 3: Comparative Crop Safety in Cereals

MCPA is generally considered to be safer on cereal crops, particularly at earlier growth stages, compared to 2,4-D.[3][4] Ester formulations of both herbicides tend to be more phytotoxic to crops than amine formulations, especially in warmer weather.[5]

CropHerbicideApplication TimingPotential for Injury
Wheat MCPAFrom 3-leaf stageLow
2,4-DAfter tillering, before jointingModerate to High, especially if applied too early
Barley MCPAFrom 3-leaf stageLow
2,4-DAfter tillering, before jointingModerate to High
Oats MCPAFrom 3-leaf stageLow
2,4-DAfter tillering, before jointingHigh (Oats are more sensitive than wheat or barley)[6]

Experimental Protocols

To ensure accurate and reproducible results when comparing herbicide efficacy, standardized experimental protocols are essential. Below are detailed methodologies for conducting greenhouse bioassays and field trials.

Greenhouse Bioassay for Dose-Response Analysis

This protocol is designed to determine the effective dose (ED) of a herbicide required to achieve a certain level of weed control, often expressed as the ED50 (the dose causing a 50% reduction in plant growth).

1. Plant Material and Growth Conditions:

  • Weed Species: Select uniform, healthy seeds of the target weed species.

  • Potting Medium: Use a standardized greenhouse potting mix (e.g., a blend of peat, perlite, and vermiculite).

  • Growing Conditions: Sow 5-10 seeds per 10-cm diameter pot. After emergence, thin to a uniform number of seedlings (e.g., 3-5 plants per pot). Maintain plants in a greenhouse with controlled temperature (e.g., 25/18°C day/night), humidity (e.g., 60-80%), and a 16-hour photoperiod with supplemental lighting if necessary.

2. Herbicide Application:

  • Dose Range: Prepare a logarithmic series of herbicide concentrations to establish a clear dose-response relationship (e.g., 0, 0.1, 1, 10, 100, 1000 g ai/ha). Include an untreated control (0 g ai/ha).

  • Application: Apply herbicides to plants at the 2-4 true leaf stage using a laboratory spray chamber with a flat-fan nozzle to ensure uniform coverage.

  • Replication: Replicate each treatment at least four times in a completely randomized design.

3. Data Collection and Analysis:

  • Visual Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass from each pot.

  • Dry Weight Determination: Dry the harvested biomass in an oven at 70°C until a constant weight is achieved. Record the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit a dose-response curve and calculate the ED50 value.

Field Trial Protocol for Efficacy and Crop Safety Assessment

This protocol outlines the procedure for evaluating herbicide performance under field conditions.

1. Experimental Design:

  • Trial Layout: Use a randomized complete block design with at least four replications.

  • Plot Size: Individual plots should be a minimum of 2 meters wide and 10 meters long.

2. Treatments and Application:

  • Herbicide Rates: Include the recommended label rate (1x) and a double rate (2x) of each herbicide to assess both efficacy and crop safety. An untreated control must be included in each replication.

  • Application: Apply herbicides using a calibrated plot sprayer equipped with flat-fan nozzles to ensure uniform application. Record the application volume, pressure, and environmental conditions (temperature, humidity, wind speed) at the time of application.

3. Data Collection:

  • Weed Control Assessment: Visually assess the percentage of control for each weed species present at 14, 28, and 56 DAT compared to the untreated control.

  • Crop Injury Assessment: Visually assess crop phytotoxicity (e.g., stunting, chlorosis, epinasty) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

  • Weed Density and Biomass: At a designated time point, count the number of individual weeds per species within a quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground weed biomass from the quadrat, dry it, and record the weight.

  • Crop Yield: At crop maturity, harvest the grain from a designated area within each plot and determine the yield, adjusting for moisture content.

4. Data Analysis:

  • Subject the collected data to Analysis of Variance (ANOVA).

  • Use a protected least significant difference (LSD) test at a 5% level of significance to separate treatment means.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Synthetic Auxin Signaling Pathway

MCPA and 2,4-D mimic the natural plant hormone indole-3-acetic acid (IAA). They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are part of an SCF (SKP1-Cullin-F-box) ubiquitin ligase complex. This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The SCF-TIR1/AFB complex then tags the Aux/IAA proteins with ubiquitin, marking them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes. The massive and unregulated activation of these genes leads to epinasty, cell division, and eventually, plant death.

Synthetic_Auxin_Signaling_Pathway cluster_0 Cellular Response Synthetic_Auxin MCPA / 2,4-D TIR1_AFB TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Figure 1: Synthetic Auxin Signaling Pathway.
Experimental Workflow for Herbicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field-based herbicide efficacy trial, from planning to data analysis.

Herbicide_Trial_Workflow Trial_Planning Trial Planning & Design (Randomized Complete Block) Site_Selection Site Selection & Preparation Trial_Planning->Site_Selection Plot_Layout Plot Layout & Marking Site_Selection->Plot_Layout Herbicide_Application Herbicide Application (Calibrated Sprayer) Plot_Layout->Herbicide_Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Herbicide_Application->Data_Collection Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Data_Analysis Results_Interpretation Results Interpretation & Reporting Data_Analysis->Results_Interpretation

Figure 2: Herbicide Efficacy Trial Workflow.

Conclusion

Both MCPA and 2,4-D are highly effective and valuable tools for the selective control of broadleaf weeds in cereal crops and turf. While they share a common mechanism of action as synthetic auxins, there are notable differences in their weed control spectrum and crop safety profiles. 2,4-D generally offers a broader spectrum of weed control, while MCPA provides a greater margin of safety, particularly in young cereal crops. The choice between these two herbicides will depend on the specific weed spectrum present, the crop and its growth stage, and environmental conditions. For researchers, adherence to rigorous experimental protocols is crucial for generating reliable and comparable data to further refine our understanding of these important herbicides.

References

A Comparative Analysis of the Toxicity of (2-chloro-5-methylphenoxy)acetic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of the herbicide (2-chloro-5-methylphenoxy)acetic acid (MCPA) and its principal metabolites. The information presented is collated from various scientific studies and is intended to support research and development activities. All quantitative data are summarized in tables for straightforward comparison, and detailed methodologies for key toxicological assays are provided.

Executive Summary

This compound (MCPA) is a widely used herbicide that undergoes metabolic transformation in plants and animals, leading to the formation of several metabolites. Understanding the comparative toxicity of the parent compound and its metabolites is crucial for a comprehensive risk assessment. This guide focuses on the primary metabolites: 4-chloro-2-methylphenol (MCP), the major metabolite in animals, and 4-chloro-2-carboxyphenoxyacetic acid (CCPA), a key metabolite in plants. Based on available data, the acute oral toxicity of MCPA in rats is moderate. Its primary animal metabolite, MCP, appears to exhibit a lower acute toxicity profile. The plant metabolite, CCPA, is significantly less toxic than the parent compound.

Data Presentation

The following tables summarize the quantitative toxicity data for MCPA and its metabolites.

Table 1: Acute Oral Toxicity Data

CompoundTest SpeciesLD50 (mg/kg bw)Reference(s)
This compound (MCPA)Rat700 - 1160[1]
4-chloro-2-methylphenol (MCP)Rat~2240, 3636 (female) - 5129 (male)
4-chloro-2-carboxyphenoxyacetic acid (CCPA)Rat> 1000[2]

Table 2: Subchronic Oral Toxicity Data

CompoundTest SpeciesNOAEL (mg/kg bw/day)Key Effects Observed at LOAELReference(s)
This compound (MCPA)Rat12Reduced body weight gain
4-chloro-2-methylphenol (MCP)Rat200Slight liver toxicity, decreased hemoglobin
4-chloro-2-carboxyphenoxyacetic acid (CCPA)Rat176Reduced serum albumin, increased serum magnesium, increased urine specific gravity, renal calcification[3]

Table 3: Genotoxicity Data

CompoundAssayResultCommentsReference(s)
This compound (MCPA)Ames TestNegativeNon-mutagenic in bacterial and mammalian cell gene mutation assays.[4]
This compound (MCPA)In vivo Micronucleus Test (mouse)NegativeNo evidence for clastogenicity in vivo.[4]
4-chloro-2-methylphenol (MCP)Ames TestNegativeNot mutagenic.
4-chloro-2-methylphenol (MCP)In vivo Micronucleus Test (mouse)NegativeNegative in a recent valid test, though an older test was positive.
4-chloro-2-carboxyphenoxyacetic acid (CCPA)Mutagenicity AssaysNot Mutagenic[3]

Experimental Protocols

The following are summarized methodologies for the key toxicological experiments cited in this guide, based on OECD guidelines.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 401

The acute oral toxicity is determined by administering the test substance in a single dose to a group of rodents (typically rats).

  • Animal Selection: Healthy, young adult rats of a single sex (or both) are used.

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally via gavage. A range of dose levels is used to determine the lethal dose for 50% of the test animals (LD50).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Subchronic Oral Toxicity (90-Day Study) - Based on OECD Guideline 408

This study provides information on the adverse effects of repeated oral exposure to a substance for a period of 90 days.[1][5][6][7][8][9]

  • Animal Selection: Healthy young rodents (typically rats) are used.

  • Dose Administration: The test substance is administered daily via gavage or in the diet at three or more dose levels, plus a control group.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: All animals are subjected to a full necropsy, and organ weights are recorded. Histopathological examination is performed on organs and tissues.

  • NOAEL/LOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This in vitro assay is used to assess the mutagenic potential of a substance.[10][11][12][13][14]

  • Tester Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

  • Exposure: The test substance is incubated with the bacterial strains in a suitable medium.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Mandatory Visualization

Metabolic Pathway of MCPA

The following diagram illustrates the primary metabolic pathways of MCPA in biological systems.

MCPA_Metabolism MCPA This compound (MCPA) MCP 4-chloro-2-methylphenol (MCP) MCPA->MCP Ether linkage cleavage (Animal metabolism) Cloxyfonac 4-Chloro-2-hydroxymethylphenoxyacetic acid (Cloxyfonac) MCPA->Cloxyfonac Methyl group hydroxylation CCPA 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) MCPA->CCPA Oxidation (Plant metabolism) Conjugates Conjugates MCP->Conjugates

Primary metabolic pathways of MCPA.
Logical Relationship of MCPA Toxic Mechanisms

This diagram outlines the proposed mechanisms of MCPA toxicity.

MCPA_Toxicity_Mechanism MCPA MCPA Exposure Uncoupling Uncoupling of Oxidative Phosphorylation MCPA->Uncoupling Disruption Disruption of Acetyl-CoA Metabolism MCPA->Disruption CellularDysfunction Cellular Dysfunction Uncoupling->CellularDysfunction Disruption->CellularDysfunction

Proposed mechanisms of MCPA toxicity.

References

A Comparative Analysis of (2-chloro-5-methylphenoxy)acetic Acid and Other Phenoxy Herbicides for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the relative efficacy, experimental validation, and mode of action of key phenoxy herbicides.

Introduction

Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of selective broadleaf weed control in agriculture since their introduction in the 1940s.[1] Among these, (2-chloro-5-methylphenoxy)acetic acid (MCPA) is a widely utilized compound, often compared with other prominent members of this chemical family, including 2,4-D, Mecoprop (MCPP), and Dichlorprop (2,4-DP). This guide provides a detailed comparison of the efficacy of MCPA against these related herbicides, supported by experimental data, detailed methodologies, and visualizations of their shared biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug and herbicide development seeking an objective analysis of these compounds.

Phenoxy herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and ultimately lethal growth in susceptible broadleaf plants.[1] Their selectivity allows for the effective removal of weeds from monocotyledonous crops such as cereals and turfgrass. While sharing a common mode of action, the efficacy and crop tolerance of individual phenoxy herbicides can vary depending on the specific weed species, crop variety, and environmental conditions.

Comparative Efficacy Data

The following tables summarize available quantitative data on the efficacy of MCPA and other phenoxy herbicides against common broadleaf weeds. It is important to note that direct comparative studies under identical conditions are not always available, and efficacy can be influenced by factors such as weed growth stage, application timing, and formulation.

Table 1: Comparative Efficacy on Canada Thistle (Cirsium arvense)

HerbicideApplication Rate (lb ae/A)Weed Control (%)CropGrowth Stage of WeedReference
MCPA 1.0Generally more effective than 2,4-DWheat, BarleyActively growing[2]
2,4-D 1.0 - 1.5GoodGrain and Grass CropsEarly bud stage[2]
Dicamba (in combination with MCPA or 2,4-D) 0.125EffectiveWheat, BarleyActively growing[2]

Note: "ae" refers to acid equivalent.

Table 2: Efficacy of Phenoxy Herbicides on Various Broadleaf Weeds

HerbicideWeed SpeciesApplication RateEfficacyReference
MCPA + 2,4-D Hoary Cress (Cardaria draba)975 - 1300 g ai/haComplete control[3]
MCPA + 2,4-D Field Bindweed (Convolvulus arvensis)975 - 1300 g ai/ha96.2 - 96.9% reduction[3]
MCPA + 2,4-D Haresear Mustard (Conringia orientalis)975 g ai/ha85.2% reduction[3]

Note: "ai" refers to active ingredient. Data from studies on herbicide mixtures can indicate the potential efficacy of individual components.

Crop Tolerance

The tolerance of cereal crops to phenoxy herbicides is a critical factor in their practical application. Generally, MCPA is considered to have a better crop safety profile in certain cereals compared to 2,4-D.

Table 3: Crop Tolerance of Wheat and Barley to Phenoxy Herbicides

HerbicideCropGeneral ToleranceImportant ConsiderationsReference
MCPA Wheat, BarleyGoodSafer than 2,4-D, especially on certain varieties.[4]
2,4-D Wheat, BarleyModerate to GoodHigher rates can cause injury, particularly if applied outside the recommended growth stage. Ester formulations are generally more injurious than amine formulations.[4][5]

Experimental Protocols

The data presented in this guide are derived from field and greenhouse experiments. The following outlines a general methodology for conducting herbicide efficacy trials.

1. Experimental Design:

  • Layout: Randomized complete block design with multiple replications (typically 3 or 4) is a standard approach to minimize the effects of field variability.

  • Plot Size: Small plots (e.g., 2m x 5m) are commonly used for initial efficacy screening.

2. Treatment Application:

  • Herbicide Rates: A range of application rates, including the recommended label rate and multiples of it (e.g., 0.5x, 1x, 2x), are tested to determine the dose-response relationship.

  • Application Timing: Herbicides are applied at specific growth stages of both the crop and the target weed species to determine the optimal application window.

  • Equipment: Calibrated backpack sprayers with flat-fan nozzles are typically used for small plot applications to ensure uniform coverage.

3. Data Collection and Analysis:

  • Weed Control Assessment: Visual ratings of weed control are taken at set intervals after application (e.g., 7, 14, 28, and 56 days after treatment). A rating scale of 0% (no control) to 100% (complete kill) is commonly used.

  • Crop Injury Assessment: Visual ratings of crop phytotoxicity are also recorded using a similar scale, noting symptoms such as stunting, discoloration, and malformation.

  • Biomass Measurement: In some studies, the above-ground biomass of weeds and/or the crop is harvested from a defined area within each plot, dried, and weighed to provide a quantitative measure of herbicide efficacy and crop tolerance.

  • Yield Data: For crop tolerance studies, grain yield is often the primary endpoint, harvested at maturity from the center of each plot.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects. Mean separation tests (e.g., Fisher's LSD) are used to compare individual treatments.

Mandatory Visualizations

Signaling Pathway

The herbicidal action of phenoxy compounds is initiated by their binding to auxin receptors, leading to a cascade of molecular events that disrupt normal plant growth.

AuxinSignaling cluster_extracellular Extracellular cluster_cell Plant Cell Phenoxy_Herbicide This compound & other Phenoxy Herbicides Auxin_Receptor Auxin Receptor (TIR1/AFB) Phenoxy_Herbicide->Auxin_Receptor Binds to Ubiquitination Ubiquitination & Proteasomal Degradation Auxin_Receptor->Ubiquitination Targets Aux/IAA for Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Aux_IAA->Ubiquitination Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription of Ubiquitination->Aux_IAA Degrades Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Response_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Auxin signaling pathway disruption by phenoxy herbicides.

Experimental Workflow

A standardized workflow is crucial for obtaining reliable and reproducible data in herbicide efficacy trials.

HerbicideEfficacyWorkflow A Experimental Design (Randomized Complete Block) B Plot Establishment & Weed/Crop Seeding A->B C Herbicide Application (Calibrated Sprayer) B->C D Data Collection (Visual Ratings, Biomass) C->D E Data Analysis (ANOVA) D->E F Results Interpretation & Reporting E->F

Caption: General experimental workflow for herbicide efficacy assessment.

Structural Relationships

The chemical structures of phenoxy herbicides are closely related, with variations in the substitutions on the phenoxy ring and the carboxylic acid side chain influencing their specific activities.

PhenoxyStructures cluster_phenoxy Phenoxy Herbicide Core Structure Core Phenoxyacetic Acid MCPA This compound (MCPA) Core->MCPA TwoFourD 2,4-Dichlorophenoxyacetic acid (2,4-D) Core->TwoFourD MCPP 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) MCPA->MCPP Propanoic acid side chain Dichlorprop 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) TwoFourD->Dichlorprop Propanoic acid side chain

Caption: Structural relationships of common phenoxy herbicides.

Conclusion

This compound (MCPA) and other phenoxy herbicides remain vital tools for selective broadleaf weed management. While they share a common mode of action as synthetic auxins, their efficacy on specific weed species and their safety to various crops can differ. For instance, MCPA is often favored for its superior control of certain weeds like Canada thistle and its enhanced tolerance in crops such as oats. The choice of a specific phenoxy herbicide should be guided by the target weed spectrum, the crop being treated, and local environmental conditions. Further research involving direct, side-by-side comparisons of these herbicides on a wider range of broadleaf weeds under varied environmental conditions would be beneficial for optimizing weed control strategies.

References

A Comparative Analysis of Auxin Activity: The Synthetic Auxin MCPA Versus Natural Auxins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative auxin activity of the synthetic herbicide MCPA and naturally occurring auxins, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, binding affinities, physiological effects, and impact on gene expression. This analysis is supported by experimental data and detailed methodologies for key assays.

Introduction: Natural and Synthetic Auxins

Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development. The most abundant natural auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), are man-made molecules that mimic the effects of natural auxins.[1][2] MCPA is widely used as a selective herbicide to control broadleaf weeds in various crops.[3] Understanding the similarities and differences in the activity of synthetic and natural auxins is crucial for developing more effective herbicides and for advancing our knowledge of plant hormone biology.

Mechanism of Action: A Shared Signaling Pathway

Both natural auxins and synthetic auxins like MCPA exert their effects through a well-defined signaling pathway.[3] This pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB receptors and Aux/IAA proteins.[4][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARF transcription factors, allowing them to activate the expression of a wide array of auxin-responsive genes that regulate various aspects of plant growth and development.[6]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin (IAA or MCPA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds SCF_complex SCF Complex Aux_IAA->SCF_complex Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates SCF_complex->Aux_IAA Ubiquitination Response Cellular Response (Growth, Development) Auxin_Responsive_Genes->Response ARF_inactive ARF (Inactive) ARF_inactive->Auxin_Responsive_Genes Aux_IAA_bound Aux/IAA Aux_IAA_bound->ARF_inactive Represses

Caption: The core auxin signaling pathway.

Comparative Performance: Binding Affinity and Physiological Effects

While sharing the same signaling pathway, MCPA and natural auxins exhibit quantitative differences in their interaction with the receptor complex and their downstream physiological effects.

Receptor Binding Affinity

The affinity of an auxin for the TIR1/AFB receptors is a key determinant of its biological activity. Studies using Surface Plasmon Resonance (SPR) have shown that MCPA generally exhibits a lower binding affinity to the TIR1/AFB receptors compared to the natural auxin IAA.[3] This difference in binding affinity can contribute to the selective herbicidal activity of MCPA.

AuxinReceptorRelative Binding Affinity (% of IAA)Reference
MCPA AtTIR1Lower than IAA[3]
AtAFB2Lower than IAA[3]
AtAFB5Lower than IAA[3]
IAA AtTIR1100%[3]
AtAFB2100%[3]
AtAFB5100%[3]

Note: The table presents qualitative comparisons based on available literature. Precise Kd values for MCPA binding to specific receptors are not consistently reported across studies.

Physiological Effects

The differential binding affinities of MCPA and natural auxins translate into distinct physiological responses. A common method to quantify auxin activity is the root elongation assay, where the concentration of the auxin required to inhibit root growth by 50% (EC50) is determined. Generally, higher concentrations of MCPA are required to achieve the same level of root growth inhibition as IAA, reflecting its lower binding affinity.

AuxinAssayEC50 ValueReference
MCPA Arabidopsis thaliana Root ElongationData not consistently available in comparative studies
IAA Arabidopsis thaliana Root Elongation~30 nM (for 50% inhibition)[7]

Note: EC50 values can vary significantly depending on the plant species and experimental conditions. The provided value for IAA serves as a general reference.

Impact on Gene Expression

The activation of ARF transcription factors by both MCPA and IAA leads to changes in the expression of a large number of genes. While there is a significant overlap in the sets of genes regulated by natural and synthetic auxins, differences in the magnitude and duration of gene expression changes have been observed. These differences likely contribute to the distinct physiological outcomes, such as the herbicidal effect of MCPA at high concentrations.

Key gene families regulated by both natural and synthetic auxins include:

  • Aux/IAA: These genes are themselves auxin-inducible and are involved in a negative feedback loop to modulate the auxin response.[6]

  • GH3: These genes encode enzymes that conjugate amino acids to auxins, thereby inactivating them and helping to maintain auxin homeostasis.

  • SAUR (Small Auxin Up RNA): These genes are rapidly induced by auxin and are implicated in cell expansion.

Transcriptomic studies, such as microarray analyses, have revealed that while both MCPA and IAA induce a similar suite of early auxin-responsive genes, the intensity and persistence of this induction can differ, potentially leading to the uncontrolled growth and eventual death of susceptible plants treated with MCPA.[8][9]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of auxins to the TIR1/AFB receptors.

Protocol:

  • Protein Immobilization: Covalently immobilize the purified TIR1/AFB-ASK1 protein complex onto a sensor chip surface.

  • Analyte Injection: Inject different concentrations of the auxin (e.g., MCPA or IAA) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize TIR1/AFB on Sensor Chip start->immobilize inject Inject Auxin (Analyte) immobilize->inject detect Detect Binding (Change in Refractive Index) inject->detect analyze Analyze Sensorgram (Determine Kd) detect->analyze end End analyze->end

Caption: Workflow for an SPR-based auxin binding assay.
Physiological Assay: Arabidopsis Root Elongation

This bioassay is a classic method to assess the physiological activity of auxins by measuring their effect on primary root growth.

Protocol:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on Murashige and Skoog (MS) agar plates containing a range of concentrations of the test auxin (MCPA or IAA) and a solvent control.

  • Vernalization and Growth: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination, then transfer them to a growth chamber with a long-day photoperiod.

  • Root Length Measurement: After a set period of growth (e.g., 5-7 days), scan the plates and measure the primary root length of the seedlings using image analysis software.

  • Data Analysis: Plot the root length as a function of auxin concentration and fit the data to a dose-response curve to determine the EC50 value.

Root_Elongation_Workflow cluster_workflow Root Elongation Assay Workflow start Start sterilize Sterilize & Plate Seeds on Auxin Media start->sterilize grow Vernalize & Grow Seedlings sterilize->grow measure Measure Primary Root Length grow->measure analyze Analyze Data (Calculate EC50) measure->analyze end End analyze->end

Caption: Workflow for an Arabidopsis root elongation assay.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique to quantify the expression levels of specific genes in response to auxin treatment.

Protocol:

  • Plant Treatment and RNA Extraction: Treat Arabidopsis seedlings with MCPA, IAA, or a mock control for a specific duration. Harvest the tissue and extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qRT-PCR: Perform the PCR reaction using gene-specific primers for the target auxin-responsive genes and a reference gene (for normalization). The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.

qRT_PCR_Workflow cluster_workflow qRT-PCR Workflow for Gene Expression start Start treat Treat Plants with Auxin start->treat extract Extract RNA treat->extract synthesize Synthesize cDNA extract->synthesize pcr Perform qRT-PCR synthesize->pcr analyze Analyze Gene Expression pcr->analyze end End analyze->end

Caption: Workflow for qRT-PCR analysis of auxin-responsive genes.

Conclusion

MCPA and natural auxins like IAA share a common mode of action, initiating a signaling cascade that leads to profound changes in gene expression and plant development. However, they exhibit distinct quantitative differences in their binding affinities to the TIR1/AFB receptors and their subsequent physiological effects. The lower binding affinity of MCPA likely contributes to its selective herbicidal activity, as higher concentrations are needed to elicit the same response as natural auxins, leading to an overstimulation of the auxin signaling pathway in susceptible broadleaf plants. Further comparative studies employing standardized experimental protocols will continue to refine our understanding of the nuanced interactions between synthetic and natural auxins and their respective receptors, paving the way for the development of more targeted and effective agricultural technologies.

References

Validating the Genotoxicity of (2-chloro-5-methylphenoxy)acetic acid: A Comparative Guide to In Vitro and In Vivo Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ames test is a widely used initial screening tool to determine the mutagenic potential of new chemicals and drugs. It is a bacterial assay that detects gene mutations, specifically reverse mutations, in specially engineered strains of Salmonella typhimurium and Escherichia coli.[1]

Experimental Protocol: Ames Test (OECD 471)

The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 471.[1]

1. Principle:

Histidine-dependent (his- ) strains of Salmonella typhimurium and/or tryptophan-dependent (trp- ) strains of Escherichia coli are exposed to the test substance. The assay measures the frequency of reverse mutations, which restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a medium lacking it. The test is conducted with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[1]

2. Materials:

  • Test Strains: At least five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Test Substance: (2-chloro-5-methylphenoxy)acetic acid, dissolved in a suitable solvent.

  • Controls:

    • Negative Control: The solvent used to dissolve the test substance.

    • Positive Controls: Known mutagens specific to each bacterial strain, both with and without S9 activation.

  • Media: Minimal glucose agar plates (deficient in the required amino acid) and top agar containing a trace amount of the amino acid to allow for initial cell divisions.

  • S9 Mix: A fraction of rat liver homogenate containing metabolic enzymes.

3. Procedure:

  • Dose Range Finding: A preliminary test is performed to determine the appropriate concentration range of the test substance, including cytotoxic concentrations.

  • Main Experiment:

    • The test can be performed using the plate incorporation or pre-incubation method. In the pre-incubation method, the test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and poured onto the minimal glucose agar plates.[2]

    • At least five different analyzable concentrations of the test substance are used.

    • Plates are incubated at 37°C for 48-72 hours.[3]

  • Data Collection: The number of revertant colonies on each plate is counted.

4. Data Analysis:

A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations. The increase should be at least double the background (negative control) count for most strains.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Strains D Mix Bacteria, Test Substance, & S9 Mix/Buffer A->D B Prepare Test Substance & Controls B->D C Prepare S9 Mix C->D E Add to Top Agar D->E F Pour on Minimal Glucose Agar Plates E->F G Incubate at 37°C for 48-72h F->G H Count Revertant Colonies G->H I Analyze Data & Interpret Results H->I

Figure 1. Experimental workflow for the Ames test.

Comparison of Genotoxicity Assays

While the Ames test is a crucial first step, a battery of tests is often required for a comprehensive genotoxicity assessment. The following table compares the Ames test with other commonly used in vitro and in vivo assays.

Assay Principle Endpoint Measured System Metabolic Activation Relevant OECD Guideline
Ames Test Detects reverse mutations in amino acid-requiring bacterial strains.[1]Gene mutations (point mutations, frameshifts).Bacteria (S. typhimurium, E. coli).With and without S9 mix.471
In Vitro Micronucleus Test Detects micronuclei in the cytoplasm of interphase cells, which can be formed from chromosome fragments or whole chromosomes that lag during cell division.[4][5]Chromosomal damage (clastogenicity and aneugenicity).Mammalian cells (e.g., human lymphocytes, CHO cells).[4]With and without S9 mix.487[4]
In Vitro Chromosomal Aberration Test Identifies structural chromosome aberrations in cultured mammalian cells.[6]Structural chromosomal aberrations (e.g., breaks, exchanges).[7]Mammalian cells (e.g., CHO, CHL, human lymphocytes).[6]With and without S9 mix.473[6]
Mouse Lymphoma Assay (MLA) Detects gene mutations at the thymidine kinase (TK) locus in mouse lymphoma cells.[3][8]Gene mutations and chromosomal events.[8]Mammalian cells (L5178Y mouse lymphoma cells).[8]With and without S9 mix.490[3]
In Vivo Comet Assay Measures DNA strand breaks in single cells isolated from animal tissues after exposure to a test substance.[9][10]DNA strand breaks.Various tissues from rodents.[9]In vivo metabolism.489[10]

Experimental Protocols for Alternative Assays

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects.[11]

  • Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are grown in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.[11] The frequency of micronuclei in these binucleated cells is then scored.[11]

  • Procedure:

    • Appropriate cell lines (e.g., human peripheral blood lymphocytes or CHO cells) are cultured.[4]

    • Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.[11]

    • Following exposure, cytochalasin B is added to the culture medium.

    • Cells are harvested, fixed, and stained.

    • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[11]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural damage to chromosomes.[12]

  • Principle: Cultured mammalian cells are exposed to the test substance and then treated with a metaphase-arresting agent (e.g., colchicine).[12] Chromosomes are then prepared and analyzed microscopically for aberrations.[12]

  • Procedure:

    • Cell cultures (e.g., CHO cells or human lymphocytes) are exposed to at least three concentrations of the test substance with and without S9 mix for a period covering approximately 1.5 normal cell cycle lengths.[6]

    • Before harvesting, cells are treated with a metaphase-arresting substance.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Slides are stained, and metaphase cells are analyzed for chromosomal aberrations.

Mouse Lymphoma Assay (MLA) (OECD 490)

The MLA is capable of detecting a broad spectrum of genetic damage, including both gene mutations and chromosomal events.[13]

  • Principle: The assay utilizes mouse lymphoma cells heterozygous at the thymidine kinase (TK) locus (TK+/-).[14] Forward mutations at this locus result in the loss of TK activity (TK-/-), rendering the cells resistant to the toxic pyrimidine analogue trifluorothymidine (TFT).[8]

  • Procedure:

    • TK+/- cells are exposed to at least four concentrations of the test substance, with and without S9 mix.[3]

    • After exposure, cells are cultured for a period to allow for the expression of mutations.[3]

    • Cells are then plated in both normal medium (to determine viability) and medium containing TFT (to select for mutants).[15]

    • Colonies are counted after a suitable incubation period, and the mutant frequency is calculated.[15]

In Vivo Alkaline Comet Assay (OECD 489)

This assay detects DNA strand breaks in various tissues of animals exposed to a test substance.[10]

  • Principle: Animals, typically rodents, are treated with the test substance. Cells are then isolated from selected tissues, embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.[10] Damaged DNA (containing strand breaks) migrates further from the nucleus, creating a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.[10]

  • Procedure:

    • Animals are treated daily for at least two days.[9]

    • Tissues of interest are collected 2-6 hours after the final dose.[9]

    • Single-cell suspensions are prepared and embedded in agarose on slides.

    • Cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.

    • Slides undergo electrophoresis in an alkaline buffer.

    • Slides are stained with a fluorescent dye, and comets are scored using image analysis software.

A Tiered Approach to Genotoxicity Testing

Regulatory agencies often recommend a tiered approach for genotoxicity testing. The following diagram illustrates a common logical workflow.

Genotoxicity_Testing_Strategy cluster_invitro In Vitro Testing cluster_decision1 Decision Point cluster_invivo In Vivo Follow-up cluster_conclusion Conclusion Ames Ames Test (OECD 471) Gene Mutation D1 Are In Vitro Results Positive? Ames->D1 Micronucleus In Vitro Micronucleus Test (OECD 487) Chromosomal Damage Micronucleus->D1 Comet In Vivo Comet Assay (OECD 489) DNA Strand Breaks D1->Comet Yes InVivo_MN In Vivo Micronucleus Test Chromosomal Damage D1->InVivo_MN Yes Negative No Genotoxic Potential D1->Negative No Positive Genotoxic Potential Comet->Positive InVivo_MN->Positive

Figure 2. A tiered strategy for genotoxicity testing.

While specific experimental data for the genotoxicity of this compound is not publicly available, this guide provides the necessary framework for its evaluation. The Ames test serves as a fundamental screening assay for mutagenicity. However, due to the complexity of genotoxic mechanisms, a negative result in the Ames test does not definitively rule out genotoxic potential. Therefore, a battery of tests, including assays for chromosomal damage like the in vitro micronucleus test, is recommended. If in vitro tests yield positive results, subsequent in vivo assays such as the comet assay are crucial to assess the genotoxic risk under physiologically relevant conditions. This comprehensive, multi-endpoint approach ensures a thorough and reliable assessment of a compound's genotoxic hazard.

References

Comparative Analysis of MCPA Degradation Pathways in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the biotic and abiotic breakdown of the herbicide MCPA in varied soil environments, supported by experimental data and detailed protocols.

The phenoxyacetic acid herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) is widely utilized for the control of broadleaf weeds in agriculture. Its fate in the soil environment is a critical area of study to understand its efficacy and potential for environmental contamination. The degradation of MCPA is a complex process influenced by a multitude of soil properties, primarily soil type, which dictates the microbial community composition, organic matter content, and other physicochemical parameters. This guide provides a comparative analysis of MCPA degradation pathways and rates in different soil types, presenting key quantitative data, detailed experimental methodologies, and visual representations of the degradation processes.

Influence of Soil Type on MCPA Degradation Rates

The persistence of MCPA in soil, often quantified by its half-life (DT50), varies significantly across different soil types. This variation is largely attributed to differences in microbial biomass and activity, organic matter content, and soil pH. Higher organic matter and microbial activity generally lead to faster degradation.

Soil TypeKey CharacteristicsMCPA Half-life (DT50) at ~25°C (days)Reference Soil Classification (if available)Key Findings
Sandy Soil Low organic matter, high porosity6.9ArenosolThe first-order kinetic equation provided a good fit for degradation in sandy soil.[1]
Loamy Soil Balanced texture, moderate organic matter1.5 - 6.9Haplic LuvisolChanges in microbial biomass were well-described by the three-half kinetic model.[1]
Loess Soil Silt-rich, fertile1.5 - 6.9Hypereutric CambisolChanges in microbial biomass related to MCPA degradation were likely the largest in this soil type.[1]
Clayey Soil High clay content, low porosity~5 (surface layer)Not specifiedDegradation in the surface layer is a result of both photodecomposition and microbial action.[2]
Chernitsa Soil High organic carbon content (3.01%)2.2Not specifiedRapid degradation attributed to high microbial activity supported by the high organic matter content.[3]
Regosol Soil Low organic carbon content (1.02%)11.7Not specifiedSlower degradation compared to Chernitsa, highlighting the role of organic carbon in fostering microbial degradation.[3]

Microbial Degradation Pathway of MCPA

The primary mechanism of MCPA dissipation in soil is microbial degradation. A variety of soil microorganisms, including bacteria and fungi, are capable of metabolizing this herbicide. The most well-characterized degradation pathway involves a series of enzymatic reactions that break down the MCPA molecule.

The initial and rate-limiting step is the cleavage of the ether linkage of MCPA, a reaction catalyzed by the enzyme α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene.[4][5][6] This step produces the primary metabolite, 4-chloro-2-methylphenol (MCP). Subsequently, MCP is hydroxylated and the aromatic ring is cleaved, leading to intermediates that can enter central metabolic pathways.

Below is a diagram illustrating the key steps in the microbial degradation of MCPA.

MCPA_Degradation_Pathway MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) MCP 4-chloro-2-methylphenol (MCP) MCPA->MCP tfdA / cadAB (Ether cleavage) Catechol 4-chloro-3-methylcatechol MCP->Catechol tfdB (Hydroxylation) Muconate 3-chloro-2-methyl-cis,cis-muconate Catechol->Muconate tfdC (Ring cleavage) Lactone Chloromuconolactone Muconate->Lactone tfdD Maleylacetate Maleylacetate Lactone->Maleylacetate tfdE TCA TCA Cycle Intermediates Maleylacetate->TCA tfdF

Microbial degradation pathway of MCPA.

While this pathway is generally accepted, the specific microbial communities responsible for MCPA degradation can differ between soil types, influencing the overall rate of dissipation. For instance, the abundance of microorganisms possessing the tfdA gene can be a key factor in a soil's capacity to degrade MCPA.[6]

Experimental Protocols

Soil Microcosm Incubation for Degradation Studies

This protocol describes a typical laboratory experiment to assess the degradation of MCPA in different soil types.

Objective: To determine the degradation rate (half-life) of MCPA in various soils under controlled conditions.

Materials:

  • Freshly collected soil samples (e.g., sandy, loam, clay)

  • Analytical grade MCPA

  • Sterile deionized water

  • Erlenmeyer flasks or glass jars

  • Incubator

  • High-performance liquid chromatograph (HPLC) or Gas chromatograph-mass spectrometer (GC-MS)

  • Acetonitrile, methanol, and other necessary solvents

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Soil Preparation: Sieve fresh soil samples (<2 mm) to remove large debris and homogenize. Adjust the moisture content to 50-60% of the water-holding capacity.

  • Microcosm Setup: Place a known amount of soil (e.g., 50 g) into each flask. Prepare triplicate microcosms for each soil type and for each sampling time point.

  • MCPA Application: Prepare a stock solution of MCPA in a suitable solvent (e.g., methanol). Spike the soil samples to achieve the desired concentration, ensuring the solvent evaporates completely before sealing the flasks.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), destructively sample three replicate flasks for each soil type.

  • Extraction: Extract MCPA and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • Cleanup: Clean up the extracts using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: Quantify the concentration of MCPA and its metabolites using HPLC-UV or GC-MS.

  • Data Analysis: Plot the concentration of MCPA versus time and calculate the half-life (DT50) using first-order kinetics or other appropriate models.

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Sample Analysis cluster_results Data Interpretation soil_prep Soil Preparation (Sieving, Moisture Adjustment) spiking MCPA Spiking soil_prep->spiking incubation Incubation (Controlled Temperature & Moisture) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup analysis HPLC or GC-MS Analysis cleanup->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis

General workflow for a soil microcosm study.
Analytical Method for MCPA and Metabolite Quantification

Instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 228 nm.

  • Quantification: Based on the peak area of external standards of MCPA and its metabolites.

Concluding Remarks

The degradation of MCPA in soil is a multifaceted process with the rate being highly dependent on the soil type. Soils with higher organic matter and microbial biomass, such as loamy and chernitsa soils, exhibit faster degradation rates compared to sandy soils with lower organic content. The primary degradation pathway is microbial, initiated by the cleavage of the ether bond to form 4-chloro-2-methylphenol. While the general pathway is understood, further research is needed to elucidate how different soil microbial communities may alter the formation and accumulation of intermediate metabolites. The experimental protocols provided herein offer a standardized approach for conducting comparative studies on MCPA degradation, which is crucial for accurate environmental risk assessments and the development of sustainable agricultural practices.

References

Unintended Consequences: A Comparative Analysis of MCPA and Dicamba on Non-Target Crops

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the off-target effects of the auxin herbicides MCPA and dicamba reveals significant risks to sensitive non-target broadleaf crops. While both herbicides are effective tools for weed management in cereal crops and grasslands, their propensity for drift can lead to unintended injury to valuable horticultural and agricultural plants. This guide provides a side-by-side comparison of their effects, supported by experimental data, to inform researchers, scientists, and agricultural professionals of the potential risks and diagnostic features associated with these chemicals.

Both MCPA (2-methyl-4-chlorophenoxyacetic acid) and dicamba (3,6-dichloro-2-methoxybenzoic acid) are synthetic auxin herbicides that mimic natural plant growth hormones.[1] This mode of action leads to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing plant death.[2] However, at sub-lethal doses, often encountered through spray drift, these herbicides can cause a range of injurious effects without killing the plant.

Comparative Phytotoxicity and Symptomology

While both herbicides induce similar auxin-related symptoms, subtle differences in plant response and sensitivity have been observed. Dicamba is generally considered to have a higher potential for vapor drift, where the herbicide volatilizes after application and moves as a vapor, potentially over long distances.[3] This characteristic has been a significant concern with the widespread use of dicamba-tolerant crops.[4]

Sensitive crops, such as grapes, tomatoes, soybeans, and cotton, can be injured by extremely low concentrations of both herbicides.[5][6][7] For instance, scientists have documented that non-target terrestrial plant injury can be 75 to 400 times higher for dicamba and 2,4-D (a related phenoxy herbicide with similar effects to MCPA) respectively, than for glyphosate.[7]

Key Symptomology:

  • Dicamba: Often causes characteristic upward cupping of leaves, twisting of stems and petioles, and shortening of internodes.[2] In soybeans, for example, the cupped leaves may have a whitish to yellow tip.[8]

  • MCPA: Tends to cause downward bending and curling of leaves and stems (epinasty), sometimes described as a "pig's tail" shape in grapevines.[9]

A study on grapevines noted that both MCPA and dicamba exposure resulted in the downward bending of shoots.[9] However, dicamba was observed to cause particularly severe shoot necrosis (tissue death).[9]

Quantitative Data on Non-Target Crop Injury

The following table summarizes available data on the effects of MCPA and dicamba on various non-target crops. It is important to note that direct side-by-side comparative studies across a wide range of crops are limited. Much of the recent research has focused on dicamba due to issues associated with its use on genetically modified crops.

CropHerbicideApplication Rate/DoseObserved EffectsReference
Grapes DicambaLow-dose drift simulationLeaf cupping, feathering, reduced growth.[10]
MCPASimulated driftDownward bending of shoots, impaired bud fruitfulness.[9][10]
Tomatoes DicambaMicro-rates (e.g., 1/100 of label rate)Stunting, chlorosis, leaf cupping and curling, potential for 25% yield reduction at 1/50 of the label rate.[5]
MCPAGeneral auxin herbicide effectsLeaf and stem distortion, irregular fruit shape.[11]
Soybeans (non-tolerant) Dicamba5.6 g/ha (representing ~1% drift)4-9% yield loss, depending on growth stage.[6]
Dicamba56 g/ha (representing ~10% drift)Approximately 49% yield loss.[6]
Cucumbers Dicamba1/75 of field use rate16-19% reduction in total fruit number and weight when applied early season.
Cantaloupe Dicamba1/75 of field use rate10-21% reduction in fruit weight when applied early season.

Experimental Protocols

A generalized experimental protocol for assessing the effects of herbicide drift on non-target crops can be outlined as follows. This is a composite methodology based on common practices in the cited research.

Objective: To evaluate and compare the phytotoxic effects of MCPA and dicamba on a selected non-target crop species at various simulated drift rates.

Materials:

  • Test crop plants (e.g., tomato, soybean, grapevine) grown in pots under controlled greenhouse or field conditions.

  • Commercial formulations of MCPA and dicamba.

  • Calibrated research plot sprayer or backpack sprayer with appropriate nozzles to simulate drift (e.g., low-drift nozzles for control, finer nozzles for drift simulation).

  • Personal Protective Equipment (PPE).

  • Data collection tools: rulers, calipers, camera, visual injury rating scales (e.g., 0-100%, where 0 is no injury and 100 is plant death).

Methodology:

  • Plant Propagation: Grow test plants to a specific growth stage (e.g., 3-4 true leaves for vegetables, early vegetative stage for vines) to ensure uniformity.

  • Herbicide Preparation: Prepare serial dilutions of MCPA and dicamba to represent a range of drift rates (e.g., 1/10, 1/100, 1/1000 of the standard field application rate). Include a water-only control treatment.

  • Experimental Design: Arrange the potted plants in a randomized complete block design with multiple replications for each treatment.

  • Herbicide Application: Apply the herbicide solutions to the plants using the calibrated sprayer. Ensure uniform coverage and minimize inter-plot contamination.

  • Data Collection:

    • Visual Injury Assessment: Rate the plants for visible signs of injury (e.g., cupping, epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Morphological Measurements: Measure plant height, stem diameter, and leaf area at specified time points.

    • Yield (if applicable): For fruiting crops, measure the number and weight of marketable fruits.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in herbicide drift and its assessment, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase plant_prop Plant Propagation & Acclimatization herbicide_prep Herbicide Dilution Preparation plant_prop->herbicide_prep exp_design Experimental Design (Randomized Blocks) herbicide_prep->exp_design app Herbicide Application (Simulated Drift) exp_design->app visual_injury Visual Injury Assessment app->visual_injury morph_measure Morphological Measurements visual_injury->morph_measure biomass_yield Biomass & Yield Analysis morph_measure->biomass_yield stat_analysis Statistical Analysis biomass_yield->stat_analysis

Caption: Experimental workflow for assessing herbicide drift effects.

Herbicide_Drift_Factors cluster_source Drift Source Factors cluster_env Environmental Factors cluster_impact Impact herbicide Herbicide Properties (Volatility, Formulation) injury Non-Target Crop Injury (Visual Symptoms, Yield Loss) herbicide->injury influences app_tech Application Technique (Nozzle Type, Pressure, Boom Height) app_tech->injury influences wind Wind Speed & Direction wind->injury influences temp Temperature temp->injury influences humidity Relative Humidity humidity->injury influences inversion Temperature Inversion inversion->injury influences

Caption: Factors influencing off-target herbicide injury.

References

Safety Operating Guide

Proper Disposal of (2-chloro-5-methylphenoxy)acetic acid (MCPA) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of (2-chloro-5-methylphenoxy)acetic acid, a common phenoxy herbicide also known as MCPA, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive guide to the safe handling and disposal of MCPA waste generated in a laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards and safety precautions.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

Ventilation: Handle MCPA in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company. In-lab chemical neutralization of MCPA is not recommended without specific, validated protocols and a thorough understanding of the reaction products, as simple acid-base neutralization does not negate its toxicity.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: this compound is toxic and harmful if swallowed or inhaled.[1] Unused or discarded commercial chemical products containing MCPA are classified by the U.S. Environmental Protection Agency (EPA) as a U-listed hazardous waste.[2]

  • Waste Codes: The EPA hazardous waste code for wastes containing this compound as the sole active ingredient is U240 . This code must be used on all hazardous waste manifests.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting MCPA waste. The container should be in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Segregation: Do not mix MCPA waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[3] Store the waste container in a designated satellite accumulation area (SAA) away from general laboratory traffic.

Step 3: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held MCPA must be triple-rinsed with a suitable solvent (e.g., water, if the formulation was water-based, or an appropriate organic solvent).

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste along with the MCPA waste. Subsequent rinsate may also need to be collected depending on local regulations.

  • Container Disposal: Once properly rinsed, the container can be disposed of as non-hazardous waste, though it is best practice to puncture or crush the container to prevent reuse. Always check with your institution's environmental health and safety (EHS) office for specific guidance.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the MCPA waste.

  • Waste Manifest: A hazardous waste manifest is required for the off-site transportation of hazardous waste.[4][5][6] This document tracks the waste from your laboratory to its final disposal facility. Your EHS office will typically handle the preparation of the manifest.

Spill and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, prevent the spread of the spill by using absorbent materials like sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like sawdust for cleanup.

  • Decontamination:

    • For liquid spills, after absorbing the material, decontaminate the area with a detergent and water solution.

    • For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid creating dust.

  • Waste Disposal: All contaminated materials, including absorbent pads, PPE, and cleaning supplies, must be collected and disposed of as hazardous waste.

  • Personal Decontamination: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the disposal and safety of this compound.

ParameterValueReference
EPA Hazardous Waste Code U240U.S. EPA
Oral LD50 (Rat) > 300 mg/kg[8]
Dermal LD50 (Rat) > 5000 mg/kg[8]
Inhalation LC50 (Rat) > 5 mg/L[8]
Soil Half-life (DT50) Approximately 24 days (biodegradable)[8]

Experimental Protocols

While in-lab chemical degradation is not recommended for routine disposal, understanding the analytical methods for detecting this compound can be valuable for waste characterization or environmental monitoring. A common method is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis of MCPA in a Water Sample

  • Sample Preparation:

    • Acidify the water sample to a pH below 3 with a suitable acid (e.g., phosphoric acid).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.

    • Elute the MCPA from the SPE cartridge with a suitable solvent like methanol or acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: UV detector set at a wavelength where MCPA has maximum absorbance (typically around 230 nm).

  • Quantification:

    • Prepare a calibration curve using standards of known MCPA concentrations.

    • Inject the prepared sample extract into the HPLC system.

    • Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MCPA_Disposal_Workflow start MCPA Waste Generated classify Classify as Hazardous Waste (U240) start->classify empty_container Empty Container? start->empty_container segregate Segregate and Collect in Labeled Container classify->segregate spill Spill Occurs segregate->spill No container_full Container Full or Ready for Disposal segregate->container_full spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes spill_cleanup->segregate contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes manifest Prepare Hazardous Waste Manifest contact_ehs->manifest disposal Licensed Contractor Disposal manifest->disposal end Disposal Complete disposal->end empty_container->start No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes rinsate_disposal Collect Rinsate as Hazardous Waste triple_rinse->rinsate_disposal non_haz_disposal Dispose of Container as Non-Hazardous Waste triple_rinse->non_haz_disposal rinsate_disposal->segregate non_haz_disposal->end

MCPA Disposal Workflow

References

Essential Safety and Handling Guide for (2-chloro-5-methylphenoxy)acetic acid (MCPA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (2-chloro-5-methylphenoxy)acetic acid, also known as MCPA. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe operational procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include being harmful if swallowed or in contact with skin, causing skin irritation, and posing a risk of serious eye damage.[1][2][3][4][5][6] It may also cause respiratory irritation.[3][4][5][6] Adherence to the recommended personal protective equipment (PPE) is mandatory to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling MCPA

Body PartPPE RecommendationStandards and Specifications
Eyes/Face Safety glasses with side-shields, chemical safety goggles, or a full-face shield.[7][8][9]Eye protection should conform to European Standard EN166 or Australian/New Zealand Standard AS/NZS 1337.[7][10]
Hands Impervious chemical-resistant gloves.[7]Suitable materials include rubber, nitrile rubber, PVC, or Viton.[2][7][11] The final choice should be based on a risk assessment of the specific handling procedures.[7]
Body Chemical-resistant apron or coveralls; cotton overalls that fit snugly at the neck, wrists, and ankles.[8][9]Protective clothing should be worn to prevent skin exposure.[10]
Respiratory Typically not required when handled in a well-ventilated area or with local exhaust ventilation.[7][10]If vapors, mists, or dusts are generated, an approved respirator with a replaceable vapor/mist filter must be used.[7] Refer to standards such as AS/NZS 1715 and 1716 for selection and use.[7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area.[3][7] A local exhaust ventilation system or a chemical fume hood is strongly recommended to draw vapors or dust away from the breathing zone of personnel.[7]

  • Eyewash and Safety Shower: Ensure that an eyewash fountain and safety shower are in close proximity to the workstation.[2]

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents to minimize movement and potential for spills.

Safe Handling Procedure
  • Wear PPE: Don the appropriate PPE as specified in Table 1 before handling the chemical.

  • Avoid Contact: Take extreme care to avoid contact with eyes, skin, and clothing.[3][4][7]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][4][8] Wash hands thoroughly with soap and water after handling and before any breaks.[2][3][4][7]

  • Container Management: Keep the container tightly sealed when not in use.[7]

Spill Management
  • Containment: In case of a spill, prevent further leakage if it is safe to do so.[3] Do not allow the material to enter drains or waterways.[3]

  • Cleanup: Wear full PPE. Absorb the spill with an inert material such as sand, vermiculite, or a commercial spill kit.[3][8]

  • Collection: Collect the absorbed material and place it into a suitable, labeled, and sealable container for disposal.[8]

  • Decontamination: Wash the affected area with water and detergent, and collect the washings for disposal.[8]

First Aid Measures
  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][4][7][10] Remove contact lenses if present and easy to do.[3][4][7] Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected area thoroughly with soap and plenty of water.[3][4][7] If skin irritation occurs, seek medical advice.[6][7]

  • Ingestion: If swallowed, do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[7] Call a poison center or doctor for treatment advice.[4]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4][7] If symptoms persist, seek medical attention.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Classification: This material is very toxic to aquatic life with long-lasting effects and should be treated as hazardous waste.[1][2][6]

  • Disposal Method: Dispose of the chemical waste and any contaminated materials through an approved and licensed waste disposal contractor.[3][4][7]

  • Container Disposal: Do not reuse empty containers. They should be handled as hazardous waste and disposed of through the same channels as the chemical itself.

  • Regulatory Compliance: All disposal activities must be in accordance with applicable local, national, and international regulations.[7] Inform local water and waste management authorities if any contamination of sewers or waterways occurs.[7]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handle 2. Handling & Experiment cluster_decon 3. Decontamination & Cleanup cluster_dispose 4. Waste Management prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Inspect & Don PPE prep_controls->prep_ppe prep_materials Gather All Materials prep_ppe->prep_materials handle_safe Execute Experiment (Avoid Contact, Use Ventilation) prep_materials->handle_safe Proceed to Handling handle_hygiene Practice Good Hygiene (No Eating/Drinking) handle_safe->handle_hygiene spill Spill Occurs? handle_safe->spill decon_ppe Remove PPE Correctly handle_hygiene->decon_ppe End of Work decon_wash Wash Hands Thoroughly decon_ppe->decon_wash decon_area Clean Work Area decon_wash->decon_area dispose_waste Segregate Hazardous Waste decon_area->dispose_waste After Cleanup dispose_container Label Waste Container dispose_waste->dispose_container dispose_final Arrange for Approved Disposal dispose_container->dispose_final spill->handle_safe No spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes spill_cleanup->decon_area

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.